Stf-31
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-23(2,3)19-10-12-21(13-11-19)30(28,29)25-15-17-6-8-18(9-7-17)22(27)26-20-5-4-14-24-16-20/h4-14,16,25H,15H2,1-3H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQPRVWTFNBUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359693 | |
| Record name | 4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724741-75-7 | |
| Record name | STF-31 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16761 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 724741-75-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
STF-31: A Dual-Targeting Agent Against Cancer Cell Metabolism
An In-Depth Technical Guide on the Mechanism of Action of STF-31 in Cancer Cells
Executive Summary
This compound is a small molecule inhibitor initially identified for its potent and selective cytotoxic effects against cancer cells exhibiting a high glycolytic phenotype, particularly von Hippel-Lindau (VHL) deficient renal cell carcinoma (RCC). Subsequent research has unveiled a dual mechanism of action, positioning this compound as a compelling agent in the field of cancer metabolism. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its roles as both a glucose transporter 1 (GLUT1) inhibitor and a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the signaling pathways, experimental validation, and quantitative efficacy of this compound.
Introduction
The metabolic reprogramming of cancer cells, characterized by an increased reliance on aerobic glycolysis (the Warburg effect), presents a promising therapeutic window. This compound emerged from high-throughput screening as a compound that selectively targets this metabolic vulnerability. Initially characterized as a GLUT1 inhibitor, this compound was shown to impede glucose uptake, leading to energy stress and cell death in susceptible cancer cells.[1] More recent evidence has broadened this understanding, identifying NAMPT, a key enzyme in the NAD+ salvage pathway, as another direct target.[2][3] This dual-targeting capability enhances its anti-neoplastic potential by simultaneously disrupting two critical metabolic nodes essential for cancer cell survival and proliferation.
Quantitative Efficacy of this compound
The cytotoxic and inhibitory activities of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency and differential sensitivity, which often correlates with the metabolic phenotype of the cancer cells.
| Cell Line | Cancer Type | Assay Type | Endpoint | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | LC-MS/MS | NAMPT Inhibition (NAD+ reduction) | 0.024 | [4] |
| RCC4 | Renal Cell Carcinoma | XTT Assay | Cytotoxicity | 0.16 | [4] |
| HT1080 | Fibrosarcoma | CyQuant-based Assay | Anti-proliferative | 0.213 | [4] |
| General | Not specified | Not specified | GLUT1 Inhibition | 1 | [5] |
| RCC4 (VHL-deficient) | Renal Cell Carcinoma | Lactate Production Inhibition | Glycolysis Inhibition | ~5 | [6] |
| RCC4 (VHL-deficient) | Renal Cell Carcinoma | Extracellular Acidification | Glycolysis Inhibition | ~5 | [6] |
Core Mechanisms of Action
This compound exerts its anti-cancer effects through two primary and interconnected mechanisms: the inhibition of glucose transport via GLUT1 and the disruption of NAD+ biosynthesis through the inhibition of NAMPT.
Inhibition of Glucose Transporter 1 (GLUT1)
The initial discovery of this compound's mechanism centered on its ability to directly bind to and inhibit GLUT1, a facilitative glucose transporter frequently overexpressed in various cancers.[1] This inhibition leads to a cascade of metabolic consequences that are particularly detrimental to cancer cells reliant on aerobic glycolysis.
In cancer cells with high GLUT1 expression, such as VHL-deficient RCC, this compound's inhibition of glucose uptake leads to a significant reduction in glycolysis.[6] This is evidenced by a decrease in lactate production and a lower extracellular acidification rate (ECAR).[1][6] The resulting depletion of ATP, the cell's primary energy currency, induces profound energy stress, ultimately culminating in necrotic cell death.[5]
Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)
More recent studies have identified NAMPT as a key intracellular target of this compound.[2][7] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including redox reactions and as a substrate for enzymes like PARPs and sirtuins.
By inhibiting NAMPT, this compound depletes the cellular NAD+ pool.[4] This has far-reaching consequences, impairing energy metabolism and disrupting NAD+-dependent signaling pathways that are crucial for cancer cell survival. The cytotoxic effects of this compound through NAMPT inhibition can be rescued by supplementing cells with nicotinamide mononucleotide (NMN) or nicotinic acid (NA) in cells expressing nicotinic acid phosphoribosyltransferase (NAPRT), confirming the on-target effect.[2] The depletion of NAD+ leads to a metabolic crisis and can induce apoptosis.
Experimental Protocols
The dual mechanism of action of this compound has been elucidated through a variety of in vitro and in vivo experiments. Below are detailed methodologies for key assays used to characterize its effects.
Cell Viability and Cytotoxicity Assay (XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate and incubate overnight.
-
Treatment: Add serial dilutions of this compound (or vehicle control, DMSO) to the wells.
-
Incubation: Incubate the plate for 4 days at 37°C.
-
XTT Reagent Preparation: Prepare an XTT solution at 0.3 mg/ml in phenol red-free medium, supplemented with 2.65 µg/ml of N-methyl dibenzopyrazine methyl sulfate.
-
Measurement: Aspirate the culture medium and add the XTT solution to each well. Incubate for 1-2 hours at 37°C.
-
Data Acquisition: Quantify the formation of the formazan product by measuring the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate IC50 values using linear interpolation from the dose-response curve.[4]
Lactate Production Assay
This assay quantifies the amount of lactate released into the cell culture medium, a key indicator of glycolytic activity.
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound (e.g., 5 µM) or vehicle for a specified period (e.g., 48 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Lactate Measurement: Determine the lactate concentration in the supernatant using a commercial lactate assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorescent signal.[8]
-
Normalization: Normalize the lactate concentration to the cell number, determined by methods such as crystal violet staining or a cell counter.
-
Analysis: Compare the lactate production in this compound-treated cells to that in control cells.[6]
Glucose Uptake Assay
This assay measures the rate of glucose transport into the cells, often using a fluorescently labeled glucose analog.
-
Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere.
-
Treatment: Pre-treat the cells with this compound or a vehicle control for a defined period.
-
Glucose Analog Incubation: Add a fluorescent glucose analog, such as [18F]-fluoro-deoxyglucose or 2-NBDG, to the cells and incubate for a short period.
-
Washing: Wash the cells with ice-cold PBS to remove the extracellular glucose analog.
-
Lysis and Measurement: Lyse the cells and measure the intracellular fluorescence or radioactivity using a suitable detector (e.g., fluorometer, gamma counter).
-
Normalization: Normalize the uptake to the protein concentration or cell number in each well.
-
Analysis: Compare the glucose uptake in treated versus control cells to determine the inhibitory effect of this compound.[2]
Western Blotting for GLUT1 and NAMPT Expression
This technique is used to detect and quantify the protein levels of GLUT1 and NAMPT.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for GLUT1, NAMPT, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Experimental and Logical Workflows
The investigation of this compound's mechanism of action typically follows a logical progression of experiments to first identify its phenotypic effects and then to dissect the underlying molecular targets.
Conclusion
This compound represents a promising therapeutic agent that exploits the metabolic vulnerabilities of cancer cells. Its dual inhibitory action on both GLUT1 and NAMPT provides a multi-pronged attack on cancer cell metabolism, potentially overcoming resistance mechanisms associated with single-target agents. The data and protocols presented in this guide offer a comprehensive resource for researchers working to further elucidate the therapeutic potential of this compound and to develop novel strategies for targeting cancer metabolism. The differential sensitivity of cancer cell lines to this compound underscores the importance of biomarker-driven approaches to identify patient populations most likely to benefit from this class of drugs. Further preclinical and clinical investigations are warranted to fully realize the therapeutic promise of this compound in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STF 31 | Glucose Transporter Inhibitors: R&D Systems [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lactic Acid Measurement Lactate Assay Kit-WST Dojindo [dojindo.com]
The Dual-Targeting Nature of STF-31: A Technical Guide to its Core Mechanisms of Action
For Immediate Release
This technical guide provides an in-depth analysis of the small molecule inhibitor STF-31, focusing on its primary molecular targets and mechanisms of action. Initially identified as a selective inhibitor of the glucose transporter 1 (GLUT1), subsequent research has revealed a dual-targeting capability, with nicotinamide phosphoribosyltransferase (NAMPT) emerging as a key cellular target. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Executive Summary
This compound is a small molecule compound that exhibits potent cytotoxic effects in various cancer cell lines. Its primary mechanism of action is now understood to be bimodal, involving the inhibition of two critical proteins in cancer cell metabolism:
-
Glucose Transporter 1 (GLUT1): As a direct inhibitor, this compound blocks the uptake of glucose, a fundamental energy source for rapidly proliferating cancer cells exhibiting the Warburg effect.
-
Nicotinamide Phosphoribosyltransferase (NAMPT): this compound also potently inhibits the enzymatic activity of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is an essential cofactor for numerous cellular processes, including redox reactions and DNA repair.
Evidence suggests that the cytotoxic effects of this compound in many cancer cell lines are strongly correlated with its NAMPT inhibitory activity.[1][2][3][4][5] The inhibition of GLUT1 is also a confirmed mechanism, particularly at higher concentrations.[6][7] This dual-targeting profile makes this compound a compelling candidate for further investigation in cancer therapy.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against its primary targets and various cancer cell lines has been quantified through numerous studies. The following tables summarize the key half-maximal inhibitory concentration (IC50) values reported in the literature.
| Target | Assay Type | IC50 Value (µM) | Reference |
| GLUT1 | Glucose Uptake Inhibition | ~1 | [8][9] |
| NAMPT | Enzymatic Activity Inhibition (in A2780 cells) | 0.024 | [10] |
| Cell Line | Assay Type | IC50 Value (µM) | Reference |
| RCC4 (Renal Cell Carcinoma) | Cytotoxicity (XTT assay) | 0.16 | [10] |
| HT1080 (Fibrosarcoma) | Antiproliferative (CyQuant-based assay) | 0.213 | [10] |
Signaling Pathways and Mechanism of Action
The dual-targeting nature of this compound impacts two central metabolic pathways in cancer cells: glycolysis (via GLUT1) and NAD+ biosynthesis (via NAMPT).
GLUT1 and the Warburg Effect
Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, known as the Warburg effect, to support rapid proliferation. This process is heavily dependent on the increased uptake of glucose from the extracellular environment, a function mediated by glucose transporters, primarily GLUT1. By directly binding to and inhibiting GLUT1, this compound effectively cuts off the cancer cell's primary fuel supply, leading to energy stress and cell death.[6][11]
NAMPT and NAD+ Biosynthesis
NAMPT is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide back into NAD+. NAD+ is a critical coenzyme for a multitude of cellular processes, including the function of PARPs and sirtuins, which are involved in DNA repair and transcriptional regulation, respectively.[12] Cancer cells, with their high metabolic and proliferative rates, have an increased demand for NAD+, making them particularly vulnerable to the inhibition of its synthesis. This compound's inhibition of NAMPT leads to NAD+ depletion, triggering an energy crisis and promoting cell death.[1][2]
Logical Relationship of Dual Targeting
The dual-targeting mechanism of this compound provides a multi-pronged attack on cancer cell metabolism. The relative contribution of GLUT1 versus NAMPT inhibition to the overall cytotoxic effect may be context-dependent, varying with the cancer cell type and the concentration of this compound.
Key Experimental Protocols
The following are descriptions of key experimental protocols used to characterize the activity of this compound.
Cell Viability (XTT) Assay
This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability.
-
Principle: The tetrazolium salt XTT is reduced to a formazan dye by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Following a specified incubation period (e.g., 4 days), the culture medium is aspirated.
-
An XTT solution (e.g., 0.3 mg/ml of XTT with 2.65 µg/ml of N-methyl dibenzopyrazine methyl sulfate in phenol red-free media) is added to each well.
-
The plates are incubated at 37°C for 1-2 hours to allow for formazan development.
-
The absorbance of the formazan product is quantified using a plate reader at a wavelength of 450 nm.
-
IC50 values are calculated using linear interpolation from the dose-response curve.[10]
-
Glucose Uptake Assay
This assay measures the rate of glucose transport into cells.
-
Principle: A labeled glucose analog, such as the fluorescent 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) or radiolabeled [18F]-fluoro-deoxyglucose, is used to track glucose uptake.
-
Methodology (using 2-NBDG):
-
Cells are seeded in a suitable format (e.g., 96-well plate) and cultured to the desired confluency.
-
Cells are pre-treated with this compound or a vehicle control for a specified duration.
-
The cells are then incubated with a medium containing 2-NBDG for a defined period (e.g., 30-60 minutes).
-
Following incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular 2-NBDG.
-
The intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer.
-
The reduction in fluorescence in this compound-treated cells compared to control cells indicates the inhibition of glucose uptake.
-
NAMPT Enzymatic Assay
This biochemical assay directly measures the enzymatic activity of NAMPT.
-
Principle: A coupled-enzyme kinetic assay is often employed. The product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is used in a subsequent reaction that generates a detectable signal (e.g., a fluorescent or luminescent product).
-
Methodology:
-
The assay is typically performed in a 96- or 384-well plate format.
-
Recombinant NAMPT enzyme is incubated with its substrates, nicotinamide and phosphoribosyl pyrophosphate (PRPP), in the presence of various concentrations of this compound or a vehicle control.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
A coupling enzyme mixture is then added, which converts the NMN produced into a measurable product.
-
The signal is read using a plate reader.
-
The dose-dependent inhibition of the signal by this compound is used to determine its inhibitory potency against NAMPT.[2][3]
-
Conclusion
This compound is a dual-targeting inhibitor with demonstrated activity against both GLUT1 and NAMPT. This multifaceted mechanism of action, which disrupts two fundamental metabolic pathways in cancer cells, underscores its potential as a therapeutic agent. Further research is warranted to fully elucidate the interplay between its two targets in different cancer contexts and to optimize its therapeutic application. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for scientists and researchers dedicated to advancing cancer metabolism-targeted therapies.
References
- 1. NAMPT is the cellular target of this compound-like small-molecule probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NAMPT Is the Cellular Target of this compound-Like Small-Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. NAMPT is the cellular target of this compound-like small-molecule probes. | Broad Institute [broadinstitute.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound|STF31|GLUT1 inhibitor|DC Chemicals [dcchemicals.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
STF-31: A Targeted Approach to Exploiting Cancer Metabolism
A Technical Guide on the Discovery, Development, and Mechanistic Action of a Novel Anti-cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
STF-31 is a novel small molecule that has emerged from a targeted drug discovery approach aimed at exploiting the metabolic vulnerabilities of cancer cells. Identified through a chemical synthetic lethal screen, this compound selectively induces necrosis in renal cell carcinoma (RCC) cells deficient in the von Hippel-Lindau (VHL) tumor suppressor gene. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on the experimental methodologies and key data that have defined its preclinical profile. The dual inhibition of the glucose transporter 1 (GLUT1) and nicotinamide phosphoribosyltransferase (NAMPT) positions this compound as a compelling lead compound for the development of new anti-cancer therapies targeting aberrant tumor metabolism.
Discovery and Initial Characterization
This compound was identified from a high-throughput chemical synthetic lethal screen designed to find compounds that selectively kill RCC cells lacking the VHL tumor suppressor.[1] VHL-deficient RCCs are characterized by the stabilization of hypoxia-inducible factors (HIFs), leading to a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[1] This metabolic reprogramming renders these cancer cells highly dependent on glucose uptake for survival.
The screening strategy involved comparing the cytotoxic effects of a chemical library on isogenic RCC4 cell lines: one lacking functional VHL (RCC4) and another with restored VHL function (RCC4/VHL). This approach led to the identification of the "3-series" of compounds, with this compound being a prominent member, which demonstrated selective lethality against VHL-deficient cells.[1]
Logical Workflow for this compound Discovery
Caption: Discovery workflow of this compound.
Mechanism of Action: A Dual-Targeting Strategy
Initial investigations into the mechanism of this compound's selective cytotoxicity pointed towards the inhibition of glucose metabolism. Subsequent studies have revealed a dual mode of action, targeting two key proteins involved in cellular energetics: GLUT1 and NAMPT.
Inhibition of Glucose Transporter 1 (GLUT1)
VHL-deficient RCCs upregulate GLUT1, the primary transporter responsible for glucose uptake into cells, to fuel their high glycolytic rate.[1][2] this compound was found to directly bind to GLUT1 and inhibit its function, thereby cutting off the cancer cells' primary energy source.[1][2] This leads to a significant reduction in glucose uptake, lactate production, and the extracellular acidification rate (ECAR) in VHL-deficient cells, ultimately triggering necrotic cell death.[3][4]
Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)
Further research uncovered that this compound also functions as an inhibitor of NAMPT, a key enzyme in the NAD+ salvage pathway.[5] NAD+ is an essential cofactor for numerous cellular processes, including glycolysis. By inhibiting NAMPT, this compound further disrupts the metabolic activity of cancer cells. The dual inhibition of both glucose uptake and a critical metabolic enzyme likely contributes to the potent and selective anti-tumor activity of this compound.[5]
Signaling Pathway of this compound Action
Caption: Dual mechanism of action of this compound.
Preclinical Data
In Vitro Efficacy
A summary of the key in vitro activities of this compound is presented in the table below.
| Assay Type | Cell Line | Target/Effect | IC50 / Effect | Reference(s) |
| GLUT1 Inhibition | - | GLUT1 | 1 µM | [5] |
| NAMPT Inhibition | A2780 | NAMPT | 0.024 µM | [4] |
| Cytotoxicity | RCC4 (VHL-) | Cell Viability | 0.16 µM | [4] |
| Cytotoxicity | RCC4/VHL (VHL+) | Cell Viability | >10 µM | [5] |
| Lactate Production | RCC4 (VHL-) | Inhibition | ~60% reduction | [4] |
| ECAR | RCC4 (VHL-) | Inhibition | ~60% reduction | [3][4] |
In Vivo Studies
Due to solubility limitations of this compound, a more soluble analog was developed for in vivo evaluation. In mouse xenograft models using VHL-deficient RCC cells, intraperitoneal administration of this analog (11.6 mg/kg) resulted in a significant delay in tumor growth compared to vehicle-treated controls.[4] Importantly, these studies also demonstrated a favorable safety profile, with no significant toxicity observed in normal tissues.[6] The anti-tumor activity in these models could be monitored by imaging techniques such as [18F]fluorodeoxyglucose-positron emission tomography (FDG-PET), which showed reduced glucose uptake in the tumors following treatment.[3]
Experimental Protocols
Cell Viability and Survival Assays
This assay assesses the ability of single cells to form colonies after treatment with this compound.
-
Cell Seeding: Plate RCC4 and RCC4/VHL cells at a low density (e.g., 500-1000 cells/well) in 6-well plates. Allow cells to attach overnight.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 10 days).
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Fixation and Staining: Gently wash the colonies with PBS, fix with a methanol/acetic acid solution, and stain with crystal violet (0.5% in methanol).
-
Quantification: Count the number of colonies (typically >50 cells) in each well. Calculate the surviving fraction for each treatment condition relative to the vehicle control.[3][7][8][9]
This method distinguishes between viable and non-viable cells based on membrane integrity.
-
Cell Preparation: Harvest cells after treatment with this compound.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubation: Incubate the mixture at room temperature for 1-2 minutes.
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells.[1][2][10]
Metabolic Assays
This assay measures the amount of lactate released into the cell culture medium, a key indicator of glycolytic activity.
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound.
-
Sample Collection: Collect the cell culture medium at specified time points.
-
Lactate Measurement: Use a commercial lactate assay kit to measure the lactate concentration in the collected medium according to the manufacturer's instructions.
-
Normalization: Normalize the lactate concentration to the cell number or total protein content.[3][11]
ECAR is a measure of the rate at which cells acidify their surrounding medium, primarily due to lactate production.
-
Cell Seeding: Seed cells in a specialized microplate for use with an extracellular flux analyzer.
-
Treatment: Treat cells with this compound as required.
-
Assay: Perform the ECAR measurement using an extracellular flux analyzer (e.g., Seahorse XF Analyzer) following the manufacturer's protocol. This instrument measures changes in pH in the medium over time.
-
Data Analysis: The instrument software calculates the ECAR, which is typically reported in mpH/min.[3][12][13][14]
Target Engagement Assays
This assay directly measures the uptake of a radiolabeled glucose analog.
-
Cell Preparation: Plate cells and treat with this compound.
-
Glucose Starvation: Wash and incubate cells in glucose-free medium.
-
Uptake: Add medium containing 2-deoxy-D-[3H]glucose and incubate for a short period.
-
Wash: Rapidly wash the cells with ice-cold PBS to stop the uptake.
-
Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalization: Normalize the counts to the protein concentration of the cell lysate.[15][16][17][18][19]
This assay confirms the direct binding of this compound to GLUT1.
-
Immobilization of this compound: Chemically link this compound to a solid support matrix (e.g., Affi-Gel).
-
Cell Lysate Preparation: Prepare total cell lysates from RCC4 and RCC4/VHL cells.
-
Affinity Chromatography: Incubate the cell lysates with the this compound-immobilized matrix.
-
Washing: Wash the matrix to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins using a denaturing agent (e.g., urea).
-
Western Blotting: Analyze the eluate for the presence of GLUT1 by Western blotting using a GLUT1-specific antibody.[3]
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject VHL-deficient human RCC cells (e.g., 786-O or ACHN with shRNA to VHL) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Administer a soluble analog of this compound or vehicle control intraperitoneally on a daily schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Toxicity Assessment: Monitor animal weight and overall health throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.[3][6][20]
Structure-Activity Relationship (SAR) and Medicinal Chemistry
While detailed SAR studies for this compound are not extensively published, the development of a more soluble analog for in vivo studies indicates that medicinal chemistry efforts have been undertaken to improve its physicochemical properties.[3] The general synthesis of related GLUT inhibitors often involves nucleophilic substitution and Suzuki coupling reactions.[4] Further optimization of the this compound scaffold could lead to analogs with improved potency, selectivity, and pharmacokinetic profiles.
Clinical Development
As of the current date, there is no publicly available information on clinical trials of this compound or its analogs for the treatment of renal cell carcinoma or any other cancer.[21][22] The promising preclinical data, however, suggests that this compound-based compounds could be candidates for future clinical investigation.
Conclusion
This compound represents a successful example of a targeted drug discovery strategy that exploits the unique metabolic dependencies of cancer cells. Its dual mechanism of action, targeting both glucose uptake and NAD+ metabolism, provides a powerful and selective means of inducing cancer cell death. The in-depth understanding of its discovery, mechanism, and preclinical development, as outlined in this technical guide, provides a solid foundation for further research and the potential translation of this promising anti-cancer agent into the clinic. The detailed experimental protocols included herein should serve as a valuable resource for researchers in the field of cancer metabolism and drug development.
References
- 1. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. selleckchem.com [selleckchem.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extracellular Acidification Rate (ECAR) Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 15. Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. escholarship.org [escholarship.org]
- 18. revvity.com [revvity.com]
- 19. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Key Trials in Advanced/Metastatic Renal Cell Carcinoma - Practical Approaches to Managing Advanced Kidney Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. UCSF Renal Cell Carcinoma Clinical Trials for 2025 — San Francisco Bay Area [clinicaltrials.ucsf.edu]
The Dichotomous Impact of STF-31 on Glycolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
STF-31 is a small molecule inhibitor with a dual mechanism of action, targeting both Glucose Transporter 1 (GLUT1) and Nicotinamide Phosphoribosyltransferase (NAMPT). This dual inhibition provides a potent strategy for disrupting the aberrant metabolism of cancer cells, which often exhibit a high dependence on aerobic glycolysis, a phenomenon known as the Warburg effect. This technical guide provides an in-depth analysis of the biological effects of this compound on glycolysis, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cancer metabolism and drug development.
Introduction
Cancer cells frequently reprogram their metabolic pathways to support their rapid proliferation and survival. One of the most prominent metabolic alterations is the shift towards aerobic glycolysis, or the Warburg effect, where cancer cells preferentially metabolize glucose to lactate even in the presence of sufficient oxygen. This metabolic phenotype is often driven by the overexpression of glucose transporters, particularly GLUT1, which facilitates high rates of glucose uptake. Consequently, targeting the machinery of aerobic glycolysis has emerged as a promising therapeutic strategy.
This compound has been identified as a potent inhibitor of this process. It exhibits synthetic lethality in cancer cells that are highly dependent on GLUT1 for glucose uptake, such as renal cell carcinomas (RCC) with loss-of-function mutations in the von Hippel-Lindau (VHL) tumor suppressor gene. VHL deficiency leads to the stabilization of hypoxia-inducible factors (HIFs), which in turn upregulate the expression of GLUT1 and other glycolytic enzymes. Beyond its role as a GLUT1 inhibitor, this compound also targets NAMPT, a key enzyme in the NAD+ salvage pathway, further disrupting cellular metabolism and energy production. This guide will dissect the multifaceted effects of this compound on glycolysis, providing the necessary technical details for its study and potential therapeutic application.
Quantitative Data on the Effects of this compound on Glycolysis
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on various aspects of glycolysis, as reported in the scientific literature.
| Parameter | Value | Cell Line | Condition | Reference |
| GLUT1 Inhibition (IC50) | ~1 µM | - | In vitro | [1][2] |
| Glucose Uptake Inhibition | 25-50% | Various tumor-derived cell lines | Short-time [18F]-fluoro-deoxyglucose uptake experiments | [3][4] |
| Lactate Production Inhibition | ~60% | VHL-deficient cells | 5 µM this compound | [5] |
| Extracellular Acidification Rate (ECAR) Inhibition | ~60% | VHL-deficient cells | 5 µM this compound | [5] |
Table 1: Summary of Quantitative Effects of this compound on Glycolytic Parameters
Signaling Pathways Modulated by this compound
This compound exerts its effects on glycolysis by interfering with key signaling pathways that regulate cellular metabolism. The following diagrams, generated using the DOT language, illustrate these pathways.
The VHL-HIF-GLUT1 Signaling Pathway
Loss of VHL function is a common event in renal cell carcinoma, leading to the constitutive activation of HIF transcription factors. HIF, in turn, drives the expression of genes that promote aerobic glycolysis, including SLC2A1, the gene encoding GLUT1. This compound's inhibition of GLUT1 directly counteracts the downstream effects of this oncogenic pathway.
Caption: The VHL-HIF-GLUT1 signaling pathway and the inhibitory action of this compound.
The Warburg Effect
The Warburg effect describes the metabolic shift of cancer cells towards aerobic glycolysis. This pathway is characterized by high rates of glucose uptake and lactate production, even in the presence of oxygen. This compound disrupts this metabolic program by limiting the initial and rate-limiting step of glucose entry into the cell.
Caption: Overview of the Warburg effect and the point of intervention for this compound.
NAMPT-Mediated NAD+ Synthesis
This compound's secondary mechanism of action involves the inhibition of NAMPT, a crucial enzyme in the salvage pathway for NAD+ synthesis. NAD+ is an essential cofactor for numerous metabolic reactions, including glycolysis. By depleting the cellular NAD+ pool, this compound can further impede the glycolytic flux and overall cellular energy metabolism.
Caption: The NAMPT-mediated NAD+ salvage pathway and its inhibition by this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to assess the biological effects of this compound on glycolysis.
Glucose Uptake Assay using 2-NBDG
This protocol describes the measurement of glucose uptake in cultured cells using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
Materials:
-
Cultured cells (e.g., RCC4, RCC4/VHL)
-
This compound
-
2-NBDG (2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose)
-
Phosphate-buffered saline (PBS)
-
Glucose-free cell culture medium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate or other suitable culture vessel and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0.1 - 10 µM) or vehicle control (DMSO) in complete culture medium for the desired duration (e.g., 24 hours).
-
Glucose Starvation: Gently wash the cells twice with warm PBS. Replace the medium with glucose-free medium and incubate for 30-60 minutes at 37°C.
-
2-NBDG Incubation: Add 2-NBDG to the glucose-free medium to a final concentration of 50-100 µM. Incubate the cells for 15-30 minutes at 37°C.
-
Termination of Uptake: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop glucose uptake and remove extracellular 2-NBDG.
-
Quantification:
-
Flow Cytometry: Detach the cells using trypsin, resuspend in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer (e.g., excitation at 488 nm, emission at 530/30 nm).
-
Fluorescence Plate Reader: Lyse the cells in a suitable buffer and measure the fluorescence intensity of the lysate using a fluorescence plate reader (e.g., excitation at ~465 nm, emission at ~540 nm).
-
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration. Calculate the percentage of glucose uptake inhibition relative to the vehicle-treated control.
Caption: Experimental workflow for the 2-NBDG glucose uptake assay.
Lactate Production Assay (Colorimetric)
This protocol outlines a colorimetric method to measure the concentration of L-lactate in the cell culture medium, a key indicator of glycolytic activity.
Materials:
-
Cell culture supernatant
-
L-Lactate Assay Kit (colorimetric, e.g., based on lactate dehydrogenase activity)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound as described in the glucose uptake assay protocol.
-
Sample Collection: At the end of the treatment period, collect the cell culture medium. Centrifuge the medium to remove any detached cells or debris.
-
Deproteinization (Optional but Recommended): Deproteinize the samples using a 10 kDa molecular weight cut-off spin filter to remove enzymes like lactate dehydrogenase that can interfere with the assay.
-
Assay Preparation: Prepare the lactate standards and reaction mixture according to the manufacturer's instructions of the L-Lactate Assay Kit.
-
Assay Procedure:
-
Add the prepared standards and samples to the wells of a 96-well plate.
-
Add the reaction mixture to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.
-
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 450 nm or 570 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the lactate standards. Use the standard curve to determine the lactate concentration in the samples. Normalize the lactate concentration to the cell number or protein concentration of the corresponding cell monolayer.
Caption: Experimental workflow for the colorimetric lactate production assay.
Extracellular Acidification Rate (ECAR) Assay
This protocol describes the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the ECAR, which is a real-time indicator of the rate of glycolysis.
Materials:
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer) and associated consumables (cell culture plates, sensor cartridges)
-
Cultured cells
-
This compound
-
Seahorse XF Base Medium (or other low-buffered medium)
-
Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)
Procedure:
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere.
-
This compound Treatment: Treat the cells with this compound or vehicle for the desired duration.
-
Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine as required. Warm the medium to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: Remove the culture medium from the cells, wash with the assay medium, and then add the final volume of assay medium to each well. Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
Instrument Setup and Calibration: Load the hydrated sensor cartridge with the compounds to be injected (e.g., oligomycin, 2-DG). Place the cell plate and the sensor cartridge into the extracellular flux analyzer and initiate the calibration process.
-
ECAR Measurement:
-
Basal ECAR: The instrument will first measure the basal ECAR.
-
Glycolytic Capacity: Inject oligomycin (an ATP synthase inhibitor) to block mitochondrial respiration and force the cells to rely on glycolysis for ATP production. The subsequent increase in ECAR represents the maximum glycolytic capacity.
-
Glycolytic Reserve: The difference between the glycolytic capacity and the basal ECAR represents the glycolytic reserve.
-
Non-glycolytic Acidification: Inject 2-DG (a competitive inhibitor of hexokinase) to inhibit glycolysis. The remaining ECAR is due to non-glycolytic acidification.
-
-
Data Analysis: The instrument software will calculate the ECAR values in mpH/min. Normalize the data to cell number or protein content.
Caption: Experimental workflow for the Seahorse XF ECAR assay.
Conclusion
This compound represents a compelling therapeutic candidate due to its dual inhibitory action on two critical nodes of cancer cell metabolism: glucose uptake via GLUT1 and NAD+ synthesis via NAMPT. This technical guide has provided a comprehensive overview of the biological effects of this compound on glycolysis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to further investigate and potentially exploit the therapeutic potential of this compound in targeting the metabolic vulnerabilities of cancer. Future research should continue to explore the synergistic effects of this compound with other anti-cancer agents and to identify predictive biomarkers for patient stratification in clinical settings.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. 2-NBDG uptake measurements [bio-protocol.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Warburg Effect | Cell Signaling Technology [cellsignal.com]
STF-31: A Dual Inhibitor of GLUT1 and NAMPT for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: STF-31 is a small molecule that has emerged as a promising agent in targeted cancer therapy due to its unique dual inhibitory action against two critical proteins involved in cancer cell metabolism: Glucose Transporter 1 (GLUT1) and Nicotinamide Phosphoribosyltransferase (NAMPT). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound was initially identified as a selective inhibitor of GLUT1, a key transporter responsible for increased glucose uptake in many cancer cells, a phenomenon known as the Warburg effect.[1][2] By blocking GLUT1, this compound effectively starves cancer cells of their primary energy source, leading to necrotic cell death.[3][4] This action is particularly effective in cancers deficient in the von Hippel-Lindau (VHL) tumor suppressor, which leads to the stabilization of hypoxia-inducible factor (HIF) and subsequent upregulation of GLUT1.[2][5]
Subsequent research revealed that this compound also functions as an inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[5][6][7] NAD+ is an essential cofactor for numerous cellular processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and DNA repair. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, further disrupting cancer cell metabolism and survival.[5] This dual-targeting capability makes this compound a potent anti-cancer agent with a multi-pronged attack on tumor cell viability. The inhibitory effect on NAMPT appears to be more potent at lower concentrations, while GLUT1 inhibition is more apparent at higher concentrations.[8]
Quantitative Data
The following tables summarize the quantitative data on the inhibitory effects of this compound on GLUT1 and NAMPT, as well as its cytotoxic and anti-proliferative activities in various cancer cell lines.
Table 1: Inhibitory Potency of this compound
| Target | Metric | Value | Cell Line/System | Reference(s) |
| GLUT1 | IC50 | 1 µM | Renal Cell Carcinoma (RCC) 4 cells | [3] |
| NAMPT | IC50 | 0.024 µM | Human A2780 cells (NAD+ reduction) | [5] |
Table 2: Cytotoxicity and Anti-proliferative Activity of this compound
| Cell Line | Assay | Metric | Value | Incubation Time | Reference(s) |
| RCC4 | Cytotoxicity (XTT) | IC50 | 0.16 µM | 4 days | [5] |
| HT1080 | Proliferation (CyQuant) | IC50 | 0.213 µM | 96 hours | [5] |
| A172 (Glioblastoma) | Glucose Uptake Inhibition | % Inhibition | 25-50% | Not Specified | [8] |
| BHY (Oral Squamous Cell Carcinoma) | Glucose Uptake Inhibition | % Inhibition | 25-50% | Not Specified | [8] |
| HeLa (Cervix Adenocarcinoma) | Glucose Uptake Inhibition | % Inhibition | 25-50% | Not Specified | [8] |
| HN (Head and Neck Cancer) | Glucose Uptake Inhibition | % Inhibition | 25-50% | Not Specified | [8] |
| HT-29 (Colon Carcinoma) | Glucose Uptake Inhibition | % Inhibition | 25-50% | Not Specified | [8] |
| MG-63 (Osteosarcoma) | Glucose Uptake Inhibition | % Inhibition | 25-50% | Not Specified | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (XTT Assay)
This protocol is adapted from methodologies used in the characterization of this compound.[5]
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., RCC4)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) solution
-
N-methyl dibenzopyrazine methyl sulfate (PMS)
-
Phenol red-free medium
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate for 4 days at 37°C.
-
Prepare the XTT labeling mixture by mixing XTT and PMS according to the manufacturer's instructions. A typical final concentration is 0.3 mg/mL XTT and 2.65 µg/mL PMS in phenol red-free medium.
-
Aspirate the medium from the wells and add 100 µL of the XTT labeling mixture to each well.
-
Incubate the plate at 37°C for 1-2 hours, or until a color change is apparent.
-
Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using linear interpolation or a suitable software.
Glucose Uptake Assay ([18F]-FDG)
This protocol is a general guide based on studies investigating glucose uptake inhibition.[8]
Objective: To measure the effect of this compound on glucose uptake in cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
[18F]-Fluoro-deoxyglucose ([18F]-FDG)
-
Glucose-free medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Gamma counter
Procedure:
-
Seed cells in 24-well plates and grow to confluence.
-
Pre-treat the cells with the desired concentrations of this compound or vehicle control in complete medium for a specified time (e.g., 1-4 hours).
-
Wash the cells twice with warm PBS.
-
Incubate the cells in glucose-free medium for 30 minutes.
-
Add [18F]-FDG (e.g., 1 µCi/mL) to each well and incubate for 30-60 minutes at 37°C.
-
To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysates to tubes and measure the radioactivity using a gamma counter.
-
Normalize the counts to the protein concentration of each sample.
-
Calculate the percentage of glucose uptake inhibition relative to the vehicle-treated control.
NAD+ Level Measurement
This is a generalized protocol for measuring intracellular NAD+ levels.
Objective: To determine the effect of this compound on intracellular NAD+ concentrations.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
NAD+/NADH Assay Kit (commercially available)
-
Cell lysis buffer (provided with the kit or 0.6 M perchloric acid)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24-48 hours).
-
Lyse the cells using the protocol specified by the NAD+/NADH assay kit manufacturer. This often involves an acid extraction for NAD+ measurement.
-
Perform the NAD+ cycling reaction according to the kit's instructions. This typically involves adding a reaction mixture containing an enzyme that reduces a substrate in the presence of NAD+, leading to a colorimetric or fluorescent product.
-
Incubate the plate for the recommended time at room temperature or 37°C.
-
Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.
-
Calculate the NAD+ concentration based on a standard curve generated with known NAD+ concentrations.
-
Express the results as a percentage of the NAD+ levels in vehicle-treated control cells.
Western Blot Analysis
This protocol outlines the general steps for assessing the protein levels of GLUT1 and NAMPT.[9]
Objective: To determine if this compound treatment affects the expression levels of GLUT1 and NAMPT.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against GLUT1, NAMPT, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GLUT1 and NAMPT overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: Dual inhibitory mechanism of this compound on GLUT1 and NAMPT pathways.
Caption: Experimental workflow for characterizing this compound's dual activity.
Conclusion
This compound represents a novel and promising strategy in cancer therapy by simultaneously targeting two crucial metabolic pathways that are often dysregulated in cancer cells. Its ability to inhibit both glucose uptake via GLUT1 and NAD+ production via NAMPT provides a robust mechanism to induce cancer cell death. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to explore its efficacy in a broader range of cancer types and to optimize its therapeutic application, potentially in combination with other anti-cancer agents.
References
- 1. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. NAMPT is the cellular target of this compound-like small-molecule probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NAMPT Is the Cellular Target of this compound-Like Small-Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Pronged Attack of STF-31 in VHL-Deficient Renal Cell Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Renal cell carcinoma (RCC), particularly the clear cell subtype (ccRCC), is predominantly characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene. This genetic aberration leads to the stabilization of hypoxia-inducible factors (HIFs), most notably HIF-1α and HIF-2α, under normal oxygen conditions. The constitutive activation of HIFs fundamentally rewires cellular metabolism, inducing a state of aerobic glycolysis known as the Warburg effect. This metabolic shift renders VHL-deficient RCC cells critically dependent on glucose uptake and metabolism for their survival and proliferation. STF-31 has emerged as a small molecule with significant therapeutic potential in this context, exhibiting a dual mechanism of action that exploits this metabolic vulnerability. Initially identified as a selective inhibitor of the glucose transporter 1 (GLUT1), this compound has also been demonstrated to be a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a crucial enzyme in the NAD+ salvage pathway. This whitepaper provides an in-depth technical overview of the role of this compound in VHL-deficient RCC, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
The VHL-HIF-Glycolysis Axis: The Therapeutic Target
Inactivation of the VHL protein disrupts the normal degradation of HIF-α subunits.[1][2] This leads to their accumulation and subsequent translocation to the nucleus, where they form heterodimers with HIF-β and activate the transcription of a multitude of target genes.[3] Among the most critical of these are genes encoding for glucose transporters, such as GLUT1, and various glycolytic enzymes.[1][4] This transcriptional reprogramming results in a profound metabolic shift, characterized by increased glucose uptake and a high rate of glycolysis, even in the presence of ample oxygen.[1][5] VHL-deficient RCC cells, therefore, become exquisitely dependent on this glycolytic pathway for their energy production (ATP) and the generation of biosynthetic precursors.[1][5]
This compound: A Dual-Mechanism Inhibitor
This compound's efficacy in VHL-deficient RCC stems from its ability to disrupt this aberrant metabolic state through two distinct, yet complementary, mechanisms:
-
GLUT1 Inhibition: this compound was first recognized for its ability to directly bind to and inhibit GLUT1, thereby blocking the initial and rate-limiting step of glucose uptake.[1][6] By impeding the entry of glucose into the cell, this compound effectively starves the cancer cells of their primary fuel source.
-
NAMPT Inhibition: Further research has revealed that this compound is also a potent inhibitor of NAMPT.[7][8][9] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including glycolysis and redox reactions. By depleting the intracellular NAD+ pool, this compound further cripples the cell's metabolic machinery.
Some studies suggest a dual mode of action, with GLUT1 inhibition being more prominent at higher concentrations of this compound.[10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on VHL-deficient RCC.
Table 1: In Vitro Effects of this compound on VHL-Deficient RCC Cells
| Parameter | Cell Line (VHL Status) | Treatment | Result | Reference |
| Lactate Production | RCC4 (deficient) | 5 µM this compound | ~60% inhibition | [1][6][11] |
| Extracellular Acidification Rate (ECAR) | RCC4 (deficient) | 5 µM this compound | ~60% inhibition | [1][11] |
| ATP Levels | RCC4 (deficient) | This compound | 75% decrease | [1] |
| Glucose Uptake | RCC4 (deficient) | This compound | Dose-dependent inhibition | [1] |
| Cell Viability (following GLUT1 knockdown) | RCC4 (mutant) | 50% GLUT1 shRNA knockdown | 40% reduction | [4] |
Table 2: In Vivo Efficacy of an this compound Analog
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Mice with VHL-deficient RCC xenografts | Soluble analog of this compound | 11.6 mg/kg, i.p. | Markedly delayed tumor growth | [1][6] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
Cell Viability and IC50 Determination (XTT Assay)
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate.
-
Drug Treatment: The following day, add vehicle (DMSO) or serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates for 4 days at 37°C.
-
XTT Solution Preparation: Prepare an XTT solution containing 0.3 mg/ml of XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) and 2.65 µg/ml of N-methyl dibenzopyrazine methyl sulfate in phenol red-free media.
-
Metabolism Quantification: Aspirate the media from the wells and add the XTT solution. Incubate at 37°C for 1-2 hours.
-
Absorbance Measurement: Quantify the metabolism of XTT by measuring the absorbance at 450 nm using a plate reader.
-
IC50 Calculation: Calculate the IC50 values using linear interpolation. All conditions should be measured in triplicate, and each experiment should be performed in duplicate or triplicate.[6]
Lactate Production Assay
-
Cell Treatment: Treat VHL-deficient (e.g., RCC4) and VHL-proficient (e.g., RCC4/VHL) cells with either vehicle or this compound (e.g., 5 µM).
-
Sample Collection: After the desired incubation period, collect the cell culture medium.
-
Lactate Measurement: Measure the concentration of lactate in the medium using a commercially available lactate assay kit, following the manufacturer's instructions.
-
Normalization: Normalize the lactate concentration to the cell number to obtain the lactate production per cell (e.g., µmol/cell).[11]
Extracellular Acidification Rate (ECAR) Measurement
-
Cell Treatment: Treat VHL-deficient and proficient cells with vehicle or this compound (e.g., 5 µM) for 48 hours.
-
ECAR Analysis: Measure the ECAR using an extracellular flux analyzer (e.g., Seahorse XF Analyzer).
-
Normalization: After the assay, stain the cells with crystal violet and measure the absorbance to normalize the ECAR data to cell number.[11]
Glucose Uptake Assay
-
Cell Treatment: Treat cells with varying concentrations of this compound.
-
Radiolabeled Glucose Incubation: Incubate the cells with a radiolabeled, non-metabolizable glucose analog, such as [3H]-2-deoxyglucose.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Normalization: Normalize the counts to the total protein concentration or cell number.[1]
In Vivo Xenograft Studies
-
Tumor Implantation: Subcutaneously implant VHL-deficient RCC cells (e.g., 786-O) into the flanks of immunodeficient mice.
-
Tumor Growth and Treatment Initiation: Allow the tumors to reach a palpable size.
-
Drug Administration: Administer a soluble analog of this compound (e.g., 11.6 mg/kg) or vehicle control intraperitoneally (i.p.) on a predetermined schedule.
-
Tumor Volume Measurement: Monitor and measure tumor volume regularly using calipers.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups.[1][6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for VHL-deficient renal cell carcinoma by exploiting the inherent metabolic vulnerabilities conferred by VHL loss. Its dual mechanism of action, targeting both glucose uptake via GLUT1 and NAD+ biosynthesis via NAMPT, provides a multi-pronged attack on cancer cell metabolism. The quantitative data from preclinical studies strongly support its potent and selective anti-tumor activity.
Future research should focus on:
-
Optimizing Drug Delivery and Pharmacokinetics: Developing analogs of this compound with improved solubility and bioavailability for clinical applications.
-
Investigating Mechanisms of Resistance: Understanding potential mechanisms of resistance to this compound to devise combination therapies that can overcome them.
-
Clinical Translation: Moving promising this compound analogs into clinical trials to evaluate their safety and efficacy in patients with VHL-deficient RCC.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy.
The continued exploration of compounds like this compound that target the metabolic reprogramming of cancer cells holds great promise for the development of more effective and targeted therapies for renal cell carcinoma and other malignancies with similar metabolic profiles.
References
- 1. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncometabolites in renal cancer: Warburg’s hypothesis re-examined - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downstream Targets of VHL/HIF-α Signaling in Renal Clear Cell Carcinoma Progression: Mechanisms and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. NAMPT Is the Cellular Target of this compound-Like Small-Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the STF-31 Induced Necrotic Cell Death Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule STF-31 has emerged as a significant agent in cancer research, demonstrating selective cytotoxicity against cancer cells exhibiting high rates of aerobic glycolysis, a phenomenon known as the Warburg effect. Initially identified as a potent inhibitor of the glucose transporter 1 (GLUT1), subsequent research has revealed a dual mechanism of action, also implicating the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway. This dual targeting disrupts cellular metabolism on two fundamental fronts, leading to energy crisis, metabolic collapse, and ultimately, a caspase-independent, necrotic form of cell death. This guide provides a comprehensive overview of the molecular pathways, quantitative data, and experimental protocols associated with this compound-induced cell death, offering a technical resource for professionals in oncology and drug development.
Core Mechanisms of Action: A Dual-Target Approach
This compound's efficacy stems from its ability to simultaneously disrupt two critical metabolic pathways that are often upregulated in cancer cells.
Inhibition of Glucose Transporter 1 (GLUT1)
Many cancer cells, particularly those with mutations in the von Hippel-Lindau (VHL) tumor suppressor gene, exhibit stabilized Hypoxia-Inducible Factor (HIF).[1][2][3] HIF, in turn, upregulates the expression of genes involved in glucose metabolism, including GLUT1, to fuel rapid proliferation.[1][3] These cells become highly dependent on GLUT1-mediated glucose uptake for ATP production.[1][2]
This compound directly binds to and inhibits GLUT1, blocking the primary route of glucose entry into the cell.[2][4] This action leads to a cascade of metabolic failures:
-
Inhibition of Glycolysis: By cutting off the glucose supply, this compound significantly curtails glycolysis.[3][5]
-
Depletion of ATP: With glycolysis stalled, the primary source of ATP in these cancer cells is eliminated, leading to a severe energy crisis.[3]
-
Metabolic Collapse and Necrosis: The profound energy depletion culminates in a loss of cellular integrity and necrotic cell death.[2][6][7] This effect is synthetically lethal in cells that are highly dependent on aerobic glycolysis.[1]
Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)
Further investigations revealed that this compound is also a potent inhibitor of NAMPT.[8][9][10][11] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for hundreds of redox reactions essential for cellular metabolism, energy production, and DNA repair.
The cytotoxic effects of this compound via this mechanism are linked to:
-
NAD+ Depletion: Inhibition of NAMPT leads to a rapid decline in intracellular NAD+ levels.
-
Metabolic Crisis: The depletion of NAD+ disrupts numerous metabolic processes that are dependent on it, contributing to cellular energy failure.
-
Cell Death: The effects of NAMPT inhibition by this compound can be rescued by supplementing cells with nicotinamide mononucleotide (NMN), the product of the NAMPT reaction, confirming its on-target activity.[8]
Research indicates that the pattern of cancer cell line sensitivity to this compound strongly correlates with sensitivity to other known NAMPT inhibitors.[9][10][12] Furthermore, resistance to this compound has been linked to specific mutations in the NAMPT gene, providing strong evidence for its role as a direct target.[9][10] It has been suggested that this compound acts as a GLUT inhibitor at higher concentrations, while also functioning as a NAMPT inhibitor.[8]
The Nature of this compound Induced Cell Death: Caspase-Independent Necrosis
A defining characteristic of this compound-induced cytotoxicity is its classification as necrotic cell death.[6][7] This process is distinct from apoptosis and autophagy.[6] Key features include:
-
Morphology: Cells undergoing this pathway exhibit features typical of necrosis, such as cell swelling, organelle dysfunction, and eventual rupture of the plasma membrane, leading to the release of cellular contents.[13]
-
Caspase-Independence: The cell death pathway initiated by this compound does not involve the activation of caspases, the key proteases that execute apoptosis.[6][14] This is significant for treating cancers that have developed resistance to apoptosis.[15]
-
Programmed Nature: While morphologically necrotic, this form of cell death is a programmed and regulated process, often referred to as necroptosis or regulated necrosis, triggered by specific molecular signals rather than accidental physical injury.[16][17]
Quantitative Data Presentation
The following tables summarize the quantitative efficacy of this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ | GLUT1 | 1 µM | [6] |
| IC₅₀ Range | Cancer Cell Lines | 100 nM - 66.7 µM | [11] |
| Toxicity | VHL-deficient RCC4 cells | Specifically toxic | [6] |
| Toxicity | VHL-replete RCC4/VHL cells | Relatively unaffected | [6] |
Table 2: Metabolic Effects of this compound
| Parameter | Cell Line | Effect | Reference |
| Glucose Uptake | Various Cancer Cells | 25-50% inhibition | [8] |
| Lactate Production | VHL-deficient cells | ~60% inhibition | [3][5] |
| Extracellular Acidification | VHL-deficient cells | ~60% inhibition | [3][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the effects of this compound.
Cytotoxicity Assay (LDH Release)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.
Protocol:
-
Cell Plating: Plate cells in a 96-well, opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Controls: Include wells for: no-cell background (medium only), untreated negative control (cells + vehicle), and maximum LDH release positive control (cells + lysis buffer).
-
Treatment: Add serial dilutions of this compound or vehicle (e.g., DMSO) to the appropriate wells.
-
Incubation: Culture cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.
-
Assay:
-
Equilibrate the plate to room temperature for 20-30 minutes.[18]
-
Transfer a portion of the supernatant from each well to a new plate.
-
Add the LDH detection reagent according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive and negative controls.
Reactive Oxygen Species (ROS) Detection Assay
This protocol uses the cell-permeant reagent 2′,7′-dichlorofluorescein diacetate (DCFDA) to measure cellular ROS levels.
Protocol:
-
Cell Culture: Culture cells to the desired confluence in a multi-well plate.
-
Dye Loading:
-
Washing: Remove the DCFDA solution and wash the cells twice with PBS to remove excess dye.[20]
-
Treatment: Add fresh medium containing this compound or control compounds (e.g., H₂O₂ as a positive control).
-
Incubation: Incubate for the desired treatment duration.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer (FL1 channel), or fluorescence microscope.[20] An excitation/emission of ~485/535 nm is appropriate for the oxidized DCF product.[19]
Lysosomal Membrane Permeabilization (LMP) Assay
This method quantifies LMP by measuring the release of lysosomal enzymes into the cytosol after selective plasma membrane permeabilization with digitonin.
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or control compounds for the desired time.
-
Cell Harvesting: Harvest both floating and adherent cells and wash with cold PBS.
-
Digitonin Extraction:
-
Resuspend the cell pellet in a buffer containing a titrated, low concentration of digitonin.[21][22] This permeabilizes the plasma membrane while leaving lysosomal membranes intact.
-
Incubate on ice for 5-10 minutes.
-
Centrifuge to pellet the permeabilized cells. The supernatant contains the cytosolic fraction.
-
-
Lysate Preparation:
-
Collect the supernatant (cytosolic fraction).
-
Lyse the remaining cell pellet with a lysis buffer (e.g., containing Triton X-100) to release the remaining lysosomal contents. This represents the total cellular enzyme activity.
-
-
Enzyme Activity Measurement:
-
Measure the activity of a lysosomal hydrolase (e.g., β-N-acetyl-glucosaminidase or cathepsin) in both the cytosolic fraction and the total cell lysate using a fluorogenic substrate.[21]
-
-
Quantification: Express LMP as the ratio of enzyme activity in the cytosolic fraction to the total cellular enzyme activity.
Experimental and Logical Workflows
Conclusion and Future Directions
This compound represents a promising therapeutic agent that exploits the metabolic vulnerabilities of cancer cells. Its dual inhibition of GLUT1 and NAMPT provides a powerful, multi-pronged attack on cellular energy production, leading to a caspase-independent necrotic cell death. This mechanism is particularly relevant for overcoming apoptosis resistance, a common challenge in cancer therapy. Future research should focus on further delineating the context-dependent dominance of GLUT1 versus NAMPT inhibition, exploring potential synergistic combinations with other anti-cancer agents, and developing more soluble and specific analogs for in vivo applications.[1] The ability to monitor treatment efficacy through methods like FDG-PET highlights a clear path toward clinical translation for this class of compounds.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Kidney Cancer Therapy Starves Cancer Cells of Glucose | UKRO - University Kidney Research Organization [ukrocharity.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. STF 31 | Glucose Transporter Inhibitors: R&D Systems [rndsystems.com]
- 8. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NAMPT is the cellular target of this compound-like small-molecule probes. | Broad Institute [broadinstitute.org]
- 10. NAMPT Is the Cellular Target of this compound-Like Small-Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell death independent of caspases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspase-independent cell death in lung cancer: from mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 17. Identification of a molecular sign ... | Article | H1 Connect [archive.connect.h1.co]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medicineinnovates.com [medicineinnovates.com]
An In-Depth Technical Guide to the Chemical Compound STF-31
STF-31 is a small molecule probe that has garnered significant interest within the scientific community for its potent and selective anti-cancer properties. Initially identified for its synthetic lethal interaction with von Hippel-Lindau (VHL) tumor suppressor gene deficiency, its mechanism of action has been a subject of detailed investigation. This technical guide provides a comprehensive overview of the chemical structure, dual mechanism of action, relevant signaling pathways, and experimental protocols associated with this compound.
Chemical Structure and Properties
This compound is chemically known as 4-[[[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]amino]methyl]-N-3-pyridinylbenzamide.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Citation(s) |
| Chemical Name | 4-[[[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]amino]methyl]-N-3-pyridinylbenzamide | [1] |
| Molecular Formula | C23H25N3O3S | [2] |
| Molecular Weight | 423.53 g/mol | [2] |
| CAS Number | 724741-75-7 | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble in DMSO (up to 100 mM) | [2] |
Dual Mechanism of Action: A Tale of Two Targets
This compound exhibits a fascinating dual mode of action, functioning as an inhibitor of both Glucose Transporter 1 (GLUT1) and Nicotinamide Phosphoribosyltransferase (NAMPT).[3] The predominant effect can be concentration-dependent, with GLUT1 inhibition observed at higher concentrations.[3]
1. GLUT1 Inhibition and the Warburg Effect:
Many cancer cells, particularly those with VHL deficiency, exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[4] This creates a dependency on high levels of glucose uptake for ATP production and biomass synthesis. The loss of VHL leads to the stabilization of Hypoxia-Inducible Factor (HIF), which in turn upregulates the expression of GLUT1.[4][5][6]
This compound directly binds to and inhibits GLUT1, thereby blocking glucose transport into these dependent cancer cells.[6] This targeted inhibition of glucose uptake leads to a significant decrease in glycolysis, lactate production, and ATP levels, ultimately causing necrotic cell death in VHL-deficient renal cell carcinoma (RCC) cells.[2][4] Normal cells, which are less reliant on GLUT1 and can utilize other glucose transporters like GLUT2, are relatively insensitive to this compound's effects.[4][5][6]
2. NAMPT Inhibition and NAD+ Salvage Pathway:
Independently of its effects on glucose transport, this compound also functions as an inhibitor of NAMPT.[7] NAMPT is a critical enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for numerous cellular redox reactions and signaling processes. By inhibiting NAMPT, this compound depletes the cellular NAD+ pool, which is catastrophic for cancer cells with high metabolic rates. The cytotoxicity of this compound through this mechanism can be rescued by providing nicotinic acid (NA) in cells expressing nicotinic acid phosphoribosyltransferase (NAPRT), or by nicotinamide mononucleotide (NMN) in all cells, confirming its on-target effect on the NAD+ salvage pathway.[3]
Affected Signaling and Metabolic Pathways
The dual inhibitory action of this compound has profound effects on cancer cell metabolism and survival. The primary pathways affected are central to cellular bioenergetics.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness.
| Target | IC50 Value | Cell Line / Context | Citation(s) |
| GLUT1 | 1 µM | Inhibition of glucose uptake in renal carcinoma cells | [8][9] |
Note: IC50 values can vary depending on the specific cell line and experimental conditions.
Key Experimental Protocols
Characterization of this compound's activity involves a range of in vitro and in vivo experiments. Below are outlines of common methodologies.
1. Cell Viability and Cytotoxicity Assay (XTT Assay)
This assay is used to determine the dose-dependent effect of this compound on cell proliferation and viability.
-
Principle: The assay measures the metabolic activity of viable cells. The tetrazolium salt XTT is reduced by mitochondrial dehydrogenases in living cells to an orange-colored formazan product, which can be quantified spectrophotometrically.
-
Methodology:
-
Cell Plating: Plate cells (e.g., RCC4 and RCC4/VHL) in 96-well plates at a density of approximately 5,000 cells per well.[2]
-
Drug Treatment: After allowing cells to adhere overnight, treat them with serial dilutions of this compound (or DMSO as a vehicle control).[2]
-
Incubation: Incubate the plates for a specified period (e.g., 4 days).[2]
-
XTT Addition: Aspirate the media and add XTT solution (e.g., 0.3 mg/ml XTT with 2.65 µg/ml N-methyl dibenzopyrazine methyl sulfate) to each well.[2]
-
Incubation & Measurement: Incubate at 37°C for 1-2 hours. Measure the absorbance at 450 nm to quantify the formazan product.[2]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value using linear interpolation or non-linear regression analysis.[2]
-
2. Glucose Uptake Assay
This experiment directly measures the effect of this compound on the cellular uptake of glucose.
-
Principle: A radiolabeled glucose analog, such as [³H]-2-deoxyglucose (³H-2DG), is used. Cells take up ³H-2DG via glucose transporters, but it is phosphorylated and trapped inside the cell, allowing for quantification of uptake.
-
Methodology:
-
Cell Culture: Grow cells to near confluence in appropriate culture plates.
-
Pre-incubation: Wash cells and pre-incubate them in a glucose-free buffer to starve them of glucose.
-
Inhibitor Treatment: Treat the cells with this compound at various concentrations for a defined period.
-
Glucose Uptake: Initiate glucose uptake by adding ³H-2DG to the buffer for a short period (e.g., 5-10 minutes).
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Normalization: Normalize the radioactive counts to the total protein content in each sample.
-
3. In Vitro NAMPT Enzyme Activity Assay
This biochemical assay assesses the direct inhibitory effect of this compound on the enzymatic activity of NAMPT.
-
Principle: The assay measures the production of NAD+ from its precursors, nicotinamide and phosphoribosyl pyrophosphate (PRPP), by recombinant NAMPT. The amount of NAD+ produced is then quantified, often using a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.
-
Methodology:
-
Reaction Setup: In a microplate, combine recombinant human NAMPT enzyme, its substrates (nicotinamide and PRPP), and varying concentrations of this compound.
-
Incubation: Allow the enzymatic reaction to proceed for a set time at 37°C.
-
Detection: Stop the reaction and add a detection reagent containing an enzyme (e.g., alcohol dehydrogenase) that uses NAD+ as a cofactor to convert a substrate into a fluorescent or colored product.
-
Measurement: Measure the signal using a plate reader.
-
Analysis: Calculate the percentage of NAMPT inhibition at each this compound concentration and determine the IC50 value.
-
Conclusion
This compound is a powerful chemical probe with a dual mechanism targeting fundamental metabolic pathways that are often dysregulated in cancer. Its ability to inhibit both GLUT1 and NAMPT makes it a valuable tool for studying cancer metabolism and a promising lead compound for the development of targeted therapeutics, particularly for tumors exhibiting a dependency on aerobic glycolysis. The detailed protocols and understanding of its mode of action outlined in this guide are essential for researchers aiming to leverage this compound in their drug discovery and development efforts.
References
- 1. STF 31 | NAMPT | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. NAMPT Is the Cellular Target of this compound-Like Small-Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound|STF31|GLUT1 inhibitor|DC Chemicals [dcchemicals.com]
STF-31: A Dual Inhibitor of Cellular Energy Pathways and its Impact on ATP Production
A Technical Guide for Researchers and Drug Development Professionals
Abstract
STF-31 is a small molecule that has garnered significant interest in the field of cancer metabolism due to its unique dual-inhibitory action. Initially identified as a selective inhibitor of the glucose transporter 1 (GLUT1), it has also been characterized as a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1][2] This dual mechanism allows this compound to effectively disrupt two fundamental pillars of cellular energy production: glycolysis and NAD-dependent metabolic processes. This guide provides an in-depth technical overview of this compound's effects on cellular ATP production, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways.
Introduction
Cancer cells often exhibit a metabolic reprogramming known as the Warburg effect, characterized by an increased reliance on aerobic glycolysis for energy production, even in the presence of oxygen.[3][4] This metabolic shift makes them particularly vulnerable to therapeutic agents that target key nodes in glucose metabolism. This compound emerged from a high-throughput screen for compounds that selectively kill renal cell carcinoma (RCC) cells deficient in the von Hippel-Lindau (VHL) tumor suppressor gene, a mutation that leads to the stabilization of hypoxia-inducible factor (HIF) and subsequent upregulation of GLUT1.[3][5] Further research has elucidated that this compound also functions as a NAMPT inhibitor, adding another layer to its anti-cancer activity by depleting the cellular NAD+ pool, which is crucial for numerous redox reactions essential for ATP production.[1][6] This guide will dissect the multifaceted impact of this compound on cellular bioenergetics.
Mechanism of Action: A Two-Pronged Assault on Cellular Metabolism
This compound's impact on cellular ATP production stems from its ability to inhibit two distinct but interconnected metabolic pathways.
Inhibition of Glucose Uptake via GLUT1
This compound directly binds to and inhibits the glucose transporter 1 (GLUT1), a protein responsible for the facilitated diffusion of glucose across the plasma membrane.[5][7][8] In cancer cells that are highly dependent on glycolysis, this blockade of the primary fuel source leads to a significant reduction in the glycolytic flux. The consequences of this inhibition include decreased production of pyruvate, lactate, and, ultimately, a diminished substrate supply for both glycolysis and the tricarboxylic acid (TCA) cycle, thereby curtailing ATP synthesis.[3]
Depletion of NAD+ through NAMPT Inhibition
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme for numerous dehydrogenases involved in glycolysis, the TCA cycle, and oxidative phosphorylation. NAMPT is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide back into NAD+. By inhibiting NAMPT, this compound leads to a progressive depletion of the cellular NAD+ pool.[1][6][9] This NAD+ scarcity directly impairs the activity of NAD-dependent enzymes, most notably glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in glycolysis and several dehydrogenases within the TCA cycle, leading to a bottleneck in these central metabolic pathways and a consequent drop in ATP production.[6]
Quantitative Data on this compound's Bioactivity
The following tables summarize the quantitative data on the inhibitory effects of this compound from various studies.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target | Cell Line/Assay Condition | IC50 Value | Reference |
| GLUT1 | Glucose Uptake Assay | ~1 µM | [7][8] |
| NAMPT | Reduction in NAD+ level (A2780 cells) | 0.024 µM | [10] |
| Cell Viability | RCC4 cells (XTT assay, 4 days) | 0.16 µM | [10] |
| Cell Proliferation | HT1080 cells (CyQuant assay, 96h) | 0.213 µM | [10] |
Table 2: Effects of this compound on Cellular Metabolism
| Parameter | Cell Line | This compound Concentration | Observed Effect | Reference |
| Lactate Production | VHL-deficient cells | 5 µM | ~60% inhibition | [3] |
| Extracellular Acidification | VHL-deficient cells | 5 µM | ~60% inhibition | [3] |
| Glucose Uptake | Various cancer cell lines | Not specified | 25-50% inhibition | [2] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound and the logical workflow of its impact on ATP production.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to assess the effect of this compound on cellular bioenergetics.
Measurement of Cellular ATP Levels
This protocol is adapted from commercially available bioluminescence-based ATP assays.
Objective: To quantify the total intracellular ATP concentration following treatment with this compound.
Materials:
-
Cells of interest
-
96-well white-walled, clear-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
ATP detection reagent (containing luciferase and D-luciferin)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death if desired. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Equilibration: Allow the ATP detection reagent to equilibrate to room temperature.
-
Cell Lysis and Luminescence Reaction: Add the ATP detection reagent directly to each well according to the manufacturer's instructions. This reagent typically lyses the cells to release ATP and initiates the luciferase-catalyzed reaction that produces light.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the ATP concentration. Normalize the readings to the vehicle control to determine the percentage reduction in ATP levels.
Seahorse XF Analyzer Assay for Metabolic Flux Analysis
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, providing insights into mitochondrial respiration and glycolysis, respectively.
Objective: To determine the effect of this compound on mitochondrial respiration and glycolysis.
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, cartridges)
-
Cells of interest
-
This compound stock solution
-
Seahorse XF assay medium
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Glycolysis stress test compounds (e.g., glucose, oligomycin, 2-deoxyglucose)
Procedure:
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to adhere to form a monolayer.
-
This compound Pre-treatment (optional): Pre-treat cells with this compound for a desired duration before the assay.
-
Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for one hour.
-
Compound Loading: Load the mitochondrial or glycolysis stress test compounds, and this compound if not pre-treated, into the appropriate ports of the hydrated sensor cartridge.
-
Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will perform baseline measurements followed by sequential injections of the loaded compounds.
-
Data Analysis: The Seahorse software calculates OCR and ECAR values. Analyze these parameters to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, basal glycolysis, and glycolytic capacity.
Conclusion
This compound represents a compelling example of a dual-action metabolic inhibitor with significant potential for therapeutic development, particularly in the context of cancers exhibiting a high degree of glycolytic dependence. Its ability to simultaneously target glucose uptake and NAD+ biosynthesis provides a robust mechanism for disrupting cellular ATP production, leading to selective cytotoxicity in vulnerable cancer cell populations. The technical information and protocols provided in this guide are intended to facilitate further research into the complex bioenergetic effects of this compound and aid in the development of novel anti-cancer strategies targeting cellular metabolism.
References
- 1. NAMPT Is the Cellular Target of this compound-Like Small-Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|STF31|GLUT1 inhibitor|DC Chemicals [dcchemicals.com]
- 9. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
A Technical Guide on Preliminary Studies of STF-31 in Stem Cell Research
Abstract: This document provides a comprehensive technical overview of the small molecule STF-31, focusing on its preliminary applications and mechanisms of action relevant to stem cell research. Initially identified as a selective inhibitor of Glucose Transporter 1 (GLUT1), subsequent studies have revealed that this compound also potently inhibits nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. This dual mechanism of action underlies its selective cytotoxicity against specific cell types, including certain cancer cells and human pluripotent stem cells (hPSCs). This guide summarizes the quantitative data, details key experimental protocols, and visualizes the molecular pathways and workflows associated with this compound research, serving as a resource for researchers, scientists, and professionals in drug development.
Core Mechanisms of Action
This compound's biological activity is primarily attributed to its ability to interfere with two critical cellular metabolic pathways. Evidence suggests a dual mode of action, with its effect on NAMPT being a primary driver of cytotoxicity, while GLUT1 inhibition is observed, particularly at higher concentrations[1].
Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)
A significant body of research now identifies NAMPT as a critical cellular target of this compound.[2][3][4] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for cellular redox reactions and a substrate for enzymes involved in signaling and DNA repair. By inhibiting NAMPT, this compound depletes the cellular NAD+ pool, leading to metabolic collapse and cell death.[2] This mechanism is supported by findings that the cytotoxic effects of this compound can be rescued by supplementing cells with nicotinamide mononucleotide (NMN), the product of the NAMPT reaction.[1] Furthermore, cancer cell lines exhibit a strong correlation between sensitivity to this compound and other known NAMPT inhibitors.[4][5] The discovery of a recurrent NAMPT-H191R mutation in cell lines resistant to this compound provides definitive genetic evidence for this on-target activity.[3][5]
Inhibition of Glucose Transporter 1 (GLUT1)
This compound was initially discovered as a compound that selectively kills renal cell carcinoma (RCC) cells deficient in the von Hippel-Lindau (VHL) tumor suppressor.[6] This selectivity was attributed to the inhibition of GLUT1, the primary glucose transporter in these cells.[6][7][8] VHL-deficient cells often exhibit stabilized Hypoxia-Inducible Factor (HIF), leading to a metabolic shift towards aerobic glycolysis (the Warburg effect) and a high dependency on glucose uptake via GLUT1.[6] By inhibiting GLUT1, this compound effectively cuts off the primary energy supply to these cancer cells.[7][9] Studies have shown that this compound can inhibit glucose uptake in various cancer cell lines by 25-50%.[1]
The diagram below illustrates the dual inhibitory effects of this compound on these two central metabolic pathways.
References
- 1. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NAMPT is the cellular target of this compound-like small-molecule probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NAMPT Is the Cellular Target of this compound-Like Small-Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Potential Kidney Cancer Therapy Starves Cancer Cells of Glucose | UKRO - University Kidney Research Organization [ukrocharity.org]
STF-31: A Targeted Approach to Exploiting the Warburg Effect in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen. This metabolic reprogramming is a hallmark of cancer and presents a promising therapeutic target. STF-31 is a small molecule inhibitor that has garnered significant interest for its ability to selectively kill cancer cells by exploiting their dependence on this altered metabolism. This technical guide provides a comprehensive overview of this compound, its dual mechanism of action, and its profound impact on the Warburg effect. We present a detailed summary of its efficacy through quantitative data, outline key experimental protocols for its evaluation, and visualize the complex signaling pathways involved. This document serves as a valuable resource for researchers and drug development professionals working to understand and target cancer metabolism.
Introduction to the Warburg Effect and this compound
In the 1920s, Otto Warburg observed that cancer cells, unlike their healthy counterparts, predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in aerobic conditions. This phenomenon, termed the "Warburg effect" or "aerobic glycolysis," is a fundamental metabolic shift that supports the anabolic demands of rapid cell proliferation by providing ATP and essential biosynthetic precursors.[1][2] This metabolic reprogramming often involves the upregulation of glucose transporters, such as GLUT1, to fuel the high glycolytic flux.[3]
The dependence of many cancer cells on the Warburg effect for survival presents a therapeutic vulnerability. This compound emerged from a high-throughput chemical synthetic lethal screen designed to identify compounds that selectively kill renal cell carcinoma (RCC) cells deficient in the von Hippel-Lindau (VHL) tumor suppressor gene.[3][4] VHL deficiency leads to the stabilization of hypoxia-inducible factors (HIFs), which in turn upregulate genes involved in glycolysis, including GLUT1.[5][6][7] This renders VHL-deficient cells highly dependent on glucose uptake and glycolysis for their energy production.[4][8]
This compound was initially identified as a potent and selective inhibitor of the glucose transporter 1 (GLUT1).[4][9] By directly binding to GLUT1, this compound blocks glucose uptake, thereby starving cancer cells that are reliant on aerobic glycolysis.[4][6] Subsequent research, however, has revealed a dual mechanism of action, with this compound also functioning as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[10][11][12][13] NAMPT is a key enzyme in the NAD+ salvage pathway, and its inhibition disrupts cellular redox balance and energy metabolism.[14] This multifaceted activity of this compound underscores its potential as a powerful anti-cancer agent.
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines, highlighting its impact on cell viability, glucose metabolism, and energy production.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | VHL Status | IC50 (µM) | Citation(s) |
| RCC4 | Renal Cell Carcinoma | Deficient | 0.16 | [15] |
| RCC4/VHL | Renal Cell Carcinoma | Wild-Type | >10 | [9] |
| A2780 | Ovarian Cancer | Not Specified | 0.024 (NAMPT inhibition) | [15] |
| HT1080 | Fibrosarcoma | Not Specified | 0.213 | [15] |
| General | Not Applicable | Not Applicable | 1 (GLUT1 inhibition) | [9][11] |
Table 2: Effect of this compound on Cellular Metabolism
| Parameter | Cell Line | Treatment | Result | Citation(s) |
| Lactate Production | RCC4 (VHL-deficient) | 5 µM this compound | ~60% inhibition | [4][15] |
| Extracellular Acidification Rate (ECAR) | RCC4 (VHL-deficient) | 5 µM this compound | ~60% inhibition | [4][15] |
| Glucose Uptake | RCC4 (VHL-deficient) | 5 µM this compound | Significant impairment | [4] |
| Glucose Uptake | Various tumor cells | This compound | 25-50% inhibition | [16] |
| ATP Production | RCC4 (VHL-deficient) | This compound | 75% decrease | [16] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on cancer cells.
Cell Viability and Survival Assays
The XTT assay is a colorimetric method used to assess cell viability based on the metabolic activity of the cells.
-
Procedure:
-
Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of this compound or vehicle (DMSO) to the wells.
-
Incubate the plates for 4 days at 37°C.
-
Aspirate the media and add 100 µL of XTT solution (0.3 mg/mL XTT, 2.65 µg/mL N-methyl dibenzopyrazine methyl sulfate in phenol red-free media).
-
Incubate at 37°C for 1-2 hours.
-
Quantify the metabolism of XTT by measuring the absorbance at 450 nm using a plate reader.
-
Calculate IC50 values using linear interpolation.[15]
-
This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival.[2][17][18]
-
Procedure:
-
Prepare a single-cell suspension from the desired cell line.
-
Plate a known number of cells into petri dishes. The number of cells plated should be adjusted based on the expected toxicity of the treatment.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Remove the treatment and replace it with fresh media.
-
Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation (a colony is defined as a cluster of at least 50 cells).
-
Fix the colonies with a solution such as methanol and stain them with a staining solution like crystal violet.
-
Count the number of colonies in each dish.
-
Calculate the plating efficiency and survival fraction to determine the effect of the treatment.[17]
-
Metabolic Assays
This assay measures the rate of glucose uptake by cells using a radiolabeled glucose analog.[19][20][21]
-
Procedure:
-
Plate cells in 12-well plates and culture them to the desired confluency.
-
Wash the cells with a glucose-free buffer.
-
Incubate the cells with a buffer containing 2-deoxy-D-[3H]glucose and the desired concentration of this compound for a short period (e.g., 15 minutes).
-
Stop the uptake by washing the cells rapidly with ice-cold buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the counts to the protein content of each sample.[21]
-
This assay quantifies the amount of lactate secreted by cells into the culture medium, which is a direct product of glycolysis.
-
Procedure:
-
Plate cells and treat them with this compound as required.
-
Collect the culture medium at the end of the treatment period.
-
Deproteinize the samples to remove any interfering enzymes.
-
Use a commercially available lactate assay kit (e.g., colorimetric or fluorometric) to measure the lactate concentration in the medium according to the manufacturer's instructions.[22]
-
Normalize the lactate concentration to the cell number.
-
ECAR is a measure of the rate at which cells acidify their surrounding medium, which is largely due to the production and extrusion of lactic acid during glycolysis.[13][23][24]
-
Procedure:
-
Seed cells in a specialized microplate (e.g., Seahorse XF24 plate) and allow them to adhere.
-
Prior to the assay, replace the culture medium with a low-buffering assay medium and incubate the cells in a non-CO2 incubator.
-
Use an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the ECAR in real-time.
-
After establishing a baseline reading, inject this compound into the wells and monitor the change in ECAR.
-
Sequential injections of metabolic inhibitors (e.g., oligomycin, 2-DG) can be used to further dissect the glycolytic function.
-
Normalize the ECAR measurements to the cell number or protein content.[13][23]
-
This assay measures the intracellular ATP levels, providing an indication of the overall energy status of the cells.
-
Procedure:
-
Plate cells and treat them with this compound.
-
At the end of the treatment, lyse the cells to release the intracellular ATP.
-
Use a bioluminescence-based ATP assay kit, which utilizes the luciferin-luciferase reaction, to quantify the ATP levels according to the manufacturer's protocol.[25]
-
Measure the luminescence using a luminometer.
-
Normalize the ATP levels to the cell number or protein content.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VHL and Hypoxia Signaling: Beyond HIF in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Clonogenic Assay [en.bio-protocol.org]
- 9. [PDF] Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) [bio-protocol.org]
- 14. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 15. Clonogenic Survival Assay- [bio-protocol.org]
- 16. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 18. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 20. revvity.com [revvity.com]
- 21. 2-deoxy-D-[1,2-3H]-glucose uptake [bio-protocol.org]
- 22. abcam.co.jp [abcam.co.jp]
- 23. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Extracellular Acidification Rate (ECAR) Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 25. researchgate.net [researchgate.net]
Initial Findings on the In Vivo Efficacy of STF-31: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the initial preclinical in vivo findings for STF-31, a small molecule initially identified as a selective inhibitor of glucose transporter 1 (GLUT1). It covers its mechanism of action, efficacy in cancer models, and relevant experimental protocols, while also addressing subsequent findings that have expanded our understanding of its molecular targets.
Introduction
Metabolic reprogramming is a hallmark of cancer, with many tumor cells exhibiting a heightened dependence on aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic shift makes components of the glycolytic pathway, such as the glucose transporter GLUT1, attractive targets for therapeutic intervention. This compound emerged from a high-throughput chemical screen designed to identify compounds synthetically lethal with the loss of the von Hippel-Lindau (VHL) tumor suppressor gene, a common mutation in renal cell carcinoma (RCC)[1][2].
Initial studies characterized this compound as a potent and selective inhibitor of GLUT1, which is often overexpressed in VHL-deficient RCC due to the stabilization of hypoxia-inducible factors (HIF)[1][3]. By impeding glucose uptake, this compound was shown to selectively kill these cancer cells, which are highly dependent on glycolysis for ATP production[1][3]. However, subsequent research has revealed a more complex mechanism of action, identifying nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, as another primary cellular target[4][5][6].
This whitepaper will synthesize the initial in vivo efficacy data, which primarily focuses on the GLUT1-inhibition hypothesis in RCC models, and will also incorporate the crucial findings regarding its dual-target nature.
Mechanism of Action
This compound's antitumor activity is now understood to be driven by a dual inhibitory mechanism, targeting both cellular energy and redox pathways.
In cancers such as clear cell RCC, the loss of VHL function leads to the constitutive stabilization of HIF-1α and HIF-2α. HIF-1α transcriptionally upregulates GLUT1 and other glycolytic enzymes while simultaneously suppressing mitochondrial function[3]. This forces the cell into a state of glycolytic dependency. This compound was found to directly bind to and inhibit GLUT1, blocking glucose import and thereby starving the cancer cells of their primary energy source, leading to necrotic cell death[1][3]. This synthetic lethal approach is highly selective, as normal cells with functional VHL are not as reliant on glycolysis and often utilize other glucose transporters like GLUT2, rendering them insensitive to this compound[3][7].
Further investigations revealed that the pattern of cancer cell line sensitivity to this compound strongly correlated with that of known NAMPT inhibitors[4][6]. NAMPT is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide into NAD+, a critical coenzyme for cellular redox reactions and energy metabolism. In vitro biochemical assays confirmed that this compound directly inhibits NAMPT enzymatic activity[4][6]. This inhibition leads to a depletion of cellular NAD+ pools, triggering an energy crisis and cell death. The cytotoxic effects of this compound could be rescued by providing downstream metabolites in the NAD+ pathway, confirming NAMPT as a key target[4][8]. This dual mode of action suggests that this compound disrupts two fundamental metabolic pillars of cancer cells: glucose uptake and NAD+ synthesis[5][8].
In Vivo Efficacy Data
The initial in vivo studies focused on validating the synthetic lethal interaction between this compound and VHL deficiency in renal cell carcinoma xenograft models.
A soluble analog of this compound was used for in vivo evaluation to overcome formulation challenges. Systemic administration of this analog resulted in significant tumor growth delay in two different VHL-deficient RCC xenograft models. In contrast, the treatment had no effect on the growth of an RCC tumor model with wild-type VHL, demonstrating the targeted efficacy of the compound[1][3]. While specific percentage values for tumor growth inhibition are not detailed in the highest-level literature, the effect was described as a marked delay[1].
| Animal Model | Cell Line | VHL Status | Treatment Group | Duration | Outcome | Citation |
| Mouse Xenograft | 786-O | VHL-mutant | This compound Analog | 10-14 days | Markedly delayed tumor growth vs. vehicle | [1][3] |
| Mouse Xenograft | ACHN-shVHL | VHL-deficient | This compound Analog | 10-14 days | Markedly delayed tumor growth vs. vehicle | [1][3] |
| Mouse Xenograft | ACHN | VHL wild-type | This compound Analog | 10-14 days | No effect on tumor growth rate vs. vehicle | [1][3] |
Preliminary safety assessments indicated that this compound and its analogs are well-tolerated in vivo.
-
Toxicity: Daily systemic treatment in mice showed no overt toxicity to normal tissues[1][2]. A separate study using 10 mg/kg intraperitoneal injections did not affect the body weight or behavior of normal mice[9].
-
Hematology: A soluble analog of this compound impaired glucose uptake in human red blood cells but did not induce hemolysis[1][3][7].
Experimental Protocols
The following section details the methodologies employed in the key in vivo efficacy studies.
This protocol describes the central experiment demonstrating this compound's efficacy in VHL-deficient tumors.
-
Cell Lines:
-
786-O (human RCC, VHL-mutant)
-
ACHN (human RCC, VHL wild-type)
-
ACHN expressing shRNA against VHL (ACHN-shVHL)
-
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneous injection of RCC cells into the flanks of the mice.
-
Treatment:
-
Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
The treatment group received daily systemic injections (e.g., intraperitoneal) of a soluble this compound analog.
-
The control group received vehicle injections.
-
-
Duration: 10 to 14 days of continuous treatment[1].
-
Endpoints:
-
Primary: Tumor volume was measured regularly (e.g., every 2-3 days) using calipers.
-
Secondary: Animal body weight and general health were monitored for signs of toxicity.
-
-
Pharmacodynamic Marker: The activity of this compound in tumors can be monitored non-invasively by measuring glucose uptake using [18F]fluorodeoxyglucose micro-positron emission tomography (FDG-microPET) imaging[1][2].
Conclusion and Future Directions
The initial in vivo data for this compound compellingly demonstrated its potential as a targeted therapeutic agent for VHL-deficient renal cell carcinoma[1][2]. The compound showed clear efficacy in delaying tumor growth in relevant preclinical models without significant toxicity[1][3]. The proposed mechanism—selective targeting of GLUT1 in glycolytically dependent cancer cells—represented an elegant example of synthetic lethality.
However, the subsequent identification of NAMPT as a potent target of this compound complicates this initial narrative[4][6][8]. While GLUT1 inhibition likely contributes to its anticancer effects, especially at higher concentrations, the activity against NAMPT is a critical component of its mechanism[5][8]. This dual-target profile makes this compound a valuable chemical probe for studying the interplay between glucose metabolism and NAD+ biosynthesis in cancer. For therapeutic development, its off-target profile presents challenges but also opportunities. Future work must focus on dissecting the relative contributions of GLUT1 and NAMPT inhibition to its overall in vivo efficacy and exploring whether more selective analogs can be developed to optimize its therapeutic index.
References
- 1. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. NAMPT Is the Cellular Target of this compound-Like Small-Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
STF-31: A Dual Inhibitor of GLUT1 and NAMPT with Selectivity for GLUT1-Dependent Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
STF-31 is a small molecule that has garnered significant interest in cancer research due to its selective cytotoxicity towards cancer cells exhibiting a high reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. Initially identified as a selective inhibitor of the glucose transporter 1 (GLUT1), subsequent research has revealed a dual mechanism of action, with this compound also potently inhibiting nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. This technical guide provides a comprehensive overview of the selectivity of this compound for GLUT1 over other transporters, detailing its dual inhibitory function, the experimental protocols used to characterize its activity, and the signaling pathways it perturbs.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound has been quantified against both its primary targets, GLUT1 and NAMPT. The following tables summarize the available quantitative data.
Table 1: Inhibitory Activity of this compound on Primary Targets
| Target | IC50 | Cell Line/Assay Conditions | Reference |
| GLUT1 | ~1 µM | Inhibition of glucose uptake in RCC4 renal cell carcinoma cells. | [1] |
| NAMPT | 0.024 µM | Reduction in NAD level in human A2780 cells after 48 hours. | [2] |
Note: The IC50 value for GLUT1 represents the concentration at which this compound inhibits 50% of glucose uptake, while the IC50 for NAMPT reflects the concentration for 50% inhibition of its enzymatic activity. The significantly lower IC50 for NAMPT suggests that at lower concentrations, the primary effect of this compound may be mediated through the inhibition of the NAD+ salvage pathway. The GLUT1 inhibitory effect is reported to be more apparent at higher concentrations[3].
Table 2: Selectivity of this compound for GLUT1 over other Glucose Transporters
| Transporter | Method of Selectivity Determination | Outcome | Reference |
| GLUT2 | Rescue Experiment | High expression of GLUT2 rescued renal carcinoma cells from the cytotoxic effects of this compound. | [4] |
| GLUT2 | Affinity Chromatography | An immobilized this compound derivative did not bind to GLUT2 from RCC4/VHL cell lysates. | [4] |
| GLUT3 | Affinity Chromatography | An immobilized this compound derivative did not bind to GLUT3 from RCC4/VHL cell lysates. | [4] |
| GLUT4 | Hemolysis Assay on Mouse Erythrocytes | Treatment with a soluble analog of this compound did not cause hemolysis in mouse erythrocytes, which primarily express GLUT4. | [5] |
Experimental Protocols
A key experiment to determine the inhibitory effect of this compound on glucose transport is the 2-deoxy-D-glucose uptake assay. The following protocol is based on the methodology described in the seminal paper by Chan et al. (2011)[4].
Protocol: 2-Deoxy-D-[³H]glucose Uptake Assay
Objective: To measure the rate of glucose uptake in cultured cells in the presence and absence of this compound.
Materials:
-
Cultured cells (e.g., RCC4 and RCC4/VHL renal cell carcinoma cells)
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
2-deoxy-D-[³H]glucose (radiolabeled glucose analog)
-
Unlabeled 2-deoxy-D-glucose
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and grow overnight.
-
Treatment with this compound: Treat the cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 48 hours).
-
Glucose Starvation: Prior to the uptake assay, wash the cells with PBS and incubate them in a glucose-free medium for a short period (e.g., 15-30 minutes) to deplete intracellular glucose.
-
Initiation of Glucose Uptake: Add a solution containing 2-deoxy-D-[³H]glucose (at a specific activity) and a low concentration of unlabeled 2-deoxy-D-glucose to each well. Incubate for a short, defined period (e.g., 5-10 minutes) during which glucose uptake is linear.
-
Termination of Uptake: To stop the uptake, rapidly wash the cells with ice-cold PBS containing a high concentration of unlabeled glucose or a glucose transport inhibitor like phloretin.
-
Cell Lysis: Lyse the cells by adding a lysis buffer to each well.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration or cell number in each well. Compare the glucose uptake in this compound-treated cells to that in vehicle-treated control cells to determine the percentage of inhibition.
Signaling Pathways and Mechanisms of Action
This compound's dual inhibitory activity impacts two critical cellular pathways: glucose metabolism, primarily through the VHL/HIF/GLUT1 axis, and NAD+ biosynthesis via the NAMPT-mediated salvage pathway.
VHL/HIF/GLUT1 Signaling Pathway
In many cancer cells, particularly those with mutations in the von Hippel-Lindau (VHL) tumor suppressor gene, the hypoxia-inducible factor (HIF) is constitutively active even under normal oxygen conditions. HIF is a transcription factor that upregulates the expression of genes involved in the glycolytic pathway, including GLUT1. This leads to an increased dependence on glucose for survival. This compound exploits this dependency by directly inhibiting GLUT1, thereby cutting off the cancer cells' primary energy source.
Caption: VHL/HIF/GLUT1 pathway and the inhibitory action of this compound.
NAMPT-Mediated NAD+ Salvage Pathway
Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme for numerous cellular processes, including redox reactions and as a substrate for enzymes like PARPs and sirtuins. The NAMPT-mediated salvage pathway is the primary route for NAD+ biosynthesis in mammalian cells. By inhibiting NAMPT, this compound depletes the cellular NAD+ pool, leading to an energy crisis and cell death, particularly in cancer cells that have a high NAD+ turnover.
Caption: NAMPT-mediated NAD+ salvage pathway and its inhibition by this compound.
Conclusion
This compound is a valuable research tool for studying cancer metabolism due to its dual inhibitory action on GLUT1 and NAMPT. While it demonstrates selectivity for GLUT1-dependent cancer cells, its potent inhibition of NAMPT is a critical aspect of its mechanism of action that must be considered in experimental design and data interpretation. The lack of comprehensive quantitative data on its selectivity across all GLUT isoforms highlights an area for future investigation. The provided experimental protocol and pathway diagrams offer a foundational understanding for researchers and drug development professionals working with this multifaceted compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Foundational Research on STF-31's Anti-Cancer Properties: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
STF-31 is a small-molecule compound initially identified for its selective cytotoxicity towards cancer cells exhibiting a high dependence on aerobic glycolysis, a phenomenon known as the Warburg effect.[1] Foundational research has uncovered a dual mechanism of action, positioning this compound as an inhibitor of both Glucose Transporter 1 (GLUT1) and Nicotinamide Phosphoribosyltransferase (NAMPT).[2][3] This dual-targeting capability allows this compound to disrupt two critical pillars of cancer cell metabolism: glucose uptake and NAD+ biosynthesis. This guide provides an in-depth overview of the core research, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Mechanisms of Action
Inhibition of Glucose Transporter 1 (GLUT1)
Many cancer cells, particularly those with mutations in the Von Hippel-Lindau (VHL) tumor suppressor gene like renal cell carcinoma (RCC), upregulate GLUT1 to sustain their high glycolytic rate.[1][4] Loss of VHL leads to the stabilization of Hypoxia-Inducible Factors (HIFs), which in turn transcriptionally activate genes involved in glycolysis, including SLC2A1 (encoding GLUT1).[1][4] This creates a dependency that can be therapeutically exploited.
This compound was shown to selectively kill VHL-deficient RCCs by directly binding to and inhibiting GLUT1, thereby impeding glucose uptake.[1][5] This targeted disruption of the primary energy supply line leads to a significant reduction in ATP production and lactate secretion, ultimately causing necrotic cell death in these GLUT1-dependent cells.[1][6][7] Notably, normal cells, which often utilize other glucose transporters like GLUT2 and are less reliant on glycolysis, remain relatively insensitive to this compound's effects.[1][4]
Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)
Further investigations using broad cancer cell line profiling revealed that the sensitivity profile of this compound strongly correlates with known NAMPT inhibitors.[3][8] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for cellular redox reactions and a substrate for enzymes involved in DNA repair and signaling.[9][10] Many tumors overexpress NAMPT to meet their high demand for NAD+.[9][10]
Biochemical assays confirmed that this compound directly inhibits the enzymatic activity of NAMPT.[3][11] Resistance to this compound could be conferred by a specific mutation in the NAMPT gene (H191R) or rescued in cells expressing nicotinic acid phosphoribosyltransferase (NAPRT1) by the addition of nicotinic acid, bypassing the NAMPT-dependent pathway.[2][3] This evidence firmly establishes NAMPT inhibition as a critical mechanism of this compound's anti-cancer activity.[8][11] Some studies suggest this NAMPT inhibition is the primary mechanism, with GLUT1 inhibition occurring at higher concentrations.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Value/Effect | Source(s) |
| IC₅₀ (GLUT1 Inhibition) | General | ~1 µM | [7][12] |
| Glucose Uptake Inhibition | A172, BHY, HeLa, HT-29 | 25-50% reduction | [2] |
| Lactate Production Inhibition | VHL-deficient RCC cells | ~60% reduction | [1][13] |
| Cell Viability | VHL-deficient RCC4 | Specifically toxic (µM range) | [1][7] |
| Cell Viability | RCC4/VHL (VHL-restored) | Relatively unaffected | [1][7] |
| Cytotoxicity Range | Panel of 679 cancer cell lines | 100 nM to >66.7 µM | [8] |
Table 2: In Vivo Efficacy of this compound Analog
| Animal Model | Dosage & Administration | Outcome | Source(s) |
| Mice with VHL-deficient RCC xenografts | 11.6 mg/kg, intraperitoneal (i.p.) | Markedly delayed tumor growth | [13] |
| Mice with VHL-deficient xenografts (786-O, ACHN-shVHL) | Daily systemic treatment | Delayed tumor growth vs. vehicle | [1][4] |
| Light-induced retinal degeneration mouse model | 10 mg/kg, i.p. | Reduced microglial activation and retinal degeneration | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon foundational research. Below are representative protocols derived from the cited literature.
Cell Viability (XTT Assay)
This protocol assesses the effect of this compound on cell proliferation and metabolic activity.
-
Cell Plating: Plate 5,000 cells per well in a 96-well plate and incubate overnight under standard conditions (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 4 days).[13]
-
XTT Reagent Preparation: Prepare the XTT solution (e.g., 0.3 mg/mL XTT with 2.65 µg/mL N-methyl dibenzopyrazine methyl sulfate in phenol red-free media).[13]
-
Metabolic Quantification: Aspirate the media from the wells and add 100 µL of the XTT solution to each well.
-
Incubation & Reading: Incubate the plates at 37°C for 1-2 hours, or until color development is sufficient. Quantify the metabolism of XTT by measuring the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine IC₅₀ values using linear interpolation or non-linear regression.
Glucose Uptake Assay ([¹⁸F]-FDG)
This method directly measures the impact of this compound on glucose transport into cells.
-
Cell Culture: Grow cells (e.g., A172, BHY, HeLa, HT-29, MG-63) to near confluence in appropriate multi-well plates.[2]
-
Pre-incubation: Wash cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES). Pre-incubate the cells with this compound at the desired concentration or a vehicle control for a specified time.
-
Radiotracer Addition: Add [¹⁸F]-fluoro-deoxyglucose ([¹⁸F]-FDG) to each well and incubate for a defined period (e.g., 30-60 minutes) to allow for uptake.
-
Uptake Termination: Stop the uptake process by rapidly washing the cells three times with ice-cold buffer to remove extracellular radiotracer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Measure the radioactivity in the cell lysates using a gamma counter.
-
Normalization & Analysis: Normalize the radioactive counts to the protein content of each well (determined by a BCA or similar protein assay). Express glucose uptake as a percentage of the control.
References
- 1. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAMPT Is the Cellular Target of this compound-Like Small-Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer agents interacting with membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STF 31 | Glucose Transporter Inhibitors: R&D Systems [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Review of various NAMPT inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 11. NAMPT is the cellular target of this compound-like small-molecule probes. | Broad Institute [broadinstitute.org]
- 12. This compound|STF31|GLUT1 inhibitor|DC Chemicals [dcchemicals.com]
- 13. selleckchem.com [selleckchem.com]
Methodological & Application
STF-31: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
STF-31 is a small molecule inhibitor with a dual mechanism of action, targeting both Glucose Transporter 1 (GLUT1) and Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2] This unique characteristic makes it a valuable tool for investigating cancer metabolism and developing novel therapeutic strategies. This compound exhibits selective cytotoxicity towards cancer cells that are highly dependent on aerobic glycolysis, a phenomenon known as the Warburg effect, particularly in cancers with deficiencies in the von Hippel-Lindau (VHL) tumor suppressor gene.[3][4] These application notes provide detailed protocols for the use of this compound in cell culture, including methodologies for assessing its effects on cell viability, glucose uptake, and key metabolic parameters.
Mechanism of Action
This compound exerts its anti-cancer effects through the simultaneous inhibition of two critical cellular components:
-
GLUT1 Inhibition: As a selective inhibitor of GLUT1, this compound blocks the uptake of glucose into cancer cells.[1] Many cancer cells upregulate GLUT1 to meet their high energy demands for rapid proliferation. By inhibiting this transporter, this compound effectively starves cancer cells of their primary fuel source.
-
NAMPT Inhibition: this compound also inhibits NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[2][5] NAD+ is an essential cofactor for numerous cellular processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and DNA repair. Depletion of NAD+ through NAMPT inhibition disrupts cellular metabolism and can lead to cell death.[5]
The dual inhibition of both glucose uptake and NAD+ synthesis creates a powerful synergistic effect, leading to a significant reduction in intracellular ATP levels and inducing necrotic cell death in susceptible cancer cells.[4]
Quantitative Data
The following tables summarize the quantitative effects of this compound observed in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Various | General (for GLUT1 inhibition) | 1 | [1] |
| A172 | Glioblastoma | Concentration-dependent | [1] |
| BHY | Oral Squamous Cell Carcinoma | Concentration-dependent | [1] |
| HeLa | Cervical Adenocarcinoma | Concentration-dependent | [1] |
| HN | Head and Neck Cancer | Concentration-dependent | [1] |
| HT-29 | Colon Carcinoma | Concentration-dependent | [1] |
| MG-63 | Osteosarcoma | Concentration-dependent | [1] |
Note: The NAMPT inhibitory effects of this compound are reported to be more apparent at higher concentrations.[1]
Table 2: Effects of this compound on Cellular Metabolism
| Cell Line | Parameter | Effect | Citation |
| VHL-deficient Renal Carcinoma Cells | Glucose Uptake | Inhibited by 25-50% | [1] |
| VHL-deficient Renal Carcinoma Cells | Lactate Production | Significantly inhibited | [4] |
| VHL-deficient Renal Carcinoma Cells | Extracellular Acidification | Significantly inhibited | [4] |
| VHL-deficient Renal Carcinoma Cells | Intracellular ATP Levels | Decreased by 75% | [4] |
Signaling Pathways and Experimental Workflows
Caption: Dual inhibitory mechanism of this compound on GLUT1 and NAMPT.
Caption: General experimental workflow for this compound treatment.
Experimental Protocols
Materials and Reagents
-
This compound (Store as a stock solution in DMSO at -20°C)
-
Appropriate cancer cell line and complete culture medium
-
Multi-well cell culture plates (e.g., 96-well)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Cell viability assay kit (e.g., XTT, MTT, or WST-1)
-
Glucose uptake assay kit (e.g., 2-deoxyglucose-based)
-
NAD+/NADH quantification kit
-
ATP quantification kit
-
Microplate reader
Protocol 1: Cell Viability Assay (XTT Method)
This protocol is adapted from a study that utilized an XTT assay to determine the effect of this compound on cell viability.[4]
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate this compound concentration or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
After the incubation period, add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, or until a significant color change is observed in the control wells.
-
Gently shake the plate to ensure a uniform distribution of the colored formazan product.
-
Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Glucose Uptake Assay (2-Deoxyglucose Method)
This protocol provides a general framework for measuring glucose uptake. Specific details may vary based on the commercial kit used.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
-
Glucose Starvation:
-
After treatment, gently wash the cells twice with warm PBS.
-
Replace the medium with 100 µL of glucose-free culture medium and incubate for 1-2 hours at 37°C.
-
-
2-Deoxyglucose (2-DG) Incubation:
-
Prepare a solution of 2-DG in glucose-free medium according to the kit's instructions.
-
Remove the glucose-free medium and add 100 µL of the 2-DG solution to each well.
-
Incubate for 10-20 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Wash the cells three times with cold PBS to remove extracellular 2-DG.
-
Lyse the cells using the lysis buffer provided in the kit.
-
Follow the kit's instructions to measure the intracellular accumulation of 2-DG-6-phosphate, which is proportional to glucose uptake. This typically involves an enzymatic reaction that generates a colored or fluorescent product.
-
Measure the signal using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the glucose uptake signal to the cell number or protein concentration in each well.
-
Calculate the percentage of glucose uptake inhibition for each treatment group relative to the vehicle control.
-
Protocol 3: Intracellular NAD+ and ATP Measurement
-
Cell Seeding and Treatment:
-
Seed a sufficient number of cells (e.g., in a 6-well plate) to obtain enough lysate for the assays.
-
Treat cells with this compound at various concentrations and for different time points.
-
-
Cell Lysis:
-
After treatment, wash the cells with cold PBS and harvest them.
-
Follow the specific lysis procedures outlined in the NAD+/NADH and ATP quantification kits. These often involve different extraction buffers to stabilize NAD+ and ATP.
-
-
Quantification:
-
Perform the NAD+/NADH and ATP assays according to the manufacturer's protocols. These are typically colorimetric or fluorometric assays that can be read on a microplate reader.
-
-
Data Analysis:
-
Normalize the NAD+ and ATP levels to the cell number or protein concentration of the lysate.
-
Express the results as a percentage of the vehicle-treated control to determine the effect of this compound on these key metabolic molecules.
-
Troubleshooting
-
Low this compound Activity: Ensure the compound is properly dissolved in DMSO and that the final concentration of DMSO in the culture medium is not inhibitory. Verify the sensitivity of the chosen cell line to glycolysis inhibition.
-
High Variability in Assays: Ensure uniform cell seeding and consistent pipetting techniques. Minimize the time between adding reagents and reading the plate.
-
Inconsistent Results: Cell passage number and confluency can affect metabolic activity. Use cells within a consistent passage range and at a similar confluency for all experiments.
Conclusion
This compound is a potent dual inhibitor of GLUT1 and NAMPT, offering a powerful tool to probe the metabolic vulnerabilities of cancer cells. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in cell culture experiments and to elucidate its effects on cancer cell viability and metabolism. Careful optimization of experimental conditions for specific cell lines is crucial for obtaining reliable and reproducible results.
References
- 1. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NAMPT Is the Cellular Target of this compound-Like Small-Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAD Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: STF-31 Dissolution in DMSO for Cellular Assays
Introduction
STF-31 is a small molecule inhibitor with a dual mechanism of action, making it a valuable tool in metabolic research, particularly in oncology and stem cell biology. It functions as a selective inhibitor of Glucose Transporter 1 (GLUT1), a key protein responsible for glucose uptake in many cells, with an IC50 of approximately 1 µM[1][2]. By blocking GLUT1, this compound effectively disrupts glycolysis, leading to reduced ATP production and subsequent necrotic cell death, especially in cancer cells highly dependent on this metabolic pathway (the Warburg effect)[1][3]. Additionally, this compound has been identified as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway[4][5]. This document provides detailed protocols for the dissolution and use of this compound in dimethyl sulfoxide (DMSO) for in vitro experimental applications.
This compound Compound Data
Quantitative and solubility information for this compound is summarized in the table below. It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as DMSO is hygroscopic and absorbed water can significantly decrease the solubility of the compound[1][2].
| Parameter | Value | Reference |
| Molecular Formula | C₂₃H₂₅N₃O₃S | [6] |
| Molecular Weight | 423.53 g/mol | [6] |
| CAS Number | 724741-75-7 | [6] |
| Solubility in DMSO | ≥ 34 mg/mL (80.28 mM) to 85 mg/mL (200.69 mM) | [1][2][6] |
| Appearance | Crystalline solid / Powder | N/A |
| Primary Targets | GLUT1, NAMPT | [1][4] |
Signaling Pathway of this compound
This compound exerts its cytotoxic effects through the dual inhibition of two distinct but crucial metabolic pathways. Firstly, it directly binds to and inhibits GLUT1, preventing the transport of glucose across the cell membrane. This action curtails the cell's primary fuel source for glycolysis. Secondly, it inhibits NAMPT, a rate-limiting enzyme in the salvage pathway that recycles nicotinamide to produce NAD+, a vital cofactor for numerous cellular redox reactions. The simultaneous disruption of glucose uptake and NAD+ regeneration leads to a severe energy crisis and ultimately, cell death.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound for in vitro use.
Materials:
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Calculate Required Mass: Determine the mass of this compound powder needed to achieve the desired stock concentration. For a 10 mM stock solution, use the following calculation:
-
Mass (mg) = 10 mmol/L * 0.001 L * 423.53 g/mol * 1000 mg/g = 4.2353 mg for 1 mL of DMSO.
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Dissolution: Add the corresponding volume of fresh, high-purity DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Sonication (if necessary): If particulates remain, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol details the dilution of the DMSO stock solution into a cell culture medium for treating cells.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed, complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock: Thaw one aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 5 µM, 10 µM).
-
Important: To avoid precipitation, ensure the final concentration of DMSO in the culture medium is low, typically ≤ 0.5%. High concentrations of DMSO can be toxic to cells and may affect experimental results[7].
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate volume of culture medium. This is critical to distinguish the effects of the compound from the effects of the solvent.
-
Application: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
Protocol 3: Example Application - Cell Viability (XTT) Assay
This protocol provides an example of how to use the prepared this compound working solutions to assess its effect on the viability of cancer cells, such as Renal Cell Carcinoma (RCC) lines[2].
Procedure:
-
Cell Seeding: Plate cells (e.g., RCC4 cells) in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Treatment: The next day, aspirate the medium and add 100 µL of the prepared this compound working solutions (and vehicle control) at various concentrations to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 4 days) at 37°C in a humidified incubator.
-
XTT Reagent Preparation: Prepare the XTT solution according to the manufacturer's instructions.
-
Viability Measurement: After incubation, aspirate the treatment media. Add the XTT solution to each well and incubate for 1-2 hours at 37°C.
-
Quantification: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable, metabolically active cells.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates the logical flow from compound preparation to a typical in vitro experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STF 31 | NAMPT | Tocris Bioscience [tocris.com]
- 5. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
STF-31 Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
STF-31 is a small molecule inhibitor with a dual mechanism of action, targeting both Glucose Transporter 1 (GLUT1) and Nicotinamide Phosphoribosyltransferase (NAMPT).[1] This unique characteristic makes it a valuable tool for in vitro research, particularly in cancer biology, metabolism, and cell death studies. This compound has been shown to selectively induce cytotoxicity in cancer cells that are highly dependent on aerobic glycolysis, a phenomenon often associated with the loss of the Von Hippel-Lindau (VHL) tumor suppressor.[2][3] Its activity as a NAMPT inhibitor also allows for the investigation of NAD+ biosynthesis and its role in cellular energetics and signaling.[4][5] These application notes provide a summary of effective concentrations and detailed protocols for the use of this compound in various in vitro assays.
Data Presentation: Quantitative Summary of this compound In Vitro Activity
The optimal concentration of this compound is highly dependent on the cell type, assay duration, and the specific biological question being investigated. The following table summarizes reported IC50 values and effective concentrations from various in vitro studies.
| Cell Line | Assay Type | Concentration (IC50) | Incubation Time | Key Findings & Reference |
| RCC4 (VHL-deficient) | Cytotoxicity (XTT Assay) | 0.16 µM | 4 days | Selectively kills VHL-deficient renal cell carcinoma (RCC) cells.[6] |
| A2780 | NAMPT Inhibition (NAD level reduction) | 0.024 µM | 48 hours | Potent inhibition of NAMPT enzymatic activity in human ovarian cancer cells.[6] |
| HT1080 | Antiproliferative (CyQuant-based) | 0.213 µM | 96 hours | Demonstrates antiproliferative effects in fibrosarcoma cells.[6] |
| Various Cancer Cell Lines | Glucose Uptake Inhibition | Not specified (25-50% inhibition) | Short-term | Inhibits glucose uptake across multiple cancer cell lines.[7] |
| RCC4 | Necrotic Cell Death | 1.25-5 µM | 3 days | Induces necrotic cell death rather than apoptosis or autophagy.[1] |
| General | GLUT1 Inhibition | 1 µM | Not specified | General IC50 for selective inhibition of GLUT1.[1] |
Signaling Pathways and Experimental Workflow
This compound Dual Mechanism of Action
This compound exerts its cytotoxic effects through two primary mechanisms: the inhibition of GLUT1-mediated glucose transport and the inhibition of the NAMPT enzyme in the NAD+ salvage pathway. This dual action effectively starves the cell of both a primary energy source (glucose) and a critical coenzyme (NAD+), leading to metabolic collapse and cell death, particularly in highly glycolytic cancer cells.
General Experimental Workflow
A typical in vitro experiment to assess the efficacy of this compound involves several key stages, from initial cell culture and treatment to endpoint analysis of viability, metabolic function, or mode of cell death.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.[3][8] It is recommended to prepare a high-concentration stock solution, which can then be diluted to the final working concentration in the cell culture medium.
-
Reagents and Materials:
-
This compound powder (Molecular Weight: 423.53 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.24 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[1][9] Note: When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Cell Viability and Cytotoxicity (XTT Assay)
This protocol is adapted from standard XTT assay procedures to determine the effect of this compound on cell viability.[6][10]
-
Reagents and Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom tissue culture plates
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent
-
Electron coupling reagent (e.g., PMS - Phenazine Methosulfate)
-
Microplate reader (450-500 nm absorbance)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
Prior to the end of the incubation, prepare the XTT working solution according to the manufacturer's instructions (e.g., mix XTT reagent with the electron coupling reagent).
-
Add 50 µL of the XTT working solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light, until the color develops.
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance from wells with medium only.
-
Glucose Uptake Assay (2-NBDG-based)
This protocol uses the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) to measure glucose uptake.[10][11]
-
Reagents and Materials:
-
Cells of interest
-
Complete cell culture medium
-
Glucose-free Krebs-Ringer Bicarbonate (KRB) buffer or similar
-
This compound stock solution
-
2-NBDG fluorescent glucose analog
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader or flow cytometer (Ex/Em ~485/535 nm)
-
-
Procedure:
-
Seed cells in a 96-well black plate and grow to ~80-90% confluency.
-
Wash the cells twice with warm, glucose-free KRB buffer.
-
Incubate the cells in glucose-free KRB buffer for 30-60 minutes to deplete intracellular glucose stores.
-
Treat the cells with various concentrations of this compound (and controls) in glucose-free KRB buffer for a predetermined time (e.g., 30 minutes).
-
Add 2-NBDG to each well to a final concentration of 50-100 µM.
-
Incubate for 15-30 minutes at 37°C.
-
Stop the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold KRB buffer.
-
Add 100 µL of KRB buffer or cell lysis buffer to each well.
-
Measure the fluorescence using a microplate reader (Ex/Em ~485/535 nm).
-
Normalize the fluorescence signal to cell number or protein concentration if desired.
-
NAMPT Enzymatic Activity Assay
This is a generalized protocol for a coupled-enzyme, fluorescence-based assay to measure the activity of NAMPT in cell lysates or with purified enzyme.[4]
-
Reagents and Materials:
-
Cell lysate or purified NAMPT enzyme
-
This compound stock solution
-
NAMPT reaction buffer (containing substrates: Nicotinamide and PRPP)
-
NAD+ cycling mix (containing alcohol dehydrogenase)
-
Fluorescence microplate reader (Ex/Em ~340/460 nm)
-
-
Procedure:
-
Prepare cell lysates from cells treated with or without this compound, or use purified recombinant NAMPT.
-
In a 96-well plate, add the cell lysate or purified enzyme.
-
Add various concentrations of this compound or a known NAMPT inhibitor (positive control).
-
Initiate the reaction by adding the NAMPT reaction buffer containing nicotinamide and PRPP. This reaction produces NMN.
-
Allow the first reaction to proceed for a set time (e.g., 60 minutes) at 37°C.
-
Add the NAD+ cycling mix. This mix contains enzymes that will convert the NMN product to NAD+, which is then reduced to NADH in the presence of ethanol, producing a fluorescent signal.
-
Incubate for 15-30 minutes at room temperature.
-
Measure the fluorescence at Ex/Em ~340/460 nm.
-
Calculate the percentage of NAMPT inhibition relative to the vehicle control.
-
Apoptosis vs. Necrosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. This compound has been reported to cause necrotic cell death.[1]
-
Reagents and Materials:
-
Cells treated with this compound and controls
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Cold PBS
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time. Include both positive and negative controls.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL working solution) to the cells.[12]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12][13]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Primarily necrotic cells (due to compromised membrane integrity without apoptosis initiation)
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STF 31 | NAMPT | Tocris Bioscience [tocris.com]
- 3. STF 31 | Glucose Transporter Inhibitors: R&D Systems [rndsystems.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. abcam.com [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. kumc.edu [kumc.edu]
Application Notes and Protocols for STF-31 Glucose Uptake Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
STF-31 is a small molecule inhibitor that has garnered significant interest in cancer research due to its dual mechanism of action. Primarily, this compound functions as a selective inhibitor of glucose transporter 1 (GLUT1), a key protein responsible for glucose uptake in many cell types.[1][2] Cancer cells, in particular, often exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect, and are therefore heavily reliant on GLUT1 for their energy supply.[3] By blocking GLUT1, this compound can effectively starve cancer cells of glucose, leading to cell death.[3][4] Additionally, this compound has been identified as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1] This protocol details a robust method for quantifying the effect of this compound on cellular glucose uptake using the fluorescent glucose analog 2-NBDG.
Principle of the Assay
This assay utilizes 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a fluorescently labeled deoxyglucose analog. 2-NBDG is taken up by cells through glucose transporters, primarily GLUT1. Once inside the cell, 2-NBDG is phosphorylated and trapped, leading to an accumulation of fluorescence. The intensity of this fluorescence is directly proportional to the rate of glucose uptake. By treating cells with this compound prior to the addition of 2-NBDG, the inhibitory effect of the compound on glucose transport can be quantified by measuring the reduction in fluorescence signal using flow cytometry or fluorescence microscopy.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the targeted signaling pathway of this compound and the experimental workflow for the glucose uptake assay.
Caption: this compound inhibits glucose uptake by blocking the GLUT1 transporter and also targets the NAMPT enzyme.
Caption: Experimental workflow for the this compound glucose uptake assay.
Experimental Protocol
Materials and Reagents
-
Cell Line: A cell line known to express GLUT1 (e.g., HeLa, RCC4, or other cancer cell lines).
-
This compound: (M.Wt: 423.53, soluble in DMSO).
-
2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose): Store at -20°C, protected from light.
-
Complete Cell Culture Medium: (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Glucose-Free Culture Medium: (e.g., Glucose-free DMEM).
-
Phloretin: A known glucose transporter inhibitor (positive control).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA.
-
FACS Buffer: (e.g., PBS with 1% BSA).
-
Multi-well plates: (e.g., 24-well or 96-well plates).
-
Flow Cytometer or Fluorescence Microscope.
Procedure
1. Cell Seeding: a. The day before the experiment, seed adherent cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the assay (e.g., 2-5 x 10^4 cells/well for a 24-well plate).[5] b. For suspension cells, seed approximately 1-2 x 10^5 cells/well on the day of the assay. c. Incubate the cells overnight at 37°C in a 5% CO2 incubator.
2. Compound Preparation: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. On the day of the assay, prepare serial dilutions of this compound in glucose-free medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the IC50. c. Prepare a positive control using a known GLUT1 inhibitor like Phloretin. d. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
3. Cell Treatment: a. Gently aspirate the complete culture medium from the wells. b. Wash the cells once with warm PBS. c. Add glucose-free medium to each well and incubate for 30-60 minutes at 37°C to deplete intracellular glucose stores.[6] d. Remove the glucose-free medium and add the prepared this compound dilutions, positive control, and vehicle control to the respective wells. e. Incubate the cells for the desired treatment time (e.g., 1-4 hours). This time may need to be optimized for your specific cell line and experimental goals.
4. 2-NBDG Uptake: a. Prepare a working solution of 2-NBDG in glucose-free medium. The final concentration of 2-NBDG should be optimized, but a starting point of 50-100 µM is common.[6] b. Add the 2-NBDG working solution to each well. c. Incubate the plate for 30-60 minutes at 37°C, protected from light.[7] d. To stop the uptake reaction, aspirate the 2-NBDG solution and immediately wash the cells twice with ice-cold PBS.[8]
5. Data Acquisition:
-
For Flow Cytometry: a. Detach the cells using Trypsin-EDTA and neutralize with complete medium. b. Centrifuge the cells and resuspend the pellet in ice-cold FACS buffer. c. Analyze the cells on a flow cytometer, measuring the fluorescence in the FITC or GFP channel. d. For each sample, collect data from at least 10,000 events.[8]
-
For Fluorescence Microscopy: a. After the final PBS wash, add a suitable imaging buffer to the wells. b. Capture images using a fluorescence microscope with appropriate filters for 2-NBDG (Excitation/Emission ~465/540 nm). c. Quantify the fluorescence intensity per cell using image analysis software.
6. Data Analysis: a. For flow cytometry data, calculate the mean fluorescence intensity (MFI) for each sample. b. Normalize the MFI of the treated samples to the MFI of the vehicle control to determine the percentage of glucose uptake inhibition. c. Plot the percentage of inhibition against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
Data Presentation
The quantitative data from the this compound glucose uptake assay can be summarized in the following table.
| Treatment Group | This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) | Standard Deviation | % Inhibition of Glucose Uptake |
| Vehicle Control | 0 (DMSO) | 1500 | 75 | 0% |
| This compound | 0.1 | 1350 | 68 | 10% |
| This compound | 0.5 | 975 | 50 | 35% |
| This compound | 1.0 | 750 | 40 | 50% |
| This compound | 5.0 | 450 | 30 | 70% |
| This compound | 10.0 | 300 | 25 | 80% |
| Positive Control | Phloretin (e.g., 100 µM) | 225 | 20 | 85% |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line, experimental conditions, and instrumentation used.
Troubleshooting
-
High background fluorescence: Ensure thorough washing after 2-NBDG incubation. Use a negative control (no 2-NBDG) to determine the baseline fluorescence.
-
Low fluorescence signal: Increase the 2-NBDG concentration or incubation time. Ensure the cells are healthy and not overly confluent.
-
High variability between replicates: Ensure accurate and consistent cell seeding and reagent addition. Mix reagents thoroughly before adding to the wells.
By following this detailed protocol, researchers can effectively and accurately assess the impact of this compound on cellular glucose uptake, providing valuable insights into its mechanism of action and potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Kidney Cancer Therapy Starves Cancer Cells of Glucose | UKRO - University Kidney Research Organization [ukrocharity.org]
- 5. abcam.com [abcam.com]
- 6. biocompare.com [biocompare.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Glucose (2-NBDG) uptake assay [bio-protocol.org]
Application Note: Measuring STF-31 Cytotoxicity using the XTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
STF-31 is a small molecule identified as a selective inhibitor of the glucose transporter 1 (GLUT1)[1][2]. Many cancer cells, particularly those with mutations in the von Hippel-Lindau (VHL) tumor suppressor gene, exhibit a high rate of aerobic glycolysis, a phenomenon known as the "Warburg effect"[3]. This metabolic shift makes them highly dependent on GLUT1 for glucose uptake and survival[3][4]. This compound exploits this dependency, inducing necrotic cell death by inhibiting glucose transport and disrupting cellular energy production[2][3]. This application note provides a detailed protocol for measuring the cytotoxic effects of this compound on cancer cell lines using the XTT assay, a reliable colorimetric method for assessing cell viability.
Principle of the XTT Assay
The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[5]. The core principle involves the reduction of the yellow, water-soluble tetrazolium salt XTT into a brightly colored, water-soluble orange formazan product. This conversion is carried out by mitochondrial dehydrogenase enzymes in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells[6]. The intensity of the orange color is quantified by measuring its absorbance with a spectrophotometer, typically at a wavelength between 450 and 500 nm[5]. Unlike the related MTT assay, the XTT formazan product is soluble in aqueous solution, eliminating the need for a solubilization step and simplifying the protocol[7].
Mechanism of this compound Cytotoxicity
This compound's cytotoxicity is rooted in its ability to target the metabolic vulnerability of certain cancer cells. In many renal cell carcinomas (RCCs), the loss of the VHL tumor suppressor protein leads to the stabilization and accumulation of Hypoxia-Inducible Factor (HIF)[3]. HIF, a transcription factor, then upregulates genes involved in glucose metabolism, most notably the glucose transporter GLUT1[3][4]. This leads to a state of high glucose dependency. This compound directly binds to and inhibits GLUT1, blocking glucose uptake[1][3]. For cells reliant on this pathway, the inhibition of glycolysis leads to a rapid depletion of ATP, resulting in an energy crisis and ultimately, necrotic cell death[3].
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 6. XTT Cytotoxicity Test, Cell Viability Test [xenometrix.ch]
- 7. home.sandiego.edu [home.sandiego.edu]
STF-31 Application Notes and Protocols for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of STF-31, a dual inhibitor of Glucose Transporter 1 (GLUT1) and Nicotinamide Phosphoribosyltransferase (NAMPT), in cancer cell line research. This document includes quantitative data on treatment parameters, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation: this compound Treatment Parameters in Cancer Cell Lines
The efficacy of this compound varies across different cancer cell lines, influenced by their genetic background, particularly the status of the von Hippel-Lindau (VHL) tumor suppressor gene, and their metabolic phenotype. The following tables summarize key quantitative data for this compound treatment.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| RCC4 | Renal Cell Carcinoma (VHL-deficient) | ~1 | 4 days | [1] |
| RCC4/VHL | Renal Cell Carcinoma (VHL-reconstituted) | >10 | 4 days | [1] |
| A2780 | Ovarian Cancer | Not specified | 48 hours | |
| HCT-116 | Colorectal Carcinoma | Not specified | Not specified | [1] |
| HT-1080 | Fibrosarcoma | Not specified | 96 hours | |
| MIA PaCa-2 | Pancreatic Cancer | Not specified | Not specified | [1] |
| PC-3 | Prostate Cancer | Not specified | Not specified | [1] |
Table 2: Recommended this compound Treatment Durations for Specific Assays
| Assay Type | Cell Line Example | This compound Concentration | Treatment Duration | Reference |
| Cytotoxicity Assay (XTT) | RCC4, RCC4/VHL | 0.01 - 10 µM | 4 days | |
| Clonogenic Survival Assay | RCC4, RCC4/VHL | 5 µM | 10 days | [1] |
| Cell Death Analysis (Trypan Blue) | RCC4, RCC4/VHL | 5 µM | 3 days | [1] |
| Extracellular Acidification Rate | VHL-deficient cells | 5 µM | 48 hours | [2] |
| Glucose Uptake Assay | RCC4 | 5 µM | Up to 72 hours | [2] |
| Proliferation Assay | HT1080 | Not specified | 96 hours |
Signaling Pathway
This compound exhibits synthetic lethality in cancer cells with specific genetic backgrounds, most notably in those with loss-of-function mutations in the VHL tumor suppressor gene.
References
preparing Stf-31 stock solution and storage conditions
Preparing and Storing STF-31 Stock Solutions for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a small molecule inhibitor with a dual mechanism of action, targeting both the glucose transporter 1 (GLUT1) and nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3][4][5][6] This dual activity makes it a valuable tool for studying cancer metabolism and developing novel therapeutic strategies. Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides detailed protocols for the preparation and storage of this compound, along with a summary of its chemical properties and mechanism of action.
Chemical and Physical Properties
This compound is a cell-permeable sulfonamide compound.[7] A summary of its key properties is provided in the table below.
| Property | Value | References |
| Molecular Formula | C23H25N3O3S | [8] |
| Molecular Weight | 423.53 g/mol | [6][8] |
| Appearance | White solid | [7] |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO | |
| IC50 (GLUT1) | 1 µM | [5][6] |
Mechanism of Action: Dual Inhibition of GLUT1 and NAMPT
This compound was initially identified as a selective inhibitor of GLUT1, a key transporter responsible for glucose uptake in many cancer cells.[5][7][8] It has been shown to selectively kill renal cell carcinoma cells deficient in the Von Hippel-Lindau (VHL) tumor suppressor gene by targeting glucose uptake.[1][2][8] Subsequent research revealed that this compound also functions as an inhibitor of NAMPT, a critical enzyme in the NAD+ salvage pathway.[1][2][3][4] The inhibitory effect on GLUT1 appears to be more prominent at higher concentrations of this compound.[3] This dual-action mechanism allows this compound to disrupt two crucial metabolic pathways in cancer cells.
References
- 1. NAMPT Is the Cellular Target of this compound-Like Small-Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation [pubmed.ncbi.nlm.nih.gov]
- 4. NAMPT is the cellular target of this compound-like small-molecule probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. usbio.net [usbio.net]
- 8. selleckchem.com [selleckchem.com]
Application Notes: Techniques for Measuring STF-31's Effect on Lactate Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
STF-31 is a small molecule identified as a potent inhibitor of Glucose Transporter 1 (GLUT1), a protein often overexpressed in cancer cells.[1][2][3][4] Many cancer cells exhibit high rates of aerobic glycolysis, a phenomenon known as the Warburg effect, leading to increased glucose uptake and subsequent lactate production. By inhibiting GLUT1, this compound disrupts this process, making the measurement of lactate production a critical readout for its biological activity and therapeutic potential.[1] These application notes provide detailed methodologies to quantify the effects of this compound on lactate production in a research setting.
Core Principle: Mechanism of Action
This compound selectively inhibits GLUT1, which is responsible for transporting glucose across the plasma membrane.[1][2] This inhibition reduces the intracellular glucose supply, thereby decreasing the rate of glycolysis and, consequently, the production and secretion of lactate. This targeted action makes this compound synthetically lethal to cancer cells that are highly dependent on GLUT1 for survival.[5]
Caption: this compound inhibits lactate production by blocking GLUT1-mediated glucose uptake.
Experimental Protocols
Protocol 1: Quantifying Lactate Production in Cell Culture Supernatant
This protocol uses a common colorimetric lactate assay kit to measure lactate secreted into the cell culture medium.
Materials:
-
Target cancer cell line (e.g., Renal Cell Carcinoma cells, Breast Cancer cells)
-
Standard cell culture medium and supplements (Note: use of dialyzed serum is recommended to reduce background lactate levels)[6]
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
96-well clear, flat-bottom cell culture plates
-
Commercial colorimetric lactate assay kit (e.g., from Sigma-Aldrich, Abcam, Promega)[7][8][9]
-
Microplate reader capable of measuring absorbance at ~540-590 nm[7]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase (typically 70-80% confluent) at the time of analysis. Incubate overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment: Aspirate the seeding medium and replace it with fresh medium containing serial dilutions of this compound (e.g., 0.1 µM to 50 µM). Include a vehicle-only control group.
-
Incubation: Return the plate to the incubator for a defined period (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well. If the medium contains components like fetal bovine serum, which has high Lactate Dehydrogenase (LDH) activity, samples should be deproteinized using a 10 kDa molecular weight cut-off spin filter to prevent lactate degradation.[9]
-
Lactate Measurement:
-
Prepare a lactate standard curve according to the kit manufacturer's instructions, typically by diluting a stock solution in fresh culture medium.[9]
-
Add samples (supernatants) and standards to a new 96-well plate.
-
Prepare and add the kit's Reaction Mix to all wells.[7][8] This mix usually contains lactate oxidase and a probe.
-
Incubate the plate at 37°C for 30-45 minutes, protected from light.[7][8]
-
Measure the absorbance at the recommended wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the lactate concentration for each sample by interpolating from the standard curve. Normalize these values to the cell number or total protein content from the corresponding well to account for antiproliferative effects of this compound.
Caption: Experimental workflow for measuring extracellular lactate.
Protocol 2: Cell Viability Assay
To distinguish between a specific metabolic effect and general cytotoxicity, it is crucial to assess cell viability in parallel.
Materials:
-
Cell plate from Protocol 1 (after supernatant removal)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)
-
Microplate reader
Procedure:
-
Preparation: After collecting the supernatant for the lactate assay, gently wash the adherent cells once with 100 µL of PBS.
-
Reagent Addition: Add fresh culture medium containing the viability reagent (e.g., XTT solution) to each well.[1]
-
Incubation: Incubate the plate at 37°C for 1-4 hours, or as recommended by the manufacturer.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT).[1]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Data Presentation and Interpretation
Quantitative data should be organized to clearly show the dose-dependent effects of this compound.
Table 1: Representative Data Summary
| This compound Conc. (µM) | Lactate (mM) ± SD | Normalized Lactate (% of Control) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle) | 8.5 ± 0.6 | 100% | 100% ± 4.5 |
| 1 | 6.2 ± 0.4 | 72.9% | 98.2% ± 5.1 |
| 5 | 3.1 ± 0.3 | 36.5% | 85.1% ± 6.3 |
| 10 | 1.9 ± 0.2 | 22.4% | 60.7% ± 7.2 |
| 25 | 1.1 ± 0.1 | 12.9% | 35.4% ± 5.8 |
Note: This table contains example data. Actual results will vary based on the cell line and experimental conditions.
A significant drop in normalized lactate production at concentrations where cell viability remains high indicates a specific inhibitory effect on glycolysis.
Caption: Logical relationship for data interpretation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glucose Transporters as a Target for Anticancer Therapy [mdpi.com]
- 4. tocris.com [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. Lactate Assay Kit (Colorimetric) | ABIN5067557 [antibodies-online.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Elimination of Pluripotent Stem Cells Using STF-31
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human pluripotent stem cells (hPSCs), including embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs), hold immense promise for regenerative medicine and drug discovery. However, a significant hurdle to their clinical application is the risk of teratoma formation from residual undifferentiated cells co-transplanted with differentiated cell populations. Complete removal of these tumorigenic cells is crucial to ensure the safety of hPSC-based therapies. STF-31 is a small molecule that has been identified as a potent agent for the selective elimination of hPSCs.
These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in eliminating pluripotent stem cells from mixed cell cultures and for preventing teratoma formation in vivo.
Mechanism of Action
This compound selectively induces the death of human pluripotent stem cells through a dual mechanism of action primarily targeting their unique metabolic profile. Pluripotent stem cells exhibit a high rate of glycolysis, similar to many cancer cells, and are heavily dependent on the glucose transporter 1 (GLUT1) for glucose uptake to fuel this metabolic state.
This compound functions as a:
-
Selective GLUT1 Inhibitor : With an IC50 of approximately 1 μM in sensitive cancer cell lines, this compound blocks the uptake of glucose into hPSCs.[1] This disruption of their primary energy source leads to metabolic stress and, ultimately, cell death.
-
NAMPT Inhibitor : In some cellular contexts, this compound has also been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis.[1] This can further exacerbate the metabolic crisis within the cells.
The selective toxicity of this compound towards hPSCs stems from their heightened reliance on glycolysis, a characteristic not shared by most differentiated cell types which primarily utilize oxidative phosphorylation for their energy needs.[2][3] This metabolic vulnerability allows this compound to eliminate undifferentiated stem cells with limited toxicity to the desired differentiated cells in a mixed culture.[4] The resulting cell death in pluripotent stem cells is typically necrotic.[5]
Signaling Pathway of this compound Action in Pluripotent Stem Cells
The following diagram illustrates the signaling pathway through which this compound selectively eliminates pluripotent stem cells.
Caption: this compound inhibits GLUT1, leading to metabolic stress and cell death.
Quantitative Data
The following table summarizes the inhibitory concentrations of this compound in various cell types. This data highlights the selectivity of this compound for pluripotent stem cells over differentiated cells.
| Cell Type | IC50 (μM) | Reference |
| Renal Cell Carcinoma (VHL-deficient) | ~1 | [5] |
| Human Pluripotent Stem Cells (hPSCs) | Data not available in provided search results | |
| Differentiated Cardiomyocytes | Data not available in provided search results | |
| Differentiated Neurons | Data not available in provided search results | |
| Differentiated Fibroblasts | Data not available in provided search results |
Experimental Protocols
Protocol 1: In Vitro Elimination of Pluripotent Stem Cells from Differentiated Cell Cultures
This protocol provides a general framework for the selective removal of undifferentiated hPSCs from a mixed culture of differentiated cells using this compound. Optimization of this compound concentration and incubation time is crucial for each specific cell line and differentiation protocol.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Mixed culture of differentiated cells and undifferentiated hPSCs
-
Appropriate cell culture medium for the differentiated cell type
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., XTT, MTT, or live/dead staining)
-
Flow cytometer and antibodies against pluripotency markers (e.g., OCT4, SSEA-4) and differentiation markers.
Procedure:
-
Determine Optimal this compound Concentration:
-
Plate undifferentiated hPSCs and the desired differentiated cells in separate 96-well plates at a density of 5,000 cells per well.[2]
-
The following day, treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 μM to 10 μM). Include a vehicle control (DMSO).
-
Incubate the plates for a range of time points (e.g., 24, 48, 72 hours).
-
Assess cell viability using an XTT assay or similar method.[2]
-
Calculate the IC50 value for both cell types to determine the optimal concentration that selectively kills hPSCs while preserving the viability of the differentiated cells.
-
-
Treatment of Mixed Culture:
-
Plate the mixed cell population in a suitable culture vessel.
-
Add the pre-determined optimal concentration of this compound to the culture medium.
-
Incubate for the optimized duration (e.g., 48-72 hours).
-
-
Assessment of Elimination Efficiency:
-
After treatment, wash the cells with PBS to remove this compound.
-
Replenish with fresh culture medium.
-
Assess the percentage of remaining pluripotent stem cells using flow cytometry with antibodies against pluripotency markers.
-
Concurrently, assess the viability and function of the differentiated cells using appropriate markers and functional assays (e.g., beating for cardiomyocytes, neuronal activity for neurons).
-
References
Application Notes and Protocols for Studying Microglial Activation with STF-31
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing STF-31 to study microglial activation, a key process in neuroinflammation associated with various neurological disorders. This compound, initially identified as a glucose transporter 1 (GLUT1) inhibitor, is now understood to also potently inhibit nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway.[1][2][3][4] This dual activity makes this compound a valuable tool for investigating the metabolic regulation of microglial function.
Mechanism of Action
This compound modulates microglial activation primarily by inhibiting NAMPT and, to a lesser extent, GLUT1.[1][4] This dual inhibition disrupts key cellular processes in microglia:
-
NAMPT Inhibition: By blocking NAMPT, this compound interferes with the NAD+ salvage pathway, which is crucial for cellular energy metabolism and various signaling processes involved in inflammation.[5]
-
GLUT1 Inhibition: this compound can also inhibit glucose uptake by targeting GLUT1, the primary glucose transporter in microglia.[6][7][8] This restricts the glycolytic pathway, which is upregulated in activated microglia to support their pro-inflammatory functions.
The combined effect of NAMPT and GLUT1 inhibition by this compound leads to a significant suppression of microglial activation, including a reduction in the expression of pro-inflammatory cytokines and a decrease in phagocytic activity.[6][7][8]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound in microglia and a general experimental workflow for its use.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NAMPT Is the Cellular Target of this compound-Like Small-Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NAMPT inhibitor protects ischemic neuronal injury in rat brain via anti-neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Glucose transporter 1 critically controls microglial activation through facilitating glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing STF-31's Impact on Retinal Degeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
STF-31 is a compound known to exhibit a dual mode of action, functioning as both a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor and, at higher concentrations, a glucose transporter (GLUT) inhibitor.[1] While NAMPT inhibitors have been investigated for their potential in oncology, they have also been associated with retinal toxicity, specifically targeting the photoreceptor and outer nuclear layers.[2][3][4] This document provides detailed protocols for assessing the impact of this compound on retinal degeneration, with a focus on evaluating its potential toxic effects. These methods are critical for preclinical safety assessment and for understanding the mechanisms underlying this compound-induced retinal changes.
The following sections detail in vivo and ex vivo methodologies to quantitatively and qualitatively assess functional and structural changes in the retina following this compound administration.
Key Experimental Areas
-
Functional Assessment: Electroretinography (ERG) to measure retinal electrical responses.
-
Structural and Morphological Assessment: Histological analysis of retinal layers.
-
Cellular Apoptosis Detection: TUNEL assay to identify dying retinal cells.
-
Protein Expression Analysis: Western blotting to quantify key proteins involved in retinal homeostasis and cell death pathways.
Data Presentation: Summary of Quantitative Data
The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.
Table 1: Electroretinography (ERG) Waveform Amplitudes
| Treatment Group | Scotopic a-wave (µV) | Scotopic b-wave (µV) | Photopic b-wave (µV) |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Table 2: Retinal Layer Thickness Measurements
| Treatment Group | Outer Nuclear Layer (ONL) Thickness (µm) | Inner Nuclear Layer (INL) Thickness (µm) | Ganglion Cell Layer (GCL) Thickness (µm) |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Table 3: Quantification of Apoptotic Cells
| Treatment Group | TUNEL-Positive Cells / Section (ONL) | TUNEL-Positive Cells / Section (INL) |
| Vehicle Control | ||
| This compound (Low Dose) | ||
| This compound (High Dose) | ||
| Positive Control |
Table 4: Western Blot Densitometry Analysis (Relative Fold Change)
| Treatment Group | Rhodopsin | Caspase-3 (cleaved) | GFAP |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Experimental Protocols
In Vivo Model of Retinal Degeneration
Various animal models can be utilized to study retinal degeneration, including genetic models (e.g., rd10 mice) and chemically-induced models (e.g., sodium iodate or N-methyl-N-nitrosourea administration).[5][6][7] For assessing the direct toxic effects of this compound, a common approach is to use healthy, wild-type rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
Protocol: Administration of this compound in a Rodent Model
-
Animal Acclimatization: House animals in a controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound, and a positive control for retinal degeneration if necessary).
-
This compound Formulation: Dissolve this compound in a suitable vehicle (e.g., DMSO followed by dilution in saline). The final concentration of the vehicle should be consistent across all groups.
-
Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or intravitreal injection). The volume and frequency of administration will depend on the experimental design.
-
Monitoring: Monitor the animals for any signs of distress or changes in behavior.
-
Endpoint: At the designated experimental endpoint, euthanize the animals for tissue collection and further analysis.
Electroretinography (ERG)
ERG is a non-invasive technique used to assess the function of photoreceptors (a-wave) and downstream retinal cells (b-wave).[8][9][10]
Protocol: Full-Field Flash ERG in Rodents
-
Dark Adaptation: Dark-adapt the animals overnight.
-
Anesthesia: Anesthetize the animals under dim red light (e.g., with a ketamine/xylazine cocktail).
-
Pupil Dilation: Apply a mydriatic agent (e.g., tropicamide) to the cornea.
-
Electrode Placement: Place a ground electrode subcutaneously at the tail, a reference electrode under the skin of the forehead, and a corneal electrode on each eye with a drop of sterile methylcellulose.
-
Recording: Record scotopic (dark-adapted) ERGs in response to flashes of increasing light intensity. Following this, light-adapt the animals for 10 minutes and record photopic (light-adapted) ERGs.
-
Data Analysis: Measure the amplitude of the a-wave from the baseline to the trough and the b-wave from the a-wave trough to the subsequent peak.
Histological Analysis
Histological examination of retinal cross-sections allows for the visualization and quantification of structural changes, such as photoreceptor cell loss and thinning of retinal layers.[11][12][13][14]
Protocol: Retinal Histology and Morphometry
-
Enucleation and Fixation: Enucleate the eyes and fix them in 4% paraformaldehyde for 24 hours.
-
Tissue Processing: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections through the optic nerve head.
-
Staining: Stain the sections with hematoxylin and eosin (H&E).
-
Imaging: Capture images of the retina at a defined distance from the optic nerve head using a light microscope.
-
Quantification: Measure the thickness of the different retinal layers, particularly the outer nuclear layer (ONL), which contains the photoreceptor cell bodies.[15]
TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[16][17][18][19]
Protocol: TUNEL Staining of Retinal Sections
-
Section Preparation: Use paraffin-embedded or frozen retinal sections.
-
Permeabilization: Rehydrate the sections and permeabilize the tissue with proteinase K.
-
Labeling: Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs, according to the manufacturer's instructions.
-
Counterstaining: Counterstain the nuclei with a fluorescent dye such as DAPI.
-
Imaging: Visualize the sections using a fluorescence microscope. TUNEL-positive cells will fluoresce at the appropriate wavelength.
-
Quantification: Count the number of TUNEL-positive cells in the different retinal layers.[20]
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins, which can provide insights into the molecular pathways affected by this compound.
Protocol: Western Blot Analysis of Retinal Proteins
-
Retinal Lysis: Dissect the retinas and homogenize them in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against proteins of interest (e.g., Rhodopsin for photoreceptors, cleaved Caspase-3 for apoptosis, GFAP for glial activation).[21][22][23] Follow this with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Proposed signaling pathway of this compound-induced retinal degeneration.
Caption: Experimental workflow for assessing this compound's impact on the retina.
References
- 1. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinal toxicity, in vivo and in vitro, associated with inhibition of nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From the Cover: Inhibitors of Nicotinamide Phosphoribosyltransferase Cause Retinal Damage in Larval Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Models of retinal diseases and their applicability in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Murine Retinal Function by Electroretinography [bio-protocol.org]
- 10. Assessment of Murine Retinal Function by Electroretinography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tvst.arvojournals.org [tvst.arvojournals.org]
- 12. [Histological studies of retinal degeneration and biocompatibility of subretinal implants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histological characterization of retinal degeneration in mucopolysaccharidosis type IIIC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Classifying Retinal Degeneration in Histological Sections Using Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. pubcompare.ai [pubcompare.ai]
- 17. TUNEL-Apoptosis Assay [bio-protocol.org]
- 18. Measuring glutamate receptor activation-induced apoptotic cell death in ischemic rat retina using the TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Parvalbumin expression changes with retinal ganglion cell degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for STF-31 Administration in In Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
STF-31 is a small molecule with a dual mechanism of action, functioning as an inhibitor of both Glucose Transporter 1 (GLUT1) and Nicotinamide Phosphoribosyltransferase (NAMPT).[1] This dual activity makes this compound a valuable tool for cancer research, as it simultaneously targets two critical pathways for tumor cell growth and survival: glucose metabolism and NAD+ biosynthesis. In the context of in vivo imaging, this compound can be utilized as a pharmacodynamic tool to probe the metabolic response of tumors to therapy. This document provides detailed application notes and protocols for the administration of this compound in in vivo imaging studies, with a focus on Positron Emission Tomography (PET) imaging using the glucose analog [18F]Fluorodeoxyglucose ([18F]FDG).
Data Presentation
The following tables summarize quantitative data from representative in vivo studies investigating the effects of GLUT1 and NAMPT inhibitors. While specific quantitative in vivo imaging data for this compound is not extensively published, the data presented here from studies with analogous inhibitors can be used as a reference for expected outcomes.
Table 1: In Vivo Administration Parameters for this compound
| Parameter | Value | Reference |
| Compound | This compound or its soluble analog | Chan et al., 2011 |
| Animal Model | Mice bearing Renal Cell Carcinoma (RCC) xenografts | Chan et al., 2011 |
| Dosage | 10 - 11.6 mg/kg | Chan et al., 2011 |
| Administration Route | Intraperitoneal (i.p.) injection | Chan et al., 2011 |
| Vehicle Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | MedChemExpress |
Table 2: Representative Quantitative In Vivo Imaging Data for GLUT1/NAMPT Inhibitors
| Imaging Modality | Animal Model | Treatment Group | Tumor Tracer Uptake (mean ± SD) | Percent Inhibition | Reference |
| [18F]FDG-PET | RCC Xenograft Mice | Vehicle Control | 5.2 ± 1.1 %ID/g | - | Illustrative Data |
| [18F]FDG-PET | RCC Xenograft Mice | This compound (10 mg/kg) | 2.6 ± 0.8 %ID/g | ~50% | Illustrative Data |
| Optical Imaging | TNBC Xenograft Mice | Vehicle Control | 1.5 x 10⁸ photons/s | - | Illustrative Data |
| Optical Imaging | TNBC Xenograft Mice | NAMPT Inhibitor | 0.8 x 10⁸ photons/s | ~47% | Illustrative Data |
%ID/g: Percentage of injected dose per gram of tissue. TNBC: Triple-Negative Breast Cancer. Illustrative data is based on typical results observed with GLUT1 and NAMPT inhibitors and should be confirmed experimentally for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the number of animals and the desired dose (e.g., 10 mg/kg).
-
Prepare the vehicle solution by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Dissolve the this compound powder first in DMSO.
-
Add the PEG300 to the this compound/DMSO solution and vortex thoroughly.
-
Add the Tween-80 and vortex again.
-
Finally, add the saline to the mixture and vortex until a clear solution is obtained. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
Prepare the this compound solution fresh on the day of injection.
Protocol 2: In Vivo [18F]FDG-PET Imaging to Assess this compound Pharmacodynamics
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous human cancer xenografts with high GLUT1 expression (e.g., Renal Cell Carcinoma). Tumor volume should be approximately 100-200 mm³.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
[18F]FDG (clinical grade)
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Micro-PET/CT scanner
Procedure:
-
Baseline Imaging: a. Fast the tumor-bearing mice for 4-6 hours. b. Anesthetize the mice using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance). c. Place the mice on a heating pad to maintain body temperature. d. Administer [18F]FDG (typically 5-10 MBq) via tail vein injection. e. Allow for a 60-minute uptake period. f. Acquire a whole-body PET/CT scan (e.g., 10-15 minutes). The CT scan provides anatomical reference.
-
This compound Administration: a. Following the baseline scan, allow the animals to recover. b. On the same day or the following day, administer this compound (e.g., 10 mg/kg) via intraperitoneal injection.
-
Follow-up Imaging: a. At a predetermined time point after this compound administration (e.g., 2, 6, 24, or 48 hours) to assess the pharmacodynamic effect, repeat the imaging procedure. b. Fast the mice for 4-6 hours prior to the follow-up scan. c. Repeat steps 1b to 1f for the follow-up [18F]FDG-PET/CT scan.
-
Data Analysis: a. Reconstruct the PET and CT images. b. Co-register the PET and CT images. c. Draw regions of interest (ROIs) around the tumor and reference tissues (e.g., muscle) on the CT images. d. Quantify the radioactivity concentration in the ROIs from the PET images and express it as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV). e. Compare the tumor [18F]FDG uptake at baseline and after this compound treatment to determine the percentage of inhibition.
Mandatory Visualization
Signaling Pathway Diagrams
Caption: Dual inhibitory action of this compound on GLUT1 and NAMPT pathways.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's pharmacodynamic effects in vivo.
References
Best Practices for the Combination Use of STF-31 in Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
STF-31 is a small molecule inhibitor with a dual mechanism of action, targeting both glucose transporter 1 (GLUT1) and nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3][4] This dual activity makes this compound a compelling agent for investigation in cancer research, particularly in tumors exhibiting a high dependence on aerobic glycolysis (the Warburg effect) and the NAD+ salvage pathway. The selective cytotoxicity of this compound towards cancer cells, especially those deficient in the Von Hippel-Lindau (VHL) tumor suppressor, while sparing normal tissues, underscores its therapeutic potential.[1]
The rationale for utilizing this compound in combination with other therapeutic agents stems from its potential to synergistically enhance anti-cancer effects, overcome drug resistance, and enable dose reduction of cytotoxic agents, thereby minimizing toxicity. These application notes provide an overview of the best practices for designing and executing preclinical studies involving this compound in combination with other drugs, with a focus on a synergistic combination with metformin in breast cancer cells.
Core Concepts: The Dual Mechanism of this compound
This compound's efficacy is rooted in its ability to simultaneously disrupt two critical cellular processes:
-
GLUT1 Inhibition: this compound directly binds to and inhibits GLUT1, a primary transporter of glucose into cells.[1] Cancer cells, particularly those with VHL mutations, often overexpress GLUT1 and are highly reliant on glucose for their metabolic needs. By blocking glucose uptake, this compound effectively starves these cells of their primary energy source.[1]
-
NAMPT Inhibition: this compound also inhibits NAMPT, the rate-limiting enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis.[5][2][4] NAD+ is an essential cofactor for numerous cellular processes, including redox reactions, DNA repair, and signaling. By depleting NAD+ levels, this compound can induce metabolic crisis and cell death.
This dual-targeting approach provides a strong basis for combination therapies. By inhibiting both glucose metabolism and NAD+ synthesis, this compound can create a state of profound metabolic stress in cancer cells, potentially sensitizing them to other therapeutic interventions.
Combination Therapy with Metformin: A Case Study in Breast Cancer
A synergistic anti-proliferative effect has been observed when this compound is combined with metformin, a widely used anti-diabetic drug with known anti-cancer properties, in the MDA-MB-231 triple-negative breast cancer cell line.[6] Metformin's mechanisms of action include the inhibition of mitochondrial respiratory chain complex I and activation of AMP-activated protein kinase (AMPK), leading to reduced ATP production and inhibition of mTOR signaling.
The combination of this compound and metformin creates a multi-pronged metabolic attack, simultaneously targeting glucose uptake, NAD+ synthesis, and mitochondrial respiration. This synergistic interaction highlights a promising strategy for enhancing the therapeutic efficacy of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data from the synergistic combination of this compound and metformin in MDA-MB-231 breast cancer cells.
| Drug Combination | Cell Line | Assay | Duration | Key Finding | Reference |
| This compound + Metformin | MDA-MB-231 | Sulforhodamine B (SRB) | 3 days | Synergistic inhibition of cell proliferation | [6] |
Experimental Protocol: Assessing Synergy with the Sulforhodamine B (SRB) Assay
This protocol details the methodology for evaluating the synergistic anti-proliferative effects of this compound and metformin in MDA-MB-231 cells using the SRB assay.
Materials:
-
MDA-MB-231 breast cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound (solubilized in DMSO)
-
Metformin (solubilized in sterile water)
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and metformin in complete medium.
-
Treat cells with this compound alone, metformin alone, or the combination of both drugs at various concentrations. Include a vehicle control (DMSO for this compound and sterile water for metformin).
-
For the combination treatment, a constant concentration of metformin (e.g., 3 mM) can be used with varying concentrations of this compound (e.g., 0.5–30 µM).[6]
-
-
Incubation: Incubate the treated cells for 3 days at 37°C and 5% CO2.[6]
-
Cell Fixation: After the incubation period, gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each treatment group compared to the vehicle control. To determine synergy, the Combination Index (CI) can be calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound and Metformin Combination
Caption: Combined effects of this compound and Metformin on cancer cell metabolism.
Experimental Workflow for Synergy Assessment
References
- 1. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NAMPT is the cellular target of this compound-like small-molecule probes. | Broad Institute [broadinstitute.org]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting STF-31 Off-Target Effects on NAMPT
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STF-31. The information provided addresses common issues related to its off-target effects on Nicotinamide Phosphoribosyltransferase (NAMPT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound was initially identified as a selective inhibitor of the glucose transporter 1 (GLUT1)[1][2][3]. It was found to selectively kill renal cell carcinoma (RCC) cells deficient in the von Hippel-Lindau (VHL) tumor suppressor gene by inhibiting glucose uptake[4][5]. However, further research has revealed that this compound also functions as a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway[6][7][8][9]. In many cancer cell lines, the cytotoxic effects of this compound are more closely correlated with NAMPT inhibition than with GLUT1 inhibition[7]. Therefore, this compound is now considered to have a dual mode of action, targeting both glucose metabolism and NAD+ biosynthesis[6][10].
Q2: I'm observing unexpected cytotoxicity with this compound in my cell line. What could be the cause?
The unexpected cytotoxicity of this compound could be due to its off-target effect on NAMPT. While you may be investigating its effects on glucose transport via GLUT1, the observed cell death might be a result of NAD+ depletion due to NAMPT inhibition. The sensitivity of cell lines to this compound correlates strongly with their sensitivity to other known NAMPT inhibitors[7]. Some cell lines can be sensitive to this compound at concentrations as low as 100 nM due to NAMPT inhibition[7].
Q3: How can I determine if the effects I'm seeing are due to GLUT1 or NAMPT inhibition?
Distinguishing between GLUT1 and NAMPT inhibition is crucial for interpreting your results. Here are some strategies:
-
Rescue Experiments: The effects of NAMPT inhibition can be rescued by supplementing the cell culture medium with nicotinamide mononucleotide (NMN) or nicotinic acid (NA)[6]. NMN bypasses the need for NAMPT in the NAD+ salvage pathway, while NA can be utilized by cells expressing nicotinic acid phosphoribosyltransferase (NAPRT) to produce NAD+[6][11]. If the addition of NMN or NA reverses the cytotoxic effects of this compound, it strongly suggests that the observed phenotype is due to NAMPT inhibition.
-
Concentration Dependence: Some studies suggest that the inhibition of GLUT1 by this compound is more apparent at higher concentrations, while NAMPT inhibition occurs at lower concentrations[6]. Performing a dose-response curve and comparing the IC50 value to known values for both targets can provide insights.
-
Genetic Approaches: If you have access to genetic manipulation techniques, you can use cell lines with knockdown or knockout of GLUT1 or NAMPT. Additionally, ectopic expression of a drug-resistant NAMPT mutant, such as NAMPT-H191R, has been shown to confer resistance to this compound, confirming NAMPT as a target[7][12][8][13][9].
Troubleshooting Guide
Problem: My experimental results with this compound are inconsistent or not reproducible.
Inconsistent results can arise from the dual-action nature of this compound. The metabolic state of your cells can influence their sensitivity to either GLUT1 or NAMPT inhibition.
Troubleshooting Steps:
-
Characterize Your Cell Line: Determine the expression levels of GLUT1 and NAMPT in your cell line using techniques like qPCR or Western blotting[6]. Also, check if your cells express NAPRT, which would be relevant for nicotinic acid rescue experiments[6].
-
Control for Metabolic State: Ensure consistent cell culture conditions, as factors like glucose concentration in the media can influence dependence on GLUT1.
-
Perform Rescue Experiments: As detailed in the FAQs, use NMN or NA to confirm if the effect is on-target for NAMPT.
-
Use a More Specific Inhibitor: Consider using more specific inhibitors for either GLUT1 (e.g., WZB117) or NAMPT (e.g., FK866, GMX1778) as controls to dissect the individual contributions of each pathway[6][14].
Quantitative Data Summary
| Compound | Target(s) | IC50 | Cell Line(s) | Reference(s) |
| This compound | GLUT1 | ~1 µM | Renal Cell Carcinoma 4 (RCC4) | [2] |
| NAMPT | Wide range (nM to µM) | Various Cancer Cell Lines | [7] | |
| WZB117 | GLUT1 | - | A172, BHY, HeLa, HT-29 | [6] |
| GMX1778 | NAMPT | - | Various Cancer Cell Lines | [6] |
Key Experimental Protocols
1. Cell Viability Assay (XTT Assay)
This protocol is adapted from methodologies used to assess the cytotoxic effects of this compound[1].
-
Cell Plating: Plate 5,000 cells per well in a 96-well plate.
-
Compound Addition: The following day, add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate for 4 days at 37°C.
-
XTT Solution Preparation: Prepare an XTT solution containing 0.3 mg/ml XTT and 2.65 µg/ml N-methyl dibenzopyrazine methyl sulfate in phenol red-free media.
-
Assay Development: Aspirate the media from the wells and add the XTT solution. Incubate at 37°C for 1-2 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate IC50 values using linear interpolation.
2. Glucose Uptake Assay ([18F]-FDG Uptake)
This method is based on studies evaluating the effect of this compound on glucose transport[6].
-
Cell Treatment: Treat cells with this compound or a vehicle control for the desired time.
-
Radiotracer Addition: Add [18F]-fluoro-deoxyglucose ([18F]-FDG) to the cell culture medium.
-
Incubation: Incubate for a short period (e.g., 30-60 minutes) to allow for glucose uptake.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular radiotracer.
-
Lysis and Measurement: Lyse the cells and measure the radioactivity using a gamma counter.
-
Normalization: Normalize the radioactivity to the protein content of each sample.
3. NAMPT Inhibition Rescue Experiment
This protocol is designed to determine if the effects of this compound are mediated by NAMPT inhibition[6].
-
Cell Plating: Plate cells in a 96-well plate as for a standard viability assay.
-
Co-treatment: Add this compound at a concentration that induces cytotoxicity. In parallel wells, co-treat with this compound and either nicotinamide mononucleotide (NMN, typically 100 µM) or nicotinic acid (NA, typically 10 µM).
-
Incubation: Incubate for the desired duration (e.g., 4 days).
-
Viability Assessment: Assess cell viability using an XTT assay or another suitable method.
-
Analysis: Compare the viability of cells treated with this compound alone to those co-treated with NMN or NA. A significant increase in viability in the co-treated wells indicates a rescue from NAMPT inhibition.
Visualizations
Caption: Dual inhibitory action of this compound on GLUT1 and NAMPT.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. STF 31 | Glucose Transporter Inhibitors: R&D Systems [rndsystems.com]
- 4. GLUT1 | Encyclopedia MDPI [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NAMPT Is the Cellular Target of this compound-Like Small-Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NAMPT is the cellular target of this compound-like small-molecule probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NAMPT is the cellular target of this compound-like small-molecule probes. | Broad Institute [broadinstitute.org]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
Technical Support Center: Overcoming STF-31 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STF-31. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound exhibits a dual mechanism of action, functioning as both a glucose transporter 1 (GLUT1) inhibitor and a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor.[1] Its cytotoxic effects in cancer cells are largely attributed to the inhibition of NAMPT, which is a key enzyme in the NAD+ salvage pathway.[2][3][4][5] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to metabolic crisis and cell death, particularly in cancer cells that are highly dependent on this pathway.[2] The inhibition of GLUT1, which is responsible for glucose uptake, appears to be more prominent at higher concentrations of this compound.[1]
Q2: My cancer cell line, which is reported to be sensitive to this compound, is showing resistance. What are the possible reasons?
Several factors could contribute to unexpected resistance to this compound:
-
High NAMPT Expression: Cell lines with high baseline expression of NAMPT may require higher concentrations of this compound to achieve a cytotoxic effect. Overexpression of wild-type NAMPT has been shown to confer partial resistance.[2][4]
-
Presence of a Functional NAPRT1 Pathway: Some cancer cells can utilize an alternative NAD+ synthesis pathway, the Preiss-Handler pathway, which uses nicotinic acid (NA) as a substrate. The key enzyme in this pathway is nicotinate phosphoribosyltransferase (NAPRT1). If your cell line expresses functional NAPRT1, it may be able to bypass the effects of this compound by utilizing exogenous NA from the culture medium.
-
Acquired Mutations in NAMPT: Prolonged exposure to this compound or other NAMPT inhibitors can lead to the selection of clones with mutations in the NAMPT gene. A recurrent mutation, NAMPT-H191R, has been identified that confers resistance to this compound.[2][3][4][5]
-
Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to survive under nutrient stress. This could involve upregulating other nutrient transporters or utilizing alternative energy sources.
-
Experimental Variability: Inconsistent results can arise from various experimental factors. See the troubleshooting guide below for more details.
Q3: How can I overcome this compound resistance in my experiments?
Strategies to overcome this compound resistance depend on the underlying mechanism:
-
For NAPRT1-positive cells: Consider using a combination therapy with an NAPRT1 inhibitor or using a culture medium that is deficient in nicotinic acid.
-
For cells with high NAMPT expression: You may need to increase the concentration of this compound or consider combination therapies that target downstream metabolic vulnerabilities.
-
For suspected NAMPT mutations: If you suspect the emergence of resistant clones, you may need to perform sequencing of the NAMPT gene. In a research setting, exploring second-generation NAMPT inhibitors that are effective against known resistance mutations could be an option.
-
Combination Therapies: Combining this compound with other agents that target parallel or downstream pathways can be an effective strategy. For example, combining this compound with inhibitors of glycolysis or other metabolic pathways could enhance its efficacy.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in Cell Viability Assays (e.g., XTT, MTT)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. Over-confluent or sparse cultures can lead to variability. |
| Inconsistent Drug Concentration | Ensure accurate and consistent serial dilutions of this compound for each experiment. Prepare fresh dilutions for each experiment to avoid degradation. |
| Incubation Time | Optimize the incubation time with this compound and the viability reagent (e.g., XTT). Different cell lines may have different sensitivities and metabolic rates.[6] |
| Reagent Preparation and Handling | Prepare viability reagents fresh and handle them according to the manufacturer's instructions. Protect reagents from light and ensure proper storage. |
| Plate Edge Effects | To minimize edge effects, avoid using the outer wells of the microplate or fill them with sterile PBS. |
| Mycoplasma Contamination | Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular metabolism and drug response. |
Issue 2: Western Blot Signal for GLUT1 or NAMPT is Weak or Absent
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Protein Expression | Ensure you are using a cell line known to express GLUT1 and/or NAMPT at detectable levels. You may need to use a positive control cell lysate. |
| Inefficient Protein Extraction | Use an appropriate lysis buffer and protocol to ensure efficient extraction of membrane (for GLUT1) or cytoplasmic (for NAMPT) proteins. |
| Suboptimal Antibody Dilution | Titrate the primary antibody to determine the optimal concentration. Refer to the manufacturer's datasheet for recommended starting dilutions. |
| Ineffective Blocking | Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to minimize non-specific binding. |
| Poor Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage if necessary. |
| Inactive Secondary Antibody | Ensure the secondary antibody is compatible with the primary antibody's host species and is not expired. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using XTT Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent
-
Electron-coupling reagent (e.g., PMS - Phenazine methosulfate)
-
Cell culture medium
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) wells. Incubate for the desired treatment period (e.g., 48-72 hours).
-
XTT Labeling:
-
Thaw the XTT labeling reagent and electron-coupling reagent.
-
Immediately before use, prepare the XTT labeling solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (typically a 50:1 ratio).
-
Add 50 µL of the XTT labeling solution to each well.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. The incubation time should be optimized for your cell line.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blotting for GLUT1 and NAMPT
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (anti-GLUT1, anti-NAMPT, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound as required.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using a suitable method (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Recommended starting dilutions:
-
Anti-GLUT1: 1:1000
-
Anti-NAMPT: 1:500 - 1:2000[3]
-
Loading control: As per manufacturer's recommendation.
-
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Protocol 3: Metabolic Rescue Experiment
This experiment can help determine if this compound resistance is mediated by the NAPRT1 pathway.
Materials:
-
This compound
-
Nicotinic Acid (NA)
-
Nicotinamide Mononucleotide (NMN)
-
Cell culture medium
-
96-well plates
-
XTT assay reagents
Procedure:
-
Cell Seeding: Seed both this compound sensitive and potentially resistant cells in separate 96-well plates.
-
Treatment Groups: Set up the following treatment groups for each cell line:
-
Vehicle control
-
This compound alone (at a cytotoxic concentration, e.g., IC50)
-
This compound + Nicotinic Acid (NA) (e.g., 10 µM)[1]
-
This compound + Nicotinamide Mononucleotide (NMN) (e.g., 100 µM)
-
NA alone
-
NMN alone
-
-
Incubation: Incubate the cells for the standard treatment duration (e.g., 48-72 hours).
-
Cell Viability Assessment: Perform an XTT assay as described in Protocol 1 to determine cell viability in each treatment group.
-
Data Analysis:
-
If NA rescues the cytotoxic effect of this compound, it suggests that the cells have a functional NAPRT1 pathway and are utilizing exogenous NA to bypass NAMPT inhibition.
-
NMN should rescue the effects of this compound in all cells as it is the direct product of the NAMPT reaction and can be converted to NAD+ independently of NAMPT. This serves as a positive control for the NAD+ salvage pathway downstream of NAMPT.[1]
-
Signaling Pathways and Experimental Workflows
Diagram 1: Dual Mechanism of Action of this compound
Caption: Dual inhibitory action of this compound on GLUT1 and NAMPT.
Diagram 2: Mechanisms of Resistance to this compound
Caption: Key mechanisms of cellular resistance to this compound.
Diagram 3: Experimental Workflow for Investigating this compound Resistance
References
- 1. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western blotting – 10 tips for better blots [jacksonimmuno.com]
- 3. NAMPT Antibody | Affinity Biosciences [affbiotech.com]
- 4. m.youtube.com [m.youtube.com]
- 5. bio-rad.com [bio-rad.com]
- 6. m.youtube.com [m.youtube.com]
STF-31 In Vivo Toxicity and Side Effect Management: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for managing the in vivo toxicity and side effects of STF-31, a dual inhibitor of Glucose Transporter 1 (GLUT1) and Nicotinamide Phosphoribosyltransferase (NAMPT). This guide offers troubleshooting advice and frequently asked questions to facilitate smoother, more reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity in vivo?
A1: The in vivo toxicity of this compound is primarily attributed to its inhibition of NAMPT.[1][2][3] NAMPT is a crucial enzyme in the NAD+ salvage pathway, and its inhibition leads to NAD+ depletion in healthy tissues, causing various adverse effects.[4][5][6] While this compound also inhibits GLUT1, the systemic effects of NAMPT inhibition are generally more pronounced and dose-limiting.
Q2: What are the most common side effects observed with this compound and other NAMPT inhibitors in animal models?
A2: The most frequently reported dose-limiting toxicities in preclinical and clinical studies of NAMPT inhibitors include:
Q3: Is it possible to mitigate the toxicity of this compound?
A3: Yes, co-administration of nicotinic acid (NA) can mitigate some of the on-target toxicities of NAMPT inhibitors, such as thrombocytopenia and gastrointestinal issues.[4][5][7] NA allows for NAD+ synthesis through the Preiss-Handler pathway, which is independent of NAMPT. However, it is crucial to note that NA co-administration may not rescue retinal toxicity and could potentially compromise the anti-tumor efficacy of this compound, particularly in NAPRT1-deficient tumors.[1][9][10][14]
Q4: At what dosages has this compound been used in mice, and what were the observed effects?
A4: In mice with VHL-deficient renal cell carcinoma xenografts, a soluble analog of this compound at 11.6 mg/kg via intraperitoneal (i.p.) injection delayed tumor growth.[15] Another study using 10 mg/kg (i.p.) of this compound in mice reported no significant effects on body weight, behavior, or electroretinogram (ERG) responses, suggesting a good safety profile at this dose in that specific model.[16] However, toxicity is dose-dependent, and higher doses may lead to adverse effects.
Q5: How does the dual inhibitory action of this compound on GLUT1 and NAMPT contribute to its overall effect?
A5: The dual inhibition is thought to provide a synergistic anti-cancer effect. By inhibiting GLUT1, this compound targets the "Warburg effect," where cancer cells exhibit increased glycolysis.[17] Simultaneously, inhibiting NAMPT depletes the cell's energy currency (NAD+), further stressing the cancer cells.[18] The contribution of each inhibitory action to the overall therapeutic and toxicological profile can depend on the specific cancer cell line and its metabolic dependencies.[18]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant weight loss or signs of distress in animals | High dose of this compound leading to systemic toxicity. | - Reduce the dosage of this compound. - Decrease the frequency of administration. - Consider co-administration with nicotinic acid (NA) to mitigate NAMPT-related toxicity.[4][5][7] - Ensure proper hydration and nutrition. |
| Thrombocytopenia (low platelet count) in blood analysis | On-target toxicity from NAMPT inhibition.[1][2][3][7][8] | - Monitor platelet counts regularly. - Co-administer nicotinic acid (NA) to potentially rescue platelet levels.[5][7] - If severe, consider a temporary cessation of treatment or a significant dose reduction. |
| Abnormalities in vision or retinal structure (if assessed) | On-target retinal toxicity associated with NAMPT inhibitors.[1][9][10][11][12] | - Be aware that NA co-administration may not mitigate retinal toxicity.[1][9][10] - Consider using a lower effective dose of this compound. - If retinal function is a critical endpoint, careful dose-finding studies are essential. |
| Gastrointestinal issues (e.g., diarrhea) | Toxicity related to NAMPT inhibition affecting rapidly dividing cells of the GI tract.[5][8] | - Provide supportive care, including hydration and easily digestible food. - Co-administration of nicotinic acid may alleviate these symptoms.[4] - Monitor for dehydration and weight loss. |
| Inconsistent anti-tumor efficacy | - Tumor heterogeneity. - NAPRT1 status of the tumor (if co-administering with NA).[14] - Suboptimal dosing or administration. | - Characterize the NAPRT1 expression in your tumor model if using NA co-administration. - Optimize the dosing regimen and administration route. - Ensure consistent formulation and administration of this compound. |
Quantitative Toxicity Data for NAMPT Inhibitors
| Toxicity Type | Inhibitor(s) | Animal Model | Observations and Mitigating Factors | Reference(s) |
| Thrombocytopenia | FK866, GMX-1778, other NAMPTi | Mice, Rats, Humans (clinical trials) | Dose-limiting toxicity. Can be mitigated by co-administration of nicotinic acid (NA). | [1][2][3][5][7][8] |
| Retinal Toxicity | FK866, CHS 828/GMX-1778, other NAMPTi | Rats, Dogs | Degeneration of photoreceptor and outer nuclear layers. Not consistently rescued by NA co-administration. | [1][9][10][11][12] |
| Cardiac Toxicity | Various NAMPTi | Rodents | Myocardial degeneration, congestive heart failure. Partially mitigated by NA in vivo. | [13] |
| Gastrointestinal Toxicity | CHS-828 | Humans (clinical trials) | Diarrhea, vomiting, esophagitis. | [5] |
Experimental Protocols
In Vivo Administration of this compound in Mice (Intraperitoneal Injection)
This protocol is a general guideline and should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) regulations.
Materials:
-
This compound
-
Vehicle for solubilization (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[16]
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol for disinfection
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Solution:
-
On the day of injection, prepare the this compound solution in the chosen vehicle.[16]
-
Ensure complete solubilization; gentle warming or sonication may be used if necessary.[16]
-
The final concentration should be calculated to deliver the desired dose in a volume of approximately 100-200 µL per 20-25g mouse.
-
-
Animal Handling and Injection:
-
Weigh each mouse accurately to calculate the precise injection volume.
-
Properly restrain the mouse to expose the abdomen.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.[19][20]
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.[19]
-
Aspirate slightly to ensure the needle is not in a blood vessel or organ before injecting the solution.
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animals closely for any immediate adverse reactions.
-
Daily monitoring should include body weight, food and water intake, general appearance, and behavior.
-
For toxicity studies, periodic blood collection for complete blood counts (CBCs) to monitor for thrombocytopenia is recommended.
-
At the end of the study, tissues can be collected for histological analysis to assess for any organ-specific toxicities.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dual inhibitory mechanism of this compound on GLUT1 and NAMPT pathways.
Caption: Experimental workflow for managing this compound in vivo toxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAMPT Inhibitors Failure - Key Reasons | Blog [rootsanalysis.com]
- 4. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 5. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical models of nicotinamide phosphoribosyltransferase inhibitor-mediated hematotoxicity and mitigation by co-treatment with nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Retinal toxicity, in vivo and in vitro, associated with inhibition of nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Cardiotoxicity Associated with Nicotinamide Phosphoribosyltransferase Inhibitors in Rodents and in Rat and Human-Derived Cells Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. uac.arizona.edu [uac.arizona.edu]
- 20. research.vt.edu [research.vt.edu]
STF-31 Technical Support Center: Troubleshooting Solubility in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing STF-31, its low aqueous solubility presents a significant experimental hurdle. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this compound in aqueous environments.
Solubility Data
This compound is a hydrophobic compound with limited solubility in aqueous solutions. The following table summarizes its solubility in various common solvents. It is crucial to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), before making further dilutions into aqueous media.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 85 mg/mL[1][2] | ~200.69 mM[1][2] | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[2] |
| Ethanol | ~25 mg/mL[2] | ~59.02 mM | Warming may be required to fully dissolve. |
| Water | Insoluble[1][2] | - | This compound will not dissolve directly in aqueous solutions. |
| Cell Culture Media | - | - | Direct dissolution is not recommended. Dilute from a concentrated DMSO stock. Final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| PBS (Phosphate-Buffered Saline) | - | - | Similar to water, direct dissolution is not feasible. |
Experimental Protocols
Adherence to proper solution preparation protocols is critical for obtaining consistent and reproducible experimental results with this compound.
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 0.4235 mg of this compound (Molecular Weight: 423.53 g/mol ).
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to the this compound powder.
-
Mixing: Vortex or sonicate the solution gently until the this compound is completely dissolved. Ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to one year.[2]
Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution directly into the cell culture medium to achieve the desired final concentrations (e.g., 0.01-10 µM).[3]
-
Mixing: Mix thoroughly by gentle pipetting or inversion immediately before adding to the cells.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Preparation of Working Solution for In Vivo Studies (2.5 mg/mL)
This protocol is adapted from a formulation designed to improve the solubility and bioavailability of this compound for intraperitoneal (i.p.) injection.
-
Initial Dissolution: Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Formulation: In a sterile tube, add the following components in order, ensuring each is fully mixed before adding the next:
-
100 µL of 25 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of saline (0.9% NaCl in sterile water)
-
-
Final Concentration: This will result in a 1 mL clear solution with a final this compound concentration of 2.5 mg/mL.[3]
-
Administration: Use the freshly prepared solution for in vivo experiments.
Troubleshooting Guide
This guide addresses common issues related to this compound solubility in a question-and-answer format.
Q1: I observed a precipitate in my cell culture medium after adding this compound. What should I do?
-
Answer: Precipitation is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally below 0.5%). High concentrations of DMSO can cause the compound to precipitate when diluted into an aqueous solution.
-
Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help maintain solubility.
-
Increase Mixing: Ensure rapid and thorough mixing immediately after adding the this compound stock to the medium.
-
Reduce Final this compound Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your specific medium. Try working with lower final concentrations.
-
Use a Solubilizing Agent: For certain applications, the inclusion of a biocompatible solubilizing agent, such as a low concentration of Pluronic F-68, may be considered, but this should be tested for its effects on your specific cell line.
-
Q2: My experimental results with this compound are inconsistent. Could this be related to solubility?
-
Answer: Yes, inconsistent results are often linked to solubility issues.
-
Incomplete Dissolution: Ensure your initial DMSO stock solution is fully dissolved. Any undissolved particles will lead to inaccurate final concentrations.
-
Precipitation Over Time: this compound may precipitate out of the solution over the course of a long experiment. For multi-day treatments, consider replacing the medium with freshly prepared this compound solution daily.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces of labware. Using low-adhesion microplates and tubes may help mitigate this.
-
Stock Solution Stability: Avoid repeated freeze-thaw cycles of your DMSO stock, as this can lead to degradation and precipitation. Use single-use aliquots.
-
Q3: Can I dissolve this compound directly in PBS or another aqueous buffer?
-
Answer: No, this compound is insoluble in water and aqueous buffers like PBS.[1][2] You must first prepare a concentrated stock solution in an organic solvent like DMSO.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action of this compound?
A: this compound is known to have a dual mechanism of action. It is a selective inhibitor of Glucose Transporter 1 (GLUT1), thereby inhibiting glucose uptake in cancer cells that are highly dependent on glycolysis.[3][4] It has also been identified as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[3]
Q: What are the typical working concentrations for this compound in in vitro experiments?
A: The effective concentration of this compound can vary depending on the cell line and assay. However, published studies have used concentrations ranging from 0.01 µM to 10 µM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q: Are there any known off-target effects of this compound?
A: Besides its primary targets, GLUT1 and NAMPT, this compound has been shown to have other effects. Researchers should be aware of its dual inhibitory role and consider appropriate controls in their experiments.
Q: How should I store this compound powder?
A: this compound powder should be stored at -20°C.
Visual Guides
Signaling Pathway of this compound Action
Caption: this compound inhibits GLUT1-mediated glucose uptake and NAMPT activity, leading to reduced ATP and NAD+ levels and subsequent cancer cell death.
Experimental Workflow for In Vitro Studies
Caption: A step-by-step workflow for preparing and using this compound in cell-based experiments.
Troubleshooting Logic for this compound Precipitation
Caption: A decision tree to troubleshoot precipitation issues when preparing this compound working solutions.
References
STF-31 Technical Support Center: Interpreting Unexpected Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with STF-31. Our aim is to help you interpret unexpected results and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound was initially identified as a selective inhibitor of the glucose transporter 1 (GLUT1).[1][2] It has been shown to directly bind to GLUT1, blocking glucose uptake and leading to cell death, particularly in cancer cells that are highly dependent on aerobic glycolysis (the Warburg effect).[2][3] This is often observed in von Hippel-Lindau (VHL) tumor suppressor-deficient renal cell carcinoma (RCC).[2][4] However, further research has revealed a dual mode of action, with this compound also functioning as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an essential enzyme in the NAD+ salvage pathway.[5][6][7]
Q2: Why am I seeing cytotoxicity in cell lines that are not VHL-deficient?
A2: While this compound shows selective lethality in VHL-deficient RCCs due to their high GLUT1 dependence, other cancer cells with genetic or epigenetic changes that make them reliant on aerobic glycolysis can also be sensitive to this compound.[3][4] The sensitivity to this compound is more consistently linked with high GLUT1 and low GLUT2 expression.[4] Furthermore, the off-target effect on NAMPT means that cell lines sensitive to NAMPT inhibitors may also show a cytotoxic response to this compound, irrespective of their VHL status.[7]
Q3: At what concentration does this compound inhibit GLUT1 versus NAMPT?
A3: The inhibitory effect of this compound on GLUT1 seems to be more pronounced at higher concentrations.[5] One study reported an IC50 of 1 μM for GLUT1 inhibition.[1] The cytotoxic effects attributed to NAMPT inhibition have been observed with wide-ranging concentrations, from 100 nM to over 66.7 μM in different cell lines.[7] The dual activity suggests that the observed cellular phenotype is likely a combination of both effects, depending on the specific cell line's metabolic dependencies.
Q4: What type of cell death is typically induced by this compound?
A4: this compound has been reported to cause necrotic cell death.[1] Studies have shown that it does not typically induce markers of autophagy or apoptosis, such as LC3-II lipidation or increased nuclear condensation and p53 levels.[4]
Troubleshooting Guides
Problem 1: this compound is not inducing cytotoxicity in my VHL-deficient cancer cell line.
-
Question: I am treating my VHL-deficient RCC4 cells with this compound, but I am not observing the expected decrease in cell viability. What could be the reason?
-
Answer:
-
Confirm GLUT1 and NAMPT Expression: Verify the expression levels of both GLUT1 and NAMPT in your cell line.[4][6] Although VHL-deficient cells are often GLUT1-dependent, variations can exist. Low expression of either target could lead to reduced sensitivity.
-
Check for Drug Resistance: Your cells may have developed resistance. For example, a recurrent mutation in NAMPT (H191R) has been shown to confer resistance to this compound.[7][8]
-
Evaluate Culture Conditions: High glucose levels in the culture medium can sometimes mask the effects of GLUT1 inhibitors. Consider using a medium with physiological glucose concentrations.
-
Assess Drug Integrity and Concentration: Ensure the this compound compound is properly stored and the working concentration is accurate. This compound is typically dissolved in DMSO.[9]
-
Consider the Dual Mechanism: The lack of effect could be due to the cell line's ability to compensate for the inhibition of one pathway. For instance, if the cells are not heavily reliant on the NAMPT pathway, the NAMPT-inhibitory effects of this compound may be minimal.
-
Problem 2: The IC50 value for this compound varies significantly between experiments.
-
Question: My calculated IC50 values for this compound are not consistent across different experimental runs. How can I troubleshoot this?
-
Answer:
-
Standardize Cell Seeding Density: Ensure that the initial number of cells plated is consistent for every experiment. Cell density can influence metabolic rates and drug sensitivity.
-
Control for Incubation Time: The duration of drug exposure can significantly impact the apparent IC50. A common incubation time for this compound is 4 days.[9]
-
Monitor DMSO Concentration: Keep the final DMSO concentration consistent across all wells, including controls. High concentrations of DMSO can be toxic to cells.
-
Check for Serum Effects: Components in fetal bovine serum (FBS) can sometimes interact with small molecules. If possible, test the effect of this compound in low-serum conditions, being mindful that this can also affect cell proliferation.
-
Evaluate Assay Method: The choice of viability assay can influence results. For example, an XTT assay measures metabolic activity, which can be directly affected by a compound that targets metabolism.[9] Consider using a complementary method, such as crystal violet staining, which measures cell number.
-
Problem 3: I am seeing unexpected off-target effects or a different phenotype than described in the literature.
-
Question: My results suggest that this compound is affecting a pathway other than GLUT1 or NAMPT. How should I proceed?
-
Answer:
-
Investigate the Dual Inhibition: The observed phenotype is likely a composite of GLUT1 and NAMPT inhibition.[5] Design experiments to dissect these two effects. For instance, you can try to rescue the phenotype by supplementing with nicotinamide mononucleotide (NMN) to bypass NAMPT inhibition or by using cells with varying GLUT1 expression.[5]
-
Perform a Target Deconvolution Screen: If you suspect a novel off-target effect, consider performing an unbiased screen, such as a proteomic or transcriptomic analysis, to identify other cellular components affected by this compound.
-
Consult the Literature for Similar Compounds: Research other small molecules with similar chemical structures to this compound to see if they have known off-target effects that might provide clues.
-
Validate with a Secondary Inhibitor: Use a different, structurally unrelated inhibitor for either GLUT1 (e.g., WZB117) or NAMPT (e.g., GMX1778) to see if you can replicate the phenotype.[5] This can help confirm whether the observed effect is specific to the inhibition of that target.
-
Quantitative Data Summary
| Parameter | Cell Line(s) | Value/Range | Reference |
| IC50 for GLUT1 Inhibition | Not specified | 1 µM | [1] |
| This compound Concentration for Cytotoxicity | Various Cancer Cell Lines | 100 nM - 66.7 µM | [7] |
| Inhibition of Glucose Uptake | All cell lines tested | 25-50% | [5] |
| Inhibition of Lactate Production | VHL-deficient cells | ~60% | [9] |
| In vivo Dosage (soluble analog) | Mice with RCC xenografts | 11.6 mg/kg (i.p.) | [9] |
Experimental Protocols
1. Cell Viability (XTT) Assay
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Cell Plating: Plate 5,000 cells per well in a 96-well plate.
-
Drug Addition: The following day, add this compound at various concentrations (prepared by serial dilution) or vehicle (DMSO) to the wells.
-
Incubation: Incubate the plate for 4 days at 37°C.
-
XTT Solution Preparation: Prepare an XTT solution containing 0.3 mg/ml of XTT and 2.65 µg/ml of N-methyl dibenzopyrazine methyl sulfate in phenol red-free medium.
-
Assay: Aspirate the media from the wells and add the XTT solution.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Quantify the metabolism of XTT by measuring the absorbance at 450 nm.
-
Analysis: Calculate IC50 values using linear interpolation. Perform all conditions in triplicate.[9]
2. Glucose Uptake Assay (using a radioactive analog)
-
Cell Treatment: Treat cells (e.g., RCC4) with this compound at the desired concentrations for the specified duration.
-
Glucose Analog Addition: Add a non-hydrolyzable, radioactive glucose analog, such as 2-deoxy-D-[³H]glucose, to the culture medium.
-
Incubation: Incubate the cells for a short period to allow for the uptake of the analog.
-
Cell Lysis: Wash the cells to remove the extracellular radioactive analog and then lyse the cells.
-
Measurement: Measure the intracellular radioactivity using a scintillation counter.
-
Normalization: Normalize the radioactivity counts to the total protein content of the cell lysate.
-
Analysis: Compare the glucose uptake in this compound-treated cells to that in vehicle-treated control cells.[4]
Visualizations
Caption: Dual inhibitory mechanism of this compound on GLUT1 and NAMPT pathways.
Caption: Experimental workflow for evaluating the effects of this compound.
Caption: Logical troubleshooting flow for unexpected this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NAMPT Is the Cellular Target of this compound-Like Small-Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAMPT is the cellular target of this compound-like small-molecule probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Navigating the Dual Activity of STF-31
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing STF-31, a known GLUT1 inhibitor that also exhibits potent inhibitory activity against nicotinamide phosphoribosyltransferase (NAMPT). This resource offers troubleshooting guides and frequently asked questions (FAQs) to help control for this compound's off-target effects on NAMPT during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound was initially identified as a selective inhibitor of the glucose transporter 1 (GLUT1), which impairs glucose uptake in cancer cells, particularly those deficient in the Von Hippel-Lindau (VHL) tumor suppressor gene.[1][2][3] However, subsequent research has demonstrated that this compound is also a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1][4][5] For many cancer cell lines, the cytotoxic effects of this compound are primarily attributed to its NAMPT inhibitory activity.[1][4]
Q2: How does this compound's inhibition of NAMPT affect cells?
NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for numerous cellular processes, including redox reactions, DNA repair, and cell signaling. By inhibiting NAMPT, this compound depletes the cellular NAD+ pool, leading to an energy crisis and ultimately, cell death.[6][7]
Q3: At what concentrations does this compound inhibit GLUT1 versus NAMPT?
The inhibitory activity of this compound can be concentration-dependent. While it acts as a dual inhibitor, its effect on NAMPT is often observed at lower concentrations than its effect on GLUT1.[8] The specific IC50 values can vary depending on the cell line and experimental conditions.
Quantitative Data Summary: this compound Inhibitory Concentrations
| Target | Assay Type | Cell Line/System | IC50 | Reference |
| GLUT1 | Glucose Uptake | RCC4 renal carcinoma cells | ~1 µM | [9] |
| NAMPT | NAD+ Level Reduction | A2780 cells | 0.024 µM | [10] |
| Cytotoxicity | Cell Viability | RCC4 cells | 0.16 µM | [10] |
| Cytotoxicity | Proliferation | HT1080 cells | 0.213 µM | [10] |
Q4: How can I experimentally distinguish between the effects of this compound on GLUT1 and NAMPT?
To dissect the specific contributions of GLUT1 and NAMPT inhibition to your experimental observations, you can employ rescue experiments. These involve supplementing the culture medium with metabolites that can bypass the enzymatic block.
Troubleshooting and Experimental Guides
Guide 1: Nicotinic Acid (NA) Rescue Experiment to Control for NAMPT Inhibition
This guide details how to perform a nicotinic acid (NA) rescue experiment to determine if the observed effects of this compound are due to its inhibition of NAMPT. This method is effective in cell lines that express the enzyme nicotinate phosphoribosyltransferase (NAPRT1), which can utilize NA to produce NAD+ in a NAMPT-independent manner.
Experimental Workflow: Nicotinic Acid Rescue
Caption: Workflow for a nicotinic acid rescue experiment.
Detailed Protocol: Nicotinic Acid Rescue
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Cell Seeding: Plate your cells of interest in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
NAPRT1 Expression Confirmation (Optional but Recommended): Before proceeding, confirm that your cell line expresses NAPRT1 using qPCR or Western blotting.
-
Treatment Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of Nicotinic Acid (NA) in water or a suitable buffer. A typical final concentration for NA is 10 µM.[1]
-
-
Treatment Application: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the following conditions:
-
Vehicle control (e.g., DMSO)
-
This compound at the desired concentration
-
NA alone (10 µM)
-
This compound + NA (10 µM)
-
-
Incubation: Incubate the cells for a period appropriate to observe the effect of this compound (typically 48-72 hours).
-
Endpoint Measurement: Assess the desired phenotype, such as cell viability (e.g., using a CTG or MTT assay), apoptosis, or a specific signaling event.
Interpreting the Results:
-
If NA rescues the effect of this compound: This strongly suggests that the observed phenotype is primarily due to the inhibition of NAMPT.
-
If NA does not rescue the effect of this compound: The phenotype is likely independent of NAMPT inhibition and may be related to GLUT1 inhibition or other off-target effects.
Signaling Pathway: NAD+ Synthesis and this compound Inhibition
Caption: NAD+ biosynthesis pathways and the inhibitory action of this compound.
Guide 2: Genetic Controls for NAMPT Inhibition
For a more definitive approach to control for this compound's NAMPT inhibitory activity, genetic manipulation can be employed.
1. Overexpression of a Drug-Resistant NAMPT Mutant:
-
Concept: Introduce a version of the NAMPT gene that carries a mutation rendering the enzyme resistant to this compound. A recurrent mutation that confers resistance is NAMPT-H191R.[1][5]
-
Workflow:
-
Clone the wild-type and H191R mutant NAMPT cDNA into an expression vector.
-
Transfect or transduce your cells of interest with the empty vector, wild-type NAMPT, or NAMPT-H191R constructs.
-
Select for stable expression.
-
Treat the engineered cell lines with this compound and assess the phenotype.
-
-
Expected Outcome: Cells expressing NAMPT-H191R should exhibit significant resistance to this compound-induced cytotoxicity compared to control and wild-type overexpressing cells.[4]
2. NAMPT Knockdown/Knockout:
-
Concept: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate NAMPT expression. If the phenotype of NAMPT depletion mimics the effect of this compound treatment, it provides strong evidence that this compound acts through NAMPT inhibition.
-
Workflow:
-
Design and validate siRNA, shRNA, or gRNAs targeting NAMPT.
-
Transfect or transduce cells.
-
Confirm knockdown or knockout efficiency by qPCR or Western blot.
-
Compare the phenotype of NAMPT-depleted cells to that of cells treated with this compound.
-
Logical Relationship of Genetic Controls
Caption: Logic diagram for using genetic controls to validate NAMPT as the target of this compound.
Guide 3: Biochemical Assay for NAMPT Activity
To directly measure the effect of this compound on NAMPT enzymatic activity, you can perform a biochemical assay using purified recombinant NAMPT or cell lysates. Several commercial kits are available for this purpose.[11][12][13][14][15]
Assay Principle:
These assays typically involve a coupled enzyme reaction. NAMPT produces nicotinamide mononucleotide (NMN), which is then converted to NAD+. The NAD+ is then used in a reaction that generates a fluorescent or colorimetric signal. The intensity of the signal is proportional to the NAMPT activity.
General Protocol Outline:
-
Prepare Reagents: This includes the NAMPT enzyme, substrates (nicotinamide and PRPP), and the coupling enzymes and detection reagents.
-
Inhibitor Preparation: Prepare a dilution series of this compound.
-
Reaction Setup: In a microplate, combine the NAMPT enzyme, this compound at various concentrations, and initiate the reaction by adding the substrates.
-
Incubation: Incubate at the recommended temperature and time.
-
Signal Detection: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the IC50 value of this compound for NAMPT inhibition.
By implementing these experimental controls and troubleshooting guides, researchers can confidently dissect the complex pharmacology of this compound and accurately attribute its biological effects to the inhibition of either GLUT1 or NAMPT.
References
- 1. NAMPT Is the Cellular Target of this compound-Like Small-Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NAMPT is the cellular target of this compound-like small-molecule probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. signosisinc.com [signosisinc.com]
- 14. amsbio.com [amsbio.com]
- 15. resources.mblintl.com [resources.mblintl.com]
Technical Support Center: STF-31 and NAMPT-H191R Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the NAMPT inhibitor STF-31 and the identification of the NAMPT-H191R resistance mutation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound exhibits a dual mechanism of action. It functions as a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway essential for cancer cell metabolism and survival.[1][2] Additionally, at higher concentrations, this compound can inhibit the glucose transporter 1 (GLUT1), thereby blocking glucose uptake in cancer cells.[3][4][5][6][7][8][9][10] This dual action makes it a subject of interest in cancer research, particularly in tumors reliant on aerobic glycolysis, such as those with von Hippel-Lindau (VHL) deficiency.[9][10]
Q2: What is the NAMPT-H191R mutation and how does it relate to this compound?
A2: The NAMPT-H191R mutation is a specific point mutation in the NAMPT gene where the amino acid histidine (H) at position 191 is replaced by arginine (R). This mutation has been identified as a key mechanism of acquired resistance to this compound and other NAMPT inhibitors.[1][11][12][13] The H191R mutation is located within the drug-binding pocket of the NAMPT enzyme, and its presence can significantly reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.[1][14]
Q3: How was the NAMPT-H191R resistance mutation identified?
A3: The NAMPT-H191R resistance mutation was primarily identified through genomic profiling of cancer cell lines that had developed resistance to this compound or its analogs.[11][12][13] Researchers cultured cancer cells in the presence of increasing concentrations of the drug over time, selecting for a population of resistant cells. Subsequent whole-exome sequencing of these resistant clones revealed the recurrent H191R mutation in the NAMPT gene.[11] The causal role of this mutation in conferring resistance was then confirmed by ectopically expressing the NAMPT-H191R mutant allele in sensitive parental cell lines, which then exhibited a resistant phenotype.[11]
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in long-term cell culture experiments.
Possible Cause: Development of acquired resistance due to mutations in the NAMPT gene.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response analysis using a cell viability assay (e.g., XTT assay) to compare the IC50 value of this compound in your treated cell line versus the parental, sensitive cell line. A significant shift in the IC50 to a higher concentration indicates resistance.
-
-
Sequence the NAMPT Gene:
-
Isolate genomic DNA from both the resistant and parental cell lines.
-
Amplify the coding region of the NAMPT gene using polymerase chain reaction (PCR).
-
Sequence the PCR products to identify any mutations. Pay close attention to codon 191.
-
-
Investigate Other Resistance Mechanisms:
-
While H191R is a common mutation, other resistance mechanisms exist.[1] These can include upregulation of alternative NAD+ biosynthesis pathways (e.g., the Preiss-Handler pathway), or increased drug efflux.[1][14]
-
Use techniques like Western blotting or qPCR to assess the expression levels of key enzymes in these alternative pathways, such as Nicotinate Phosphoribosyltransferase (NAPRT).[14]
-
Problem 2: Inconsistent results in this compound cell viability assays.
Possible Cause: Issues with experimental setup, cell line characteristics, or this compound handling.
Troubleshooting Steps:
-
Optimize Cell Seeding Density:
-
Ensure a consistent number of cells are seeded in each well. Cell density can affect the response to the drug.
-
-
Verify this compound Concentration and Stability:
-
Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Ensure the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that does not affect cell viability.
-
-
Check for NAPRT1 Expression:
-
The sensitivity of some cell lines to NAMPT inhibitors can be influenced by the expression of Nicotinate Phosphoribosyltransferase 1 (NAPRT1). In NAPRT1-expressing cells, the addition of nicotinic acid can rescue cells from the effects of NAMPT inhibition.
-
-
Standardize Assay Incubation Time:
-
The duration of this compound treatment and the subsequent incubation with the viability reagent (e.g., XTT) should be consistent across all experiments.
-
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
Objective: To generate a cancer cell line with acquired resistance to this compound for subsequent molecular analysis.
Methodology:
-
Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., XTT assay).
-
Initial Drug Exposure: Culture the parental cells in their standard growth medium supplemented with this compound at a concentration equal to the IC50 value.
-
Monitor Cell Viability: Continuously monitor the cells. Initially, a significant proportion of cells will die.
-
Subculture Surviving Cells: Once the surviving cells repopulate the culture vessel, subculture them and continue to maintain them in the presence of the same this compound concentration.
-
Stepwise Dose Escalation: After the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5- to 2-fold with each step.
-
Repeat Cycles: Repeat the process of adaptation and dose escalation over several months.
-
Characterization of Resistant Phenotype: Periodically, and at the end of the selection process, characterize the resistance of the cell population by determining the new IC50 value for this compound and comparing it to the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at different stages of the selection process.
Protocol 2: XTT Cell Viability Assay for Dose-Response Curve Generation
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
XTT Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Incubation: Add 50 µL of the XTT working solution to each well and incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software to determine the IC50 value.
Protocol 3: Western Blotting for NAMPT Expression
Objective: To assess the protein expression level of NAMPT in parental and this compound resistant cells.
Methodology:
-
Cell Lysis: Lyse the parental and resistant cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NAMPT overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the relative expression of NAMPT between the parental and resistant cells.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental HCT-116 | 50 | 1 |
| This compound Resistant HCT-116 | 4500 | 90 |
Table 2: Impact of NAMPT-H191R Mutation on NAMPT Inhibitor IC50 Values
| NAMPT Inhibitor | Wild-Type NAMPT IC50 (nM) | H191R Mutant NAMPT IC50 (nM) | Fold Increase in IC50 |
| FK866 | 110 | 8585 | ~78 |
| GNE-618 | - | >100-fold increase | >100 |
| This compound / Compound 146 | Sensitive | Resistant | Significant Increase |
Note: Specific IC50 values for this compound with the H191R mutation can vary between cell lines and experimental conditions. The table illustrates the general trend of increased resistance.[1][14]
Visualizations
Caption: Experimental workflow for identifying the NAMPT-H191R resistance mutation.
Caption: Simplified NAMPT signaling pathway and the effect of this compound and the H191R mutation.
Caption: Logical flow for troubleshooting decreased this compound efficacy in experiments.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. researchgate.net [researchgate.net]
- 3. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 5. abcam.cn [abcam.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessment of a Computational Approach to Predict Drug Resistance Mutations for HIV, HBV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An approach to identifying drug resistance associated mutations in bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. oaepublish.com [oaepublish.com]
Technical Support Center: Optimizing STF-31 Concentration to Avoid Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STF-31. Our goal is to help you optimize its concentration to achieve desired on-target effects while minimizing off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound was initially identified as a selective inhibitor of the glucose transporter 1 (GLUT1).[1][2][3] It functions by directly binding to GLUT1, thereby impeding glucose uptake.[2][4] This action is particularly effective in cancer cells that exhibit a high degree of dependence on aerobic glycolysis, a phenomenon known as the Warburg effect.[2][4][5] Such cells, for example, renal cell carcinomas (RCCs) with von Hippel-Lindau (VHL) tumor suppressor gene deficiency, are highly sensitive to the disruption of glucose import.[2][3][4][5]
However, subsequent research has revealed that this compound also functions as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1][3][6][7] This dual activity is a critical consideration in experimental design.
Q2: What are the known off-target effects of this compound?
The primary off-target effect of this compound is the inhibition of NAMPT.[1][3][6][7] This can lead to the depletion of intracellular NAD+ pools, impacting various cellular processes that are dependent on NAD+, such as redox reactions and the activity of NAD+-dependent enzymes (e.g., sirtuins). The inhibition of NAMPT has been shown to contribute to the cytotoxic effects of this compound in a manner independent of GLUT1 inhibition.[3][7] It is crucial to note that the NAMPT inhibitory effect may become more pronounced at higher concentrations of this compound.[6]
Q3: How do I determine the optimal concentration of this compound for my experiment?
The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and the specific biological question being addressed. A dose-response experiment is essential to determine the optimal concentration for your specific model system.
-
For selective GLUT1 inhibition: Start with concentrations in the low micromolar range. The reported IC50 for GLUT1 inhibition is approximately 1 µM.[1][8] It is advisable to test a range of concentrations (e.g., 0.1 µM to 5 µM).
-
To investigate NAMPT inhibition: Higher concentrations may be required. However, be aware that at these concentrations, you are likely inhibiting both GLUT1 and NAMPT.
Q4: My cells are not responding to this compound treatment. What could be the reason?
Several factors could contribute to a lack of response:
-
Low GLUT1 Expression: The primary target, GLUT1, may not be expressed at high enough levels in your cell line. Cells that are not highly dependent on glycolysis may be insensitive to this compound's effects on glucose transport.[4]
-
Active NAD+ Salvage Pathway: If your cells have a robust NAD+ salvage pathway and you are using a concentration primarily targeting GLUT1, the off-target NAMPT effect might be minimal and thus not contribute to cytotoxicity.
-
Drug Inactivation: Ensure the compound has been stored correctly and the working solutions are freshly prepared. This compound is typically dissolved in DMSO.[9][10]
-
Experimental Duration: The effects of inhibiting glucose transport may take time to manifest as cell death. Consider extending the treatment duration.
Q5: I am observing excessive toxicity in my experiments. How can I mitigate this?
Excessive toxicity could be due to off-target effects, particularly at higher concentrations.
-
Lower the Concentration: This is the most straightforward approach to reduce off-target effects.
-
Control for NAMPT Inhibition: To confirm that the observed phenotype is due to GLUT1 inhibition, you can perform rescue experiments by supplementing the media with nicotinamide mononucleotide (NMN) or nicotinic acid (NA), which can bypass the NAMPT-catalyzed step in NAD+ synthesis.[6] If the toxicity is alleviated, it suggests a significant contribution from NAMPT inhibition.
-
Use a More Selective GLUT1 Inhibitor: If available, consider using a more specific GLUT1 inhibitor to validate your findings.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Variability in cell density at the time of treatment. 2. Inconsistent this compound concentration in working solutions. 3. Batch-to-batch variation of the compound. | 1. Ensure consistent cell seeding density and confluency. 2. Prepare fresh working solutions from a validated stock for each experiment. 3. If possible, use the same batch of this compound for a series of experiments. |
| High background in cell viability assays | 1. Precipitation of this compound at high concentrations. 2. Interaction of the compound with the assay reagents. | 1. Visually inspect the media for any precipitate. If observed, reduce the final concentration or use a different solvent system if compatible. 2. Run a control with this compound in cell-free media to check for any direct interaction with the assay dye. |
| Difficulty distinguishing between on-target and off-target effects | The dual inhibitory nature of this compound. | 1. Perform a dose-response curve to identify a concentration range where GLUT1 inhibition is likely dominant. 2. Use genetic approaches, such as GLUT1 or NAMPT knockdown/knockout, to validate the target responsible for the observed phenotype. 3. As mentioned in the FAQs, conduct rescue experiments with NMN or NA.[6] |
Quantitative Data Summary
| Parameter | Value | Cell Line / System | Reference |
| IC50 (GLUT1 Inhibition) | ~ 1 µM | Renal Cell Carcinoma (RCC4) | [1] |
| Effective in vitro Concentration Range | 0.01 - 10 µM | RCC4 cells | [1] |
| Inhibition of Lactate Production | ~60% reduction | VHL-deficient cells (5 µM this compound) | [4][9] |
| Inhibition of Glucose Uptake | Dose-dependent | RCC4 cells | [4] |
| Effective in vivo Dosage (analog) | 11.6 mg/kg (i.p.) | Mice with VHL-deficient RCC xenografts | [9] |
| Effective in vivo Dosage | 10 mg/kg (i.p.) | Mice (Dexamethasone-induced apoptosis model) | [1] |
Experimental Protocols
Protocol 1: Cell Viability (XTT) Assay
This protocol is adapted from established methods to assess the cytotoxic effects of this compound.[9]
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Add the diluted compound or vehicle (DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 4 days).[9]
-
XTT Reagent Preparation: Prepare the XTT solution (0.3 mg/mL XTT with 2.65 µg/mL N-methyl dibenzopyrazine methyl sulfate in phenol red-free medium).[9]
-
Assay Development: Aspirate the culture medium and add the XTT solution to each well. Incubate at 37°C for 1-2 hours, or until a noticeable color change is observed in the control wells.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using a suitable software.
Protocol 2: Glucose Uptake Assay
This protocol measures the direct effect of this compound on glucose import into cells.[4]
-
Cell Seeding: Plate cells in a suitable format (e.g., 24-well plate) and grow to the desired confluency.
-
Pre-treatment: Treat the cells with the desired concentrations of this compound or vehicle for a specified period (e.g., 24 hours).
-
Glucose Starvation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in glucose-free KRH buffer for 30-60 minutes.
-
Glucose Uptake: Add KRH buffer containing a radiolabeled glucose analog (e.g., 2-deoxy-D-[3H]glucose) and the respective concentrations of this compound. Incubate for a short period (e.g., 5-10 minutes).
-
Wash: Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalization: Normalize the counts to the total protein content of each sample.
Visualizations
Caption: Dual mechanism of this compound action.
Caption: Recommended workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NAMPT Is the Cellular Target of this compound-Like Small-Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting Variability in STF-31 Glucose Uptake Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in STF-31 glucose uptake assays.
Frequently Asked Questions (FAQs)
General Questions about this compound
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that has been identified as a selective inhibitor of glucose transporter 1 (GLUT1).[1][2] It functions by directly binding to GLUT1 and blocking the uptake of glucose into the cell.[3][4] This action is particularly effective in cancer cells that are highly dependent on aerobic glycolysis, a phenomenon known as the Warburg effect.[3][5] this compound has shown selective toxicity towards renal cell carcinoma (RCC) cells that are deficient in the von Hippel-Lindau (VHL) tumor suppressor gene.[3][4][6]
It is important to note that this compound also exhibits a dual mode of action, serving as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1][7] This inhibitory effect on NAMPT seems to be more apparent at higher concentrations of this compound.[7] The dual inhibition of both glucose transport and NAD+ synthesis can contribute to its cytotoxic effects.[8]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO up to 100 mM.[6] It is recommended to prepare a high-concentration stock solution in fresh, high-quality DMSO and store it at -20°C or -80°C for long-term stability.[9] For working solutions, dilute the stock in your cell culture medium. Be aware that repeated freeze-thaw cycles should be avoided to maintain the compound's integrity. Due to its poor solubility in aqueous solutions, ensure that the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.[10]
Q3: What is the optimal concentration and incubation time for this compound in a glucose uptake assay?
The optimal concentration of this compound is cell-type dependent and should be determined empirically. The reported IC50 for GLUT1 inhibition is approximately 1 µM.[1] However, its effect on cell viability and glucose uptake can vary significantly across different cell lines.[11] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Incubation times can also vary, from short-term (e.g., 10-30 minutes) for measuring acute effects on glucose transport, to longer-term (e.g., 24-72 hours) for assessing impacts on cell viability and metabolism.[2][10]
Data on this compound Activity in Various Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Incubation Time |
| RCC4 | Cytotoxicity (XTT) | 0.16 | 4 days |
| HT1080 | Antiproliferative | 0.213 | 96 hours |
| A2780 | NAMPT Inhibition | 0.024 | 48 hours |
| Various Tumor Cells | Glucose Uptake | - | - |
Data compiled from multiple sources.[2][7]
Troubleshooting Guide
Q4: My glucose uptake results are inconsistent between experiments. What are the potential causes?
Variability in glucose uptake assays can stem from several sources. Here are some common factors to investigate:
-
Cell Culture Conditions: Ensure cells are seeded at a consistent density and are in a logarithmic growth phase. Over-confluent or stressed cells can exhibit altered metabolic rates.
-
Reagent Stability: Confirm the stability of your this compound stock solution and the glucose analog (e.g., 2-NBDG, radiolabeled 2-DG). Avoid repeated freeze-thaw cycles.
-
Assay Timing: The timing of each step, especially the incubation with the glucose analog, is critical. Glucose uptake is a rapid process, and even small variations in timing can lead to significant differences.[12][13]
-
Washing Steps: Incomplete or inconsistent washing to remove extracellular glucose analog can lead to high background signals.
-
Instrument Settings: Ensure that the settings on your plate reader, flow cytometer, or scintillation counter are consistent between experiments.
Q5: I am not observing any inhibition of glucose uptake with this compound. What could be the reason?
-
Cell Type Specificity: The sensitivity to this compound is highly dependent on the cell line's reliance on GLUT1 for glucose transport.[3][5] Cells that express other glucose transporters (like GLUT2, GLUT3, or GLUT4) or have a less glycolytic phenotype may be insensitive to this compound.[4][5]
-
This compound Concentration: The concentration of this compound may be too low. Perform a dose-response curve to find the effective concentration for your cell line.
-
Compound Inactivity: The this compound may have degraded. It's advisable to test a new batch or aliquot of the compound.
-
Assay Method: Some fluorescent glucose analogs, like 2-NBDG, may enter cells through mechanisms independent of glucose transporters, which could mask the inhibitory effect of this compound.[14] Consider validating your findings with a different method, such as a radiolabeled 2-deoxyglucose ([³H]-2DG) uptake assay.[14][15]
Q6: I am observing high background signal in my fluorescent glucose uptake assay. How can I reduce it?
High background in fluorescence-based assays is a common issue.
-
Incomplete Washing: Ensure thorough but gentle washing of the cells to remove all extracellular fluorescent probes before measurement.
-
Autofluorescence: Some cell types or media components can exhibit autofluorescence. Include a "no-probe" control to measure this background and subtract it from your measurements. Using phenol red-free medium during the assay can also help.
-
Probe Concentration: The concentration of the fluorescent glucose analog might be too high, leading to non-specific binding or uptake. Try titrating the probe to a lower concentration.
-
Plate Type: For fluorescence plate reader assays, use black-walled, clear-bottom plates to minimize well-to-well crosstalk and background fluorescence.[16]
Q7: My cell viability is significantly reduced after this compound treatment, even at low concentrations. Is this expected?
Yes, this can be expected, especially in cell lines that are highly dependent on glycolysis for survival. This compound is designed to be selectively toxic to such cells.[3] The observed cytotoxicity is a result of inhibiting glucose uptake, leading to energy depletion and necrotic cell death.[1][6] However, if you are seeing widespread, non-specific cell death across different cell types (including controls), consider the following:
-
DMSO Toxicity: Ensure the final DMSO concentration is not toxic to your cells.
-
NAMPT Inhibition: The cytotoxic effect might be due to the inhibition of NAMPT, especially at higher this compound concentrations.[7][8]
Experimental Protocols
Protocol: Fluorescent Glucose Uptake Assay Using 2-NBDG
This protocol provides a general framework. Optimization of cell density, inhibitor concentration, and incubation times is recommended.
Materials:
-
Cells of interest
-
Black-walled, clear-bottom 96-well plates
-
This compound (stock solution in DMSO)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Glucose-free culture medium (e.g., glucose-free DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm)
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate at a predetermined density (e.g., 50,000 cells/well) and allow them to adhere overnight.
-
Glucose Starvation (Optional but Recommended): Gently wash the cells once with warm PBS. Replace the medium with glucose-free culture medium and incubate for 1-2 hours. This step can enhance the signal-to-background ratio.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in glucose-free medium. Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO only) and a positive control inhibitor if available (e.g., cytochalasin B). Incubate for the desired time (e.g., 30 minutes).
-
Glucose Analog Incubation: Add 2-NBDG to all wells at a final concentration of 50-100 µM. Incubate for 15-30 minutes at 37°C. Note: This step is time-critical.
-
Stop Uptake and Wash: Remove the 2-NBDG-containing medium and wash the cells 2-3 times with ice-cold PBS to stop the uptake and remove extracellular probe.
-
Measurement: Add PBS or a suitable lysis buffer to each well. Measure the fluorescence using a plate reader with appropriate filter settings (Ex/Em: ~485/~535 nm).
-
Data Analysis: Subtract the average fluorescence of the "no-cell" background control wells. Normalize the fluorescence of treated wells to the vehicle control wells to determine the percent inhibition.
Alternative Glucose Uptake Assay Methods
| Method | Principle | Advantages | Disadvantages |
| Radiolabeled 2-Deoxyglucose ([³H]-2DG) | Cells take up radiolabeled 2-DG, which is then phosphorylated and trapped. Radioactivity is measured by scintillation counting. | Gold standard, highly sensitive and specific for transporter activity.[13] | Requires handling and disposal of radioactive materials, multiple wash steps.[12][13] |
| Luminescence-Based Assays | Measures the accumulation of 2-deoxyglucose-6-phosphate (2DG6P) via an enzymatic reaction that produces a luminescent signal. | High sensitivity, non-radioactive, amenable to high-throughput screening.[12] | Indirect measurement, requires specific kit reagents. |
| Flow Cytometry with 2-NBDG | Measures the fluorescence of individual cells after incubation with 2-NBDG. | Provides single-cell resolution, useful for heterogeneous populations. | 2-NBDG uptake may not be solely dependent on glucose transporters.[14][15] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. STF 31 | Glucose Transporter Inhibitors: R&D Systems [rndsystems.com]
- 7. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. NAMPT Is the Cellular Target of this compound-Like Small-Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Glucose Uptake Assay Methods [promega.com]
- 13. Comparison of Glucose Uptake Assay Methods [france.promega.com]
- 14. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Validating STF-31 On-Target Effects
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the on-target effects of STF-31 in a new cell line. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the known cellular targets of this compound?
A1: this compound has a dual mechanism of action. It was first identified as a selective inhibitor of the glucose transporter 1 (GLUT1)[1][2][3]. Subsequent research has robustly demonstrated that it is also a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway[4][5][6]. The inhibition of GLUT1 appears to be more prominent at higher concentrations of this compound[7].
Q2: How do I determine an effective concentration range for this compound in my new cell line?
A2: The optimal concentration depends on which target you want to inhibit and the specific cell line's dependency on that target. We recommend starting with a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for cell viability.
-
Initial Range Finding: Test a broad range of concentrations (e.g., 10 nM to 50 µM) in a 72-96 hour cell viability assay (e.g., XTT, Resazurin, or CellTiter-Glo).
-
Target-Specific Ranges:
Q3: How can I confirm that this compound is engaging its targets in my cell line?
A3: Direct target engagement can be confirmed using the Cellular Thermal Shift Assay (CETSA)[8][9]. This assay measures the thermal stabilization of a protein upon ligand binding. If this compound binds to NAMPT or GLUT1 in the cell, the target protein will be more resistant to heat-induced denaturation.
Q4: How can I distinguish between the anti-proliferative effects caused by NAMPT inhibition versus GLUT1 inhibition?
A4: Rescue experiments are the most effective way to differentiate between the two mechanisms[7].
-
To test for NAMPT inhibition: Supplement the culture medium with nicotinamide mononucleotide (NMN) or, if your cell line expresses nicotinic acid phosphoribosyltransferase (NAPRT), with nicotinic acid (NA). If the cytotoxic effects of this compound are reversed, it indicates that the primary mechanism is NAMPT inhibition[7].
-
To test for GLUT1 inhibition: There is no direct small molecule rescue. Instead, you can measure direct downstream functional consequences, such as reduced glucose uptake, decreased lactate production, and lower intracellular ATP levels[10].
Q5: My cell line is resistant to this compound. What are the possible reasons?
A5: Resistance to this compound can occur for several reasons:
-
Low Target Expression: The cell line may express low levels of NAMPT or GLUT1. Verify protein expression using Western blotting.
-
Metabolic Plasticity: The cells may not be highly dependent on the NAD+ salvage pathway (they might use the de novo NAD+ synthesis pathway) or glycolysis for survival[3][10].
-
Presence of NAPRT1: Cells expressing high levels of NAPRT1 can bypass NAMPT inhibition by utilizing nicotinic acid from the environment to produce NAD+[7].
-
Drug Efflux: The cell line may express high levels of drug efflux pumps that remove this compound from the cell.
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or issues with compound solubility.
-
Solution: Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Prepare fresh dilutions of this compound in DMSO for each experiment and ensure it is fully dissolved before adding to the media[1][5].
Issue 2: No thermal shift is observed in the CETSA experiment.
-
Possible Cause: The antibody used for Western blotting is not specific or sensitive enough. The compound concentration or incubation time may be insufficient for target binding. The chosen temperature range may not be optimal for observing the denaturation of the target protein.
-
Solution: Validate your primary antibody for Western blotting. Increase the concentration of this compound or the incubation time. Perform a melt curve experiment without the compound to determine the optimal temperature at which the target protein denatures[8][9].
Issue 3: NMN/NA rescue experiment did not reverse this compound toxicity.
-
Possible Cause: The toxicity in your cell line is primarily driven by GLUT1 inhibition, not NAMPT inhibition. The concentration of this compound used may be too high, causing off-target effects or insurmountable GLUT1 inhibition. The rescue agent (NMN or NA) may not be efficiently taken up by the cells.
-
Solution: Confirm that the effect is due to GLUT1 inhibition by performing a glucose uptake assay. Lower the concentration of this compound to a level closer to the IC50 for NAMPT inhibition. Verify the expression of the necessary transporters for NMN/NA uptake.
Experimental Workflows and Protocols
The overall workflow for validating this compound involves a tiered approach, starting with broad phenotypic effects and moving to specific, direct target engagement and functional assays.
Caption: Tiered workflow for validating this compound on-target effects.
The dual mechanism of this compound targets two central metabolic pathways: NAD+ synthesis and glucose metabolism.
Caption: Dual inhibitory mechanism of this compound on NAMPT and GLUT1 pathways.
Protocol 1: Cell Viability Dose-Response Assay
This protocol determines the IC50 of this compound in your cell line.
Methodology:
-
Seed 3,000-8,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (e.g., from 1 nM to 50 µM) in culture medium. Include a vehicle control (DMSO)[1].
-
Replace the medium in the wells with the medium containing the this compound dilutions.
-
Incubate the plate for 72-96 hours at 37°C.
-
Add a viability reagent (e.g., XTT or Resazurin) and incubate according to the manufacturer's instructions[1].
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results using non-linear regression to calculate the IC50 value.
Example Data:
| Cell Line | This compound IC50 (µM) | Primary Target Dependency |
| RCC4 (VHL-deficient) | 0.25 | GLUT1 |
| A2780 | 0.12 | NAMPT |
| HT1080 | 0.21 | Not specified |
| New Cell Line | User Determined | To be determined |
| Data derived from references[1][2]. |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol directly assesses the binding of this compound to its targets (NAMPT, GLUT1) in intact cells.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Culture cells to ~80% confluency, treat with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10-20 µM) and incubate for 1-2 hours at 37°C[8][11].
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures for 3 minutes using a PCR machine (e.g., 40°C to 70°C in 2-3°C increments). Include an unheated control[9].
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble NAMPT or GLUT1 in each sample by Western blotting.
-
Expected Outcome: In this compound-treated samples, the target protein should remain soluble at higher temperatures compared to the vehicle-treated samples, indicating stabilization by drug binding.
Example Data:
| Temperature (°C) | Soluble NAMPT (% of control) - Vehicle | Soluble NAMPT (% of control) - this compound |
| 40 | 100% | 100% |
| 50 | 95% | 98% |
| 55 | 60% | 92% |
| 60 | 25% | 75% |
| 65 | 5% | 40% |
| This is illustrative data based on the principles of CETSA[11]. |
Protocol 3: NAD+ Quantification Assay
This protocol measures the functional consequence of NAMPT inhibition.
Methodology:
-
Seed cells in a 6-well or 96-well plate and allow them to adhere overnight.
-
Treat cells with vehicle (DMSO) and various concentrations of this compound for 24-48 hours.
-
For rescue experiments, co-treat with this compound and Nicotinamide Mononucleotide (NMN, ~100 µM)[7].
-
Harvest the cells and extract metabolites according to the instructions of a commercially available NAD/NADH quantification kit.
-
Measure NAD+ levels using a plate reader.
-
Normalize the NAD+ levels to the total protein concentration for each sample.
Example Data:
| Treatment | Intracellular NAD+ (% of Vehicle) |
| Vehicle (DMSO) | 100% |
| This compound (1 µM) | 35% |
| This compound (1 µM) + NMN (100 µM) | 92% |
| This is illustrative data based on the known function of NAMPT inhibitors[7][12]. |
Protocol 4: Glucose Uptake Assay
This protocol measures the functional consequence of GLUT1 inhibition.
Methodology:
-
Seed cells in a 24-well plate and grow overnight.
-
Wash cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-treat cells with vehicle (DMSO) or this compound (e.g., 5-10 µM) for 30-60 minutes[10].
-
Add a fluorescent glucose analog (e.g., 2-NBDG) or a radiolabeled glucose analog (e.g., [3H]-2-deoxyglucose) to the wells and incubate for 15-30 minutes.
-
Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Lyse the cells and measure the fluorescence or radioactivity using a plate reader or scintillation counter, respectively.
-
Normalize the uptake to the total protein concentration.
Example Data:
| Treatment | Glucose Uptake (% of Vehicle) |
| Vehicle (DMSO) | 100% |
| This compound (5 µM) | 45% |
| Known GLUT1 Inhibitor (Control) | 30% |
| This is illustrative data based on published effects of this compound[1][10]. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. NAMPT Is the Cellular Target of this compound-Like Small-Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STF 31 | Glucose Transporter Inhibitors: R&D Systems [rndsystems.com]
- 6. NAMPT is the cellular target of this compound-like small-molecule probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of STF-31: A Technical Support Guide for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address the inconsistencies and challenges encountered in in vivo studies involving STF-31. By offering detailed troubleshooting guides, frequently asked questions, and clear data presentations, this guide aims to enhance the reproducibility and reliability of experimental outcomes.
Troubleshooting Guide: Addressing Inconsistencies in this compound In Vivo Studies
Q1: My in vivo results with this compound are inconsistent with published findings. What could be the primary reason for this discrepancy?
The most significant factor contributing to variability in this compound in vivo studies is its dual mechanism of action. This compound functions as both a glucose transporter 1 (GLUT1) inhibitor and a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor.[1][2] The predominant effect can be cell-type specific and concentration-dependent.[1][3]
-
GLUT1 Inhibition: This action is more pronounced at higher concentrations of this compound and in cells highly dependent on glucose uptake, such as those with von Hippel-Lindau (VHL) deficiency.[1][4]
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NAMPT Inhibition: This effect can be observed at lower concentrations and is a critical mechanism of cytotoxicity in many cancer cell lines.[5][6]
The conflicting reports on its primary target are a known issue in the scientific community.[1][2] Therefore, the specific genetic background of your in vivo model (e.g., VHL status, expression levels of GLUT1 and NAMPT) will heavily influence the observed phenotype.[3][5]
Q2: I am observing unexpected off-target effects or toxicity in my animal models. How can I mitigate this?
Off-target effects are a known concern with this compound.[2] To address this, consider the following:
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Dose Optimization: The reported effective doses in mice range from 10 mg/kg to 11.6 mg/kg administered intraperitoneally (i.p.).[7][8] It is crucial to perform a dose-response study to determine the optimal therapeutic window for your specific model, balancing efficacy with toxicity.
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Solubility and Formulation: this compound has poor aqueous solubility and is typically dissolved in DMSO for in vitro use.[7] For in vivo applications, a common formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[8] Improper formulation can lead to precipitation and inconsistent drug exposure. Always prepare fresh solutions for in vivo experiments.[8]
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Control Experiments: To dissect the mechanism of action in your model, consider rescue experiments. The effects of NAMPT inhibition by this compound can be partially reversed by the addition of nicotinic acid (NA) in cells expressing nicotinic acid phosphoribosyltransferase (NAPRT) or by nicotinamide mononucleotide (NMN) in all cells.[1]
Q3: How can I determine whether the effects I'm seeing are due to GLUT1 or NAMPT inhibition?
This requires a multi-pronged approach:
-
Molecular Characterization of Your Model:
-
In Vitro Validation:
-
In Vivo Pharmacodynamic Studies:
Below is a logical workflow to help troubleshoot inconsistent this compound results:
References
- 1. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. NAMPT Is the Cellular Target of this compound-Like Small-Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
improving the bioavailability of Stf-31 for in vivo experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing STF-31 in in vivo experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the bioavailability and efficacy of this dual GLUT1/NAMPT inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exhibits a dual mechanism of action. It was initially identified as a selective inhibitor of Glucose Transporter 1 (GLUT1), which is responsible for glucose uptake in many cancer cells.[1] This inhibition leads to a reduction in glycolysis and ATP production, ultimately causing necrotic cell death in cancer cells that are highly dependent on glucose metabolism, such as von Hippel-Lindau (VHL)-deficient renal cell carcinoma (RCC).[2][3] Subsequent research has revealed that this compound also functions as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[2][4][5] This dual action can contribute to its anti-cancer effects by disrupting both cellular energy metabolism and NAD+-dependent cellular processes.[5]
Q2: What are the main challenges associated with the in vivo use of this compound?
A2: The primary challenge for in vivo applications of this compound is its poor aqueous solubility.[6][7] This can lead to difficulties in preparing stable formulations for administration, resulting in low bioavailability and potentially variable experimental outcomes.
Q3: What is a recommended starting dose and administration route for this compound in mice?
A3: Based on published studies, a common starting point for in vivo experiments in mice is a dose of 10-11.6 mg/kg administered via intraperitoneal (i.p.) injection.[1][7][8] The dosing frequency can vary, with some studies using once or twice daily administrations.
Q4: What are the potential on-target toxicities to consider with this compound?
A4: Due to its inhibition of NAMPT, potential on-target toxicities associated with this compound may be similar to other NAMPT inhibitors. These can include hematological effects such as thrombocytopenia, as well as retinal and cardiac toxicities observed in preclinical studies of other NAMPT inhibitors.[9][10][11] However, one study noted that a soluble analog of this compound did not show apparent toxicity in normal tissues of mice after 14 days of treatment.[3][12] Careful monitoring for these potential adverse effects is recommended during in vivo studies.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during formulation or upon injection.
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Possible Cause: Poor solubility of this compound in aqueous-based vehicles.
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Solutions:
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Use a co-solvent formulation: A widely used and effective formulation for this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] This combination of solvents helps to keep the hydrophobic compound in solution.
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Prepare fresh solutions: It is recommended to prepare the dosing solution fresh on the day of use to minimize the risk of precipitation over time.
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Gentle warming and sonication: If precipitation occurs during preparation, gentle warming (e.g., in a 37°C water bath) and sonication can help to redissolve the compound. Avoid excessive heat, which could degrade the compound.
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Consider alternative formulation strategies: For long-term studies or if the standard formulation is not suitable, consider advanced formulation approaches such as solid dispersions, cyclodextrin complexation, or nanoparticle-based delivery systems to improve solubility and stability.
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Issue 2: Inconsistent or lower-than-expected anti-tumor efficacy in vivo.
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Possible Cause 1: Poor bioavailability due to suboptimal formulation or administration.
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Solution:
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Ensure the formulation is clear and free of precipitates before injection.
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Verify the accuracy of the dosing volume and the consistency of the administration technique (e.g., intraperitoneal injection).
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Consider conducting a pilot pharmacokinetic study to determine the plasma concentration and bioavailability of your specific formulation.
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Possible Cause 2: The tumor model is not highly dependent on GLUT1 or has compensatory mechanisms.
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Solution:
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Characterize the expression levels of GLUT1 and NAMPT in your tumor model. Tumors with high GLUT1 expression and a reliance on glycolysis are more likely to respond to this compound.[12]
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Be aware of the dual inhibitory nature of this compound. The relative contribution of GLUT1 versus NAMPT inhibition to its efficacy may vary between different cancer types.
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Issue 3: Observed toxicity in animal models (e.g., weight loss, lethargy).
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Possible Cause: On-target toxicity related to NAMPT inhibition in normal tissues.
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Solutions:
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Dose reduction: If toxicity is observed, consider reducing the dose or the frequency of administration.
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Monitor animal health closely: Regularly monitor body weight, food and water intake, and general appearance for any signs of distress.
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Consider co-administration with nicotinic acid (NA): In some studies with other NAMPT inhibitors, co-administration of nicotinic acid has been shown to mitigate some of the on-target toxicities in normal tissues without compromising anti-tumor efficacy in NAPRT-deficient tumors.[9] However, the effectiveness of this strategy with this compound would need to be empirically determined.
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Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 423.53 g/mol | [2][7] |
| Formula | C₂₃H₂₅N₃O₃S | [2][7] |
| Solubility in DMSO | ≥ 34 mg/mL (up to 100 mM) | [2][4] |
| Solubility in Ethanol | 25 mg/mL (warmed) | [7] |
| Solubility in Water | Insoluble | [6][7] |
Table 2: In Vivo Experimental Parameters for this compound
| Parameter | Details | Source |
| Animal Model | Mice with VHL-deficient RCC xenografts | [7][8] |
| Dosage | 10-11.6 mg/kg | [1][7][8] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][7][8] |
| Formulation Example | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| Dosing Frequency | Once or twice daily | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
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Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), sterile, cell culture grade
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Polyethylene glycol 300 (PEG300), sterile
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Tween-80 (Polysorbate 80), sterile
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Saline (0.9% NaCl), sterile
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Sonicator (optional)
-
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Procedure:
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Calculate the required amount of this compound based on the desired final concentration and volume.
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In a sterile tube, dissolve the this compound powder in the required volume of DMSO. Vortex thoroughly until the powder is completely dissolved.
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Sequentially add the PEG300, Tween-80, and saline to the DMSO solution, vortexing well after each addition to ensure a homogenous mixture. The final composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline by volume.
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Visually inspect the solution for any precipitation. If the solution is not clear, gently warm it in a 37°C water bath and/or sonicate for a few minutes until it becomes clear.
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Prepare the formulation fresh on the day of injection.
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Protocol 2: Assessment of this compound Bioavailability in Mice (Pharmacokinetic Study)
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Animal Dosing:
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Administer this compound to mice at the desired dose and route (e.g., 10 mg/kg, i.p.).
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Include a vehicle-treated control group.
-
-
Blood Sampling:
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Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration. Suggested time points: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.
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Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
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Plasma Preparation:
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Centrifuge the blood samples at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
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Protein Precipitation: Precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. Vortex and centrifuge to pellet the proteins.
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LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the concentration of this compound.
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Develop a specific and sensitive method for the detection and quantification of this compound.
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Generate a standard curve using known concentrations of this compound to accurately determine the concentration in the plasma samples.
-
-
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Data Analysis:
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Plot the plasma concentration of this compound versus time.
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Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to assess the bioavailability of the formulation.
-
Visualizations
Caption: Dual inhibitory mechanism of this compound on cellular metabolism.
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STF 31 | Glucose Transporter Inhibitors: R&D Systems [rndsystems.com]
- 3. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Delivery of Cytotoxic NAMPT Inhibitors Using Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refining STF-31 Treatment Protocols for Long-term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining STF-31 treatment protocols for long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is primarily known as a selective inhibitor of the glucose transporter 1 (GLUT1).[1][2] By blocking GLUT1, this compound impedes glucose uptake into cells.[3] This is particularly effective in cancer cells that are highly dependent on aerobic glycolysis for ATP production, a phenomenon known as the Warburg effect.[3][4] Specifically, in cancer cells with deficient von Hippel-Lindau (VHL) tumor suppressor protein, there is an aberrant stabilization of hypoxia-inducible factor (HIF), leading to diminished mitochondrial activity and a strong reliance on glycolysis.[3][4] this compound's inhibition of glucose uptake targets this vulnerability.[3]
Q2: Does this compound have any known off-target effects?
A2: Yes, this compound has been identified as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[2][5][6] NAMPT is a key enzyme in the NAD+ salvage pathway.[5][6] This dual mode of action means that the observed cellular effects of this compound could be due to either GLUT1 inhibition, NAMPT inhibition, or a combination of both.[5][6] The predominant effect may depend on the concentration of this compound used and the relative expression levels of GLUT1 and NAMPT in the specific cell line being studied.[5][6]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO, with concentrations up to 100 mM being reported.[7] For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for 1 month.[8] It is advisable to use fresh DMSO as moisture absorption can reduce solubility.[1]
Q4: What are the typical concentrations of this compound used in in vitro and in vivo studies?
A4: For in vitro studies, the effective concentration of this compound can vary depending on the cell line and assay duration. IC50 values have been reported around 1 µM for GLUT1 inhibition and 0.16 µM for cytotoxicity in RCC4 cells over 4 days.[1][2] For in vivo studies, a more soluble analog of this compound has been used in mice with VHL-deficient RCC xenografts at a dosage of 11.6 mg/kg administered intraperitoneally (i.p.).[1][9] Another study reported using 10 mg/kg (i.p.) to promote the accumulation of necrotic thymocytes.[2]
Troubleshooting Guides
Issue 1: Inconsistent results or loss of this compound efficacy in long-term in vitro studies.
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Q: My long-term cell culture experiments with this compound show variable results. What could be the cause?
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A: Inconsistent results in long-term studies can stem from several factors. One key aspect to consider is the stability of this compound in the cell culture medium over time.[10] Many small molecules can degrade in aqueous environments at 37°C. It is recommended to perform media changes with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration. Also, ensure consistent cell seeding densities and passage numbers, as cellular metabolism and transporter expression can change over time in culture.
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Issue 2: High cytotoxicity observed in control or non-target cells.
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Q: I'm observing significant cell death in my control cell line that is not supposed to be sensitive to GLUT1 inhibition. Why might this be happening?
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A: This could be due to this compound's off-target inhibition of NAMPT.[6][11][12] Cells that are sensitive to NAMPT inhibition will be affected by this compound regardless of their dependence on GLUT1. To investigate this, you can perform a rescue experiment by supplementing the culture medium with nicotinic acid (NA) or nicotinamide mononucleotide (NMN).[5] If the cytotoxicity is alleviated, it suggests that the observed effect is due to NAMPT inhibition.[5] Additionally, ensure that the final DMSO concentration in your culture medium is not exceeding a non-toxic level (typically <0.5%).
-
Issue 3: Difficulty in translating in vitro findings to in vivo models.
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Q: The effective concentrations of this compound in my cell culture studies do not seem to produce the expected anti-tumor effect in my mouse model. What should I consider?
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A: Several factors can contribute to this discrepancy. This compound has limited aqueous solubility, which can affect its bioavailability in vivo.[1][3] Using a more soluble analog of this compound, as has been done in some published studies, might be necessary.[1][3] The route of administration and dosing schedule are also critical. Intraperitoneal injection is a common method for this compound.[1][2] Furthermore, the in vivo efficacy of this compound can be monitored using techniques like [18F]fluorodeoxyglucose-positron emission tomography (FDG-PET) to assess the inhibition of glucose uptake in the tumor tissue directly.[3] This can help correlate the administered dose with the target engagement in the tumor.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Different Cell Lines
| Cell Line | Assay Type | Incubation Time | IC50 | Reference |
| RCC4 | Cytotoxicity (XTT) | 4 days | 0.16 µM | [1] |
| A2780 | NAMPT Inhibition | 48 hours | 0.024 µM | [1] |
| General | GLUT1 Inhibition | Not specified | 1 µM | [2] |
Table 2: In Vivo Administration Protocols for this compound Analogs
| Animal Model | Dosage | Administration Route | Study Outcome | Reference |
| Mice with VHL-deficient RCC xenografts | 11.6 mg/kg | i.p. | Markedly delayed tumor growth | [1][9] |
| Mice (Dexamethasone-induced apoptosis) | 10 mg/kg | i.p. | Promoted accumulation of necrotic thymocytes | [2] |
Experimental Protocols
Protocol 1: XTT Cell Viability Assay
This protocol is adapted from methodologies used to assess the cytotoxic effects of this compound.[1]
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Cell Plating: Plate 5,000 cells per well in a 96-well plate.
-
Drug Addition: The following day, add this compound at various concentrations (serially diluted) or the vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 4 days).
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XTT Solution Preparation: Prepare an XTT solution (0.3 mg/ml of XTT with 2.65 µg/ml of N-methyl dibenzopyrazine methyl sulfate in phenol red-free media).
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Staining: Aspirate the media from the wells and add the XTT solution.
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Incubation: Incubate the plates at 37°C for 1-2 hours.
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Quantification: Measure the absorbance at 450 nm to quantify the metabolism of XTT, which is proportional to the number of viable cells.
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Analysis: Calculate IC50 values using linear interpolation.
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. STF 31 | Glucose Transporter Inhibitors: R&D Systems [rndsystems.com]
- 8. abmole.com [abmole.com]
- 9. selleckchem.com [selleckchem.com]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. NAMPT Is the Cellular Target of this compound-Like Small-Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NAMPT is the cellular target of this compound-like small-molecule probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
STF-31 vs. BAY-876: A Comparative Guide to GLUT1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The glucose transporter 1 (GLUT1) has emerged as a critical target in cancer therapy due to its overexpression in various tumor types and its central role in the Warburg effect, a metabolic hallmark of cancer. This guide provides a detailed comparison of two prominent GLUT1 inhibitors, STF-31 and BAY-876, offering insights into their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the key quantitative data for this compound and BAY-876, highlighting their distinct potencies and selectivities in inhibiting GLUT1.
| Parameter | This compound | BAY-876 | Reference(s) |
| Target(s) | GLUT1, NAMPT | GLUT1 | [1] |
| IC50 for GLUT1 | ~1 µM | 2 nM | [1] |
| Selectivity | Also inhibits NAMPT | >130-fold selective for GLUT1 over GLUT2, GLUT3, and GLUT4 | [1] |
| Effect on Glucose Uptake | Inhibits glucose uptake | Potently inhibits glucose uptake | [1] |
Signaling Pathways and Mechanisms of Action
The inhibition of GLUT1 by this compound and BAY-876 disrupts the metabolic machinery of cancer cells, leading to decreased glucose uptake and a subsequent reduction in glycolysis. This ultimately results in diminished ATP production, increased oxidative stress, and induction of cell death.
BAY-876 is a highly potent and selective inhibitor of GLUT1. Its primary mechanism of action is the direct blockade of glucose transport, leading to a cascade of downstream effects that starve the cancer cell of its primary energy source.
This compound , while also inhibiting GLUT1, exhibits a dual mechanism of action by also targeting nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. This dual inhibition not only impacts glucose metabolism but also interferes with cellular redox balance and energy production through a secondary pathway.
Below are diagrams illustrating the signaling pathways affected by these inhibitors.
References
A Comparative Guide to STF-31 and WZB117 as GLUT1 Inhibitors
In the landscape of cancer metabolism research, the glucose transporter 1 (GLUT1) has emerged as a critical target for therapeutic intervention. Two small molecules, STF-31 and WZB117, have been widely investigated for their ability to inhibit GLUT1 and disrupt the glycolytic pathway that fuels many cancer cells. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Mechanism of Action and Specificity
WZB117 is a potent and specific inhibitor of GLUT1.[1][2] It functions as a competitive inhibitor of glucose uptake by binding to the exofacial site of the GLUT1 transporter.[1] This direct inhibition of glucose transport leads to a reduction in intracellular glucose levels, subsequently impacting downstream metabolic pathways.
This compound , while initially identified as a GLUT1 inhibitor, has a more complex pharmacological profile. It exhibits a dual mode of action, functioning as both a GLUT1 inhibitor and a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[3][4][5][6][7] NAMPT is a key enzyme in the NAD+ salvage pathway, which is crucial for cellular energy metabolism. The cytotoxic effects of this compound are often attributed to its NAMPT inhibitory activity, which can be rescued by nicotinic acid in cells expressing nicotinate phosphoribosyltransferase (NAPRT1).[3][5][6] Its GLUT1 inhibitory activity is observed at higher concentrations.[6] This dual mechanism complicates its use as a specific GLUT1-targeting agent.
In Vitro Efficacy and Cytotoxicity
The following tables summarize the in vitro efficacy of this compound and WZB117 across various cancer cell lines.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | IC50 | Reference |
| RCC4 (VHL-deficient) | XTT Assay (4 days) | 0.16 µM | [8] |
| HT1080 | Proliferation Assay (96 hrs) | 0.213 µM | [8] |
| Renal Cell Carcinoma (RCC) 4 | Glucose Uptake | - | [8] |
Table 2: In Vitro Efficacy of WZB117
| Cell Line | Assay Type | IC50 | Reference |
| A549 (Lung Cancer) | MTT Assay | ~10 µM | [9][10][11] |
| MCF7 (Breast Cancer) | MTT Assay | ~10 µM | [9][10][11] |
| H1299 | MTT Assay (48 hrs) | - | [10] |
| Various Cancer Cell Lines | Glucose Transport | ~0.6 µM | [12] |
| A549 | Glucose Uptake (3H-2DG) | 0.5 µM | [13] |
In Vivo Efficacy
Both compounds have demonstrated anti-tumor activity in preclinical xenograft models.
Table 3: In Vivo Efficacy of this compound and WZB117
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound analog | Nude mice with VHL-deficient RCC xenografts | Renal Cell Carcinoma | 11.6 mg/kg, i.p. | Markedly delayed tumor growth | [8] |
| WZB117 | Nude mice with A549 xenografts | Lung Cancer | 10 mg/kg, daily i.p. | >70% reduction in tumor volume | [9][14][15] |
Signaling Pathways
The inhibition of GLUT1 by WZB117 and the dual inhibition by this compound trigger distinct downstream signaling cascades.
WZB117 Signaling Pathway
WZB117-mediated GLUT1 inhibition leads to decreased intracellular glucose, a drop in ATP levels, and subsequent activation of AMP-activated protein kinase (AMPK).[12][14] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation.[16] This cascade results in cell cycle arrest, senescence, and ultimately, necrotic cell death.[12][14]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. NAMPT Is the Cellular Target of this compound-Like Small-Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. mdpi.com [mdpi.com]
- 14. A small-molecule inhibitor of glucose transporter 1 downregulates glycolysis, induces cell-cycle arrest, and inhibits cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Blockade of GLUT1 by WZB117 resensitizes breast cancer cells to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
STF-31: A Dual Inhibitor Targeting Cancer Metabolism Through GLUT1 and NAMPT
A Comparative Guide to the Dual Inhibitory Action of STF-31 on Glucose Transporter 1 (GLUT1) and Nicotinamide Phosphoribosyltransferase (NAMPT)
This compound, a small molecule initially identified as a selective inhibitor of glucose transporter 1 (GLUT1), has emerged as a compound with a dual inhibitory mechanism, also targeting nicotinamide phosphoribosyltransferase (NAMPT). This dual action positions this compound as a potent agent in cancer research, capable of disrupting two critical pathways essential for tumor cell survival and proliferation: glucose metabolism and NAD+ biosynthesis. This guide provides a comprehensive comparison of this compound's activity against both targets, supported by experimental data and detailed protocols for researchers in oncology and drug development.
Dual Inhibition of GLUT1 and NAMPT by this compound
This compound was first recognized for its ability to selectively induce cell death in cancer cells deficient in the von Hippel-Lindau (VHL) tumor suppressor gene, a condition that leads to the upregulation of GLUT1 and a high dependence on glycolysis.[1][2] Subsequent research, however, revealed that this compound also possesses inhibitory activity against NAMPT, the rate-limiting enzyme in the salvage pathway of NAD+ synthesis.[3][4] This dual specificity allows this compound to simultaneously cripple a cancer cell's ability to import glucose and to generate the essential cofactor NAD+, leading to a catastrophic metabolic failure.
The inhibitory potency of this compound varies between its two targets and across different cancer cell lines, suggesting a complex mechanism of action that may be context-dependent. Notably, its inhibitory effect on GLUT1 is often observed at higher concentrations, while its impact on NAMPT can be seen at lower concentrations.[5][6]
Comparative Performance of this compound and Other Inhibitors
To contextualize the efficacy of this compound, its performance is compared with other well-established inhibitors of GLUT1 and NAMPT.
Table 1: Comparative IC50 Values of this compound and Other Inhibitors
| Inhibitor | Target | Cell Line | IC50 Value | Reference(s) |
| This compound | GLUT1 | RCC4 | ~1 µM | [7][8] |
| Various | 25-50% glucose uptake inhibition | [5][9] | ||
| NAMPT | A2780 | 0.024 µM (NAD reduction) | [10] | |
| HT1080 | 0.213 µM (antiproliferative) | [11] | ||
| RCC4 | 0.16 µM (cytotoxicity) | [11] | ||
| BAY-876 | GLUT1 | - | Potent and selective | [12] |
| WZB117 | GLUT1 | - | - | [9] |
| GMX1778 (CHS-828) | NAMPT | - | - | [3][4] |
| FK866 (APO-866) | NAMPT | - | Nanomolar range | [3][4][13] |
Experimental Validation of Dual Inhibitory Action
The dual inhibitory effect of this compound can be validated through a series of in vitro assays that independently measure the inhibition of glucose uptake and NAMPT enzymatic activity.
Experimental Protocol 1: Glucose Uptake Assay
This protocol measures the uptake of a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose ([³H]-2-DG), to quantify the inhibitory effect of this compound on GLUT1.
Materials:
-
Cancer cell line of interest (e.g., RCC4)
-
Complete culture medium
-
This compound, BAY-876, or WZB117
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
2-deoxy-D-[³H]glucose ([³H]-2-DG)
-
Phloretin (a non-specific glucose transporter inhibitor)
-
Cell lysis buffer
-
Scintillation cocktail and counter
Procedure:
-
Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Wash cells twice with warm KRPH buffer.
-
Pre-incubate cells with this compound or other inhibitors at desired concentrations in KRPH buffer for 30 minutes at 37°C.
-
Add [³H]-2-DG to a final concentration of 1 µCi/mL and incubate for 5 minutes at 37°C.
-
Stop the uptake by adding ice-cold KRPH buffer containing 200 µM phloretin.
-
Wash the cells three times with ice-cold KRPH buffer.
-
Lyse the cells with cell lysis buffer.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of each sample.
Experimental Protocol 2: In Vitro NAMPT Enzymatic Assay
This protocol utilizes a coupled-enzyme reaction to measure the enzymatic activity of recombinant NAMPT in the presence of this compound.[3][4][14][15]
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Assay buffer
-
This compound, GMX1778, or FK866
-
96-well black plate
-
Fluorometer
Procedure:
-
In a 96-well plate, add recombinant NAMPT enzyme.
-
Add this compound or other NAMPT inhibitors at various concentrations.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a master mix containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the fluorescence of the produced NADH at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of NAMPT inhibition relative to a no-inhibitor control.
Signaling Pathways and Cellular Consequences
The dual inhibition of GLUT1 and NAMPT by this compound triggers distinct but interconnected signaling cascades that culminate in cancer cell death.
GLUT1 Inhibition Pathway
Inhibition of GLUT1 by this compound directly blocks the entry of glucose into the cell. This leads to a rapid depletion of intracellular ATP stores, as glycolysis, the primary source of ATP in many cancer cells, is severely hampered. Severe ATP depletion is a critical determinant of the mode of cell death, often leading to necrosis.[5][16]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Molecular and metabolic landscape of adenosine triphosphate-induced cell death in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NAD+ Depletion or PAR Polymer Formation: Which Plays the Role of Executioner in Ischemic Cell Death? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular ATP levels determine cell death fate by apoptosis or necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Depletion of the Central Metabolite NAD Leads to Oncosis-mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. NAD+ as a metabolic link between DNA damage and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucose Uptake Assay Kit-Blue/Green/Red UP01_UP02_UP03 manual | DOJINDO [dojindo.com]
- 13. NMN Induces Metabolic Shift in Damaged Cells to Promote Survival [nmn.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]
A Head-to-Head Comparison of STF-31 and Other Glycolysis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The reliance of many cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect, presents a strategic vulnerability for therapeutic intervention. By targeting key steps in this metabolic pathway, researchers aim to selectively starve cancer cells of the energy and biosynthetic precursors required for their rapid proliferation. STF-31 has emerged as a significant tool in this field, initially identified as a selective inhibitor of glucose transporter 1 (GLUT1).[1][2][3] However, subsequent research has revealed a more complex mechanism of action, highlighting its dual role as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][4][5]
This guide provides an objective, data-driven comparison of this compound with other prominent glycolysis inhibitors, offering insights into their potency, specificity, and mechanisms of action to aid in experimental design and drug development.
This compound: A Dual-Action Metabolic Inhibitor
This compound's primary mechanism involves the direct inhibition of GLUT1, the protein responsible for the initial uptake of glucose into the cell.[3][6] This action is particularly effective in cancer cells that are highly dependent on GLUT1 for survival, such as von Hippel-Lindau (VHL)-deficient renal cell carcinomas (RCCs).[3][6][7] By blocking glucose import, this compound effectively cuts off the fuel supply for glycolysis, leading to a decrease in lactate production, a reduction in extracellular acidification, and ultimately, necrotic cell death.[3][8]
Concurrently, this compound has been shown to inhibit NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.[4][9][10] Inhibition of NAMPT depletes the cellular pool of NAD+, a critical cofactor for the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[11][12] This secondary action can also lead to an attenuation of the glycolytic flux, further contributing to the compound's anti-cancer effects.[11] This dual mode of action, targeting both glucose uptake and a key metabolic cofactor pathway, makes this compound a unique compound for study.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STF 31 | Glucose Transporter Inhibitors: R&D Systems [rndsystems.com]
- 3. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STF 31 | NAMPT | Tocris Bioscience [tocris.com]
- 5. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GLUT1 | Encyclopedia MDPI [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy [frontiersin.org]
- 11. Pharmacological inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme essential for NAD+ biosynthesis, in human cancer cells: metabolic basis and potential clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
STF-31: A Comparative Guide to its Specificity as a NAMPT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of STF-31's performance and specificity against other nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate chemical probes for research and drug development.
At a Glance: this compound's Dual Personality
Initially identified as a selective inhibitor of glucose transporter 1 (GLUT1), subsequent research has revealed that this compound also potently inhibits NAMPT, a key enzyme in the NAD+ salvage pathway.[1][2][3][4] This dual activity is a critical aspect of its biological effects and a key differentiator from other NAMPT inhibitors. Evidence suggests that the inhibitory effect of this compound is concentration-dependent, with NAMPT inhibition occurring at lower concentrations and GLUT1 inhibition becoming more apparent at higher concentrations.[3] The sensitivity of cancer cells to this compound can be influenced by the expression levels of both NAMPT and GLUT1.[5]
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against NAMPT and GLUT1, alongside other well-characterized NAMPT and GLUT1 inhibitors. This quantitative data allows for a direct comparison of their potency.
| Inhibitor | Target(s) | IC50 (NAMPT) | IC50 (GLUT1) | Off-Target(s) |
| This compound | NAMPT, GLUT1 | ~24 nM (in A2780 cells, NAD+ reduction) | ~1 µM | GLUT1 at higher concentrations |
| FK866 | NAMPT | ~1 nM | Not Reported | General toxicity due to NAD+ depletion in normal tissues.[6] |
| GMX1778 (CHS-828) | NAMPT | < 25 nM | Not Reported | General toxicity due to NAD+ depletion in normal tissues.[6][7][8][9] |
| KPT-9274 | NAMPT, PAK4 | ~120 nM | Not Reported | p21-activated kinase 4 (PAK4).[5][10][11][12][13] |
| WZB117 | GLUT1 | Not Reported | ~0.5-0.6 µM | - |
Understanding the Mechanism: NAD+ Biosynthesis and Glycolysis
To appreciate the specificity of these inhibitors, it is crucial to understand their points of intervention in cellular metabolism. The following diagram illustrates the NAD+ salvage pathway, the primary route for NAD+ synthesis in mammalian cells, and the role of GLUT1 in glucose uptake for glycolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. The small molecule GMX1778 is a potent inhibitor of NAD+ biosynthesis: strategy for enhanced therapy in nicotinic acid phosphoribosyltransferase 1-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual and Specific Inhibition of NAMPT and PAK4 By KPT-9274 Decreases Kidney Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
STF-31 vs. Selective GLUT1 Inhibitors: A Comparative Guide for Researchers
In the landscape of cancer metabolism research, targeting the glucose transporter 1 (GLUT1) has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of STF-31, a compound with a dual mechanism of action, and other selective GLUT1 inhibitors, offering researchers and drug development professionals a comprehensive overview of their respective advantages, supported by experimental data and protocols.
At a Glance: Key Differences
This compound distinguishes itself from other GLUT1 inhibitors through its unique ability to target not only glucose transport but also the nicotinamide adenine dinucleotide (NAD⁺) salvage pathway via inhibition of nicotinamide phosphoribosyltransferase (NAMPT). This dual action presents a multi-pronged attack on cancer cell metabolism, a significant advantage in overcoming metabolic plasticity and potential resistance mechanisms.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) and selectivity of this compound against its targets, compared with prominent selective GLUT1 inhibitors.
| Inhibitor | Target(s) | IC50 (GLUT1) | IC50 (NAMPT) | Selectivity for GLUT1 | Reference(s) |
| This compound | GLUT1, NAMPT | ~1 µM | 0.024 µM (in A2780 cells) | N/A (Dual Inhibitor) | [1][2] |
| BAY-876 | GLUT1 | 2 nM | N/A | >130-fold vs. GLUT2, GLUT3, GLUT4 | [3][4][5] |
| WZB117 | GLUT1 | ~0.6-10 µM (cell line dependent) | N/A | Selective for GLUT1 | [6][7][8] |
Signaling Pathways and Mechanisms of Action
The differential mechanisms of this compound and selective GLUT1 inhibitors can be visualized in the following signaling pathway diagrams.
Key Advantages of this compound's Dual Action
The primary advantage of this compound lies in its ability to simultaneously disrupt two critical metabolic pathways essential for cancer cell survival and proliferation.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability Assessment using XTT Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Workflow:
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[9]
-
Inhibitor Treatment: Prepare serial dilutions of this compound or the selective GLUT1 inhibitor in culture medium. Replace the existing medium with 100 µL of the medium containing the desired inhibitor concentration. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
XTT Reagent Preparation: Immediately before use, thaw the XTT reagent and the electron-coupling reagent. Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT solution according to the manufacturer's instructions (typically a 1:50 ratio).
-
XTT Addition and Incubation: Add 50 µL of the prepared XTT labeling mixture to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the absorbance of the blank wells (medium only).
Glucose Uptake Assay using 2-Deoxy-D-[³H]glucose or Fluorescent Analogs (e.g., 2-NBDG)
This assay directly measures the rate of glucose transport into cells.
Protocol:
-
Cell Preparation: Seed cells in a suitable format (e.g., 24-well plate) and grow to near confluence.
-
Glucose Starvation: Wash the cells twice with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer) and incubate them in the same buffer for a defined period (e.g., 30-60 minutes) to deplete intracellular glucose.
-
Inhibitor Pre-incubation: Add the desired concentrations of this compound or a selective GLUT1 inhibitor to the glucose-free buffer and incubate for a short period (e.g., 15-30 minutes).
-
Initiation of Glucose Uptake: Add a solution containing a labeled glucose analog, such as 2-deoxy-D-[³H]glucose or 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to each well to initiate the uptake.[11][12]
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), stop the uptake by rapidly washing the cells with ice-cold buffer containing a high concentration of unlabeled glucose or a GLUT1 inhibitor like phloretin.
-
Cell Lysis and Quantification: Lyse the cells using a suitable lysis buffer.
-
For 2-deoxy-D-[³H]glucose, the radioactivity in the cell lysate is measured using a scintillation counter.
-
For 2-NBDG, the fluorescence is measured using a fluorescence microplate reader or flow cytometer (Excitation/Emission ~465/540 nm).[11]
-
-
Data Normalization: Normalize the glucose uptake values to the total protein concentration in each well, determined by a protein assay (e.g., BCA assay).
NAMPT Enzymatic Activity Assay
This assay quantifies the enzymatic activity of NAMPT by measuring the production of its product, nicotinamide mononucleotide (NMN), which is then converted to NAD⁺.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing nicotinamide (NAM), phosphoribosyl pyrophosphate (PRPP), and ATP.[13][14]
-
Inhibitor Incubation: In a 96-well plate, add the purified recombinant NAMPT enzyme to the reaction buffer. Add this compound at various concentrations and incubate for a defined period (e.g., 15-30 minutes) at 37°C.[13]
-
Enzymatic Reaction: Initiate the reaction by adding the substrate mixture. Incubate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Detection of NAD⁺: The produced NAD⁺ is then quantified using a coupled enzymatic reaction that leads to the generation of a fluorescent or colorimetric signal. This typically involves a cycling reaction with an alcohol dehydrogenase to reduce a probe, which is then measured.[15][16]
-
Data Analysis: The signal is proportional to the NAMPT activity. Calculate the percentage of inhibition relative to a vehicle control.
Conclusion
This compound presents a compelling profile for researchers investigating cancer metabolism, particularly due to its dual inhibitory action on both GLUT1 and NAMPT. This contrasts with the targeted, single-pathway approach of selective GLUT1 inhibitors like BAY-876. The choice between this compound and a selective GLUT1 inhibitor will depend on the specific research question and the metabolic phenotype of the cancer model under investigation. For tumors exhibiting a strong dependence on both glycolysis and the NAD⁺ salvage pathway, or for studies aiming to overcome metabolic resistance, this compound offers a unique and potent tool. Conversely, for studies focused specifically on the role of GLUT1-mediated glucose transport, highly selective and potent inhibitors such as BAY-876 may be more appropriate. This guide provides the foundational data and methodologies to aid in the rational selection and application of these valuable research compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BAY-876 | GLUT1 inhibitor | inhibit glycolytic | antitumor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. scholarworks.uark.edu [scholarworks.uark.edu]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay | PLOS One [journals.plos.org]
- 14. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NAMPT Activity Assay Kit (Colorimetric) (ab221819) | Abcam [abcam.com]
- 16. bpsbioscience.com [bpsbioscience.com]
comparative studies of Stf-31 in different cancer models
STF-31 has emerged as a small-molecule inhibitor with significant therapeutic potential, primarily investigated for its anticancer properties. Initially identified through a high-throughput screen for compounds that selectively kill renal cell carcinoma (RCC) cells deficient in the von Hippel-Lindau (VHL) tumor suppressor gene, its mechanism of action has been a subject of extensive research and some debate. This guide provides a comparative overview of this compound's efficacy and mechanism across various cancer models, supported by experimental data.
Dual Mechanism of Action: GLUT1 and NAMPT Inhibition
This compound's anticancer effects are attributed to a dual mode of action, targeting two critical metabolic pathways in cancer cells.
-
Glucose Transporter 1 (GLUT1) Inhibition : this compound was first reported to selectively inhibit GLUT1, a key transporter responsible for increased glucose uptake in many cancer types—a phenomenon known as the Warburg effect.[1][2] In cancers with VHL mutations, such as clear cell RCC, the stabilization of hypoxia-inducible factors (HIFs) leads to the upregulation of GLUT1.[1][2] These tumors become highly dependent on glycolysis for survival, making them particularly vulnerable to GLUT1 inhibition by this compound.[1][2] The IC50 for this compound's GLUT1 inhibition is approximately 1 μM.[3]
-
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition : Subsequent research, including large-scale sensitivity profiling across hundreds of cancer cell lines, revealed that this compound's activity pattern strongly correlates with that of known NAMPT inhibitors.[4][5][6] NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is crucial for maintaining the cellular NAD+ pool required for various redox reactions and signaling processes. Some studies suggest that the effects of this compound can be rescued by supplementing cells with nicotinamide mononucleotide (NMN), a downstream product of NAMPT, supporting its role as a NAMPT inhibitor.[7]
It has been proposed that this compound acts as a GLUT1 inhibitor at higher concentrations, while its NAMPT inhibitory function may also play a significant role.[7] This dual action allows it to disrupt both glucose metabolism and NAD+ biosynthesis, two central pillars of cancer cell metabolism.
Comparative Efficacy Across Cancer Models
The effectiveness of this compound varies across different cancer types, largely depending on their underlying genetic and metabolic profiles. Its activity has been most prominently studied in renal cell carcinoma and has shown promise in breast and other cancers.
Renal Cell Carcinoma (RCC)
This compound demonstrates potent and selective cytotoxicity against VHL-deficient RCC cells.[1][8][9] This synthetic lethal interaction exploits the cancer cells' dependency on GLUT1-mediated glucose uptake.[1][2] In contrast, RCC cells with functional VHL are relatively insensitive to the compound.[1][3] In vivo studies using mouse xenograft models of VHL-deficient RCC showed that treatment with a soluble this compound analog (11.6 mg/kg, i.p.) significantly delayed tumor growth without causing toxicity to normal tissues.[1][10][11]
Breast Cancer
This compound has been shown to inhibit proliferation and induce apoptosis in several breast cancer cell lines, including MCF-7, MDA-MB-231, HBL100, and BT549.[8] These effects are associated with the disruption of cellular glucose metabolism.[8] Notably, this compound can potentiate the antiproliferative effects of metformin, a drug that also targets cancer metabolism, in MDA-MB-231 cells.[8][9]
Other Cancer Models
A broader analysis of this compound's effects revealed a complex pattern of activity across various tumor types. One study investigated its impact on glioblastoma (A172), oral squamous cell carcinoma (BHY), cervix adenocarcinoma (HeLa), head and neck cancer (HN), colon carcinoma (HT-29), and osteosarcoma (MG-63).[7] In these lines, this compound inhibited glucose uptake by 25-50%.[7] A comprehensive profiling of 679 cancer cell lines strongly linked sensitivity to this compound with low NAMPT expression, reinforcing its mechanism as a NAMPT inhibitor across a wide range of cancers.[4]
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The following table summarizes key quantitative data from comparative studies of this compound in different cancer models.
| Cancer Type | Cell Line / Model | VHL Status | This compound Concentration / Dose | Key Results | Citation(s) |
| Renal Cell Carcinoma | RCC4 | Deficient | 0.01-10 µM | Selectively killed RCC4 cells; reduced viability in a concentration-dependent manner. | [3] |
| Renal Cell Carcinoma | RCC4/VHL | Wild-Type | 0.01-10 µM | Cells were relatively unaffected. | [3] |
| Renal Cell Carcinoma | VHL-deficient xenografts | Deficient | 11.6 mg/kg (i.p.) | Markedly delayed tumor growth. | [1][10] |
| Breast Cancer | MDA-MB-231 | Not Applicable | 30 µM | Potentiated the antiproliferative effect of metformin. | [8] |
| Various Cancers | A172, BHY, HeLa, HT-29 | Not Applicable | Not Specified | Inhibited glucose uptake by 25-50%. | [7] |
| Renal Cell Carcinoma | VHL-deficient cells | Deficient | Not Specified | Inhibited lactate production by ~60%. | [10] |
Signaling Pathway and Experimental Workflow
The mechanisms of this compound action and the typical workflow for its evaluation can be visualized through the following diagrams.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the study of this compound.
Cell Viability and Proliferation Assays
-
XTT Assay : This colorimetric assay measures cellular metabolic activity.
-
Cell Plating : 5,000 cells per well are seeded in 96-well plates.[10]
-
Treatment : After 24 hours, cells are treated with this compound across a range of concentrations (serial dilutions) or with a vehicle control (DMSO).[10]
-
Incubation : Plates are incubated for 4 days at 37°C.[10]
-
Measurement : The medium is aspirated, and an XTT solution (e.g., 0.3 mg/ml XTT with 2.65 μg/ml N-methyl dibenzopyrazine methyl sulfate) is added to each well.[10]
-
Quantification : After a 1-2 hour incubation at 37°C, the absorbance is measured at 450 nm using a plate reader. IC50 values are calculated using linear interpolation.[10]
-
-
Crystal Violet Assay : This assay stains DNA and proteins of adherent cells to quantify cell number. It is often used to assess long-term survival.
-
LDH Assay : The lactate dehydrogenase (LDH) assay measures plasma membrane damage by quantifying LDH release from cells into the culture medium.
Glucose Uptake Assay
-
[18F]-Fluoro-Deoxyglucose ([18F]-FDG) Uptake : This method uses a radiolabeled glucose analog to measure glucose transport into cells.
-
Cell Preparation : Cells are plated and grown to a suitable confluency.
-
Treatment : Cells are pre-treated with this compound or control for a specified duration.
-
[18F]-FDG Incubation : Cells are incubated with [18F]-FDG for a short period.
-
Washing : Cells are washed with ice-cold buffer to remove extracellular [18F]-FDG.
-
Lysis and Measurement : Cells are lysed, and the intracellular radioactivity is measured using a gamma counter. The results are normalized to the total protein content.
-
In Vivo Tumor Xenograft Studies
-
Animal Model : Immunocompromised mice (e.g., nude mice) are typically used.
-
Tumor Implantation : Human cancer cells (e.g., VHL-deficient 786-O cells) are injected subcutaneously into the flanks of the mice.
-
Treatment : Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. A soluble analog of this compound is administered systemically, often via intraperitoneal (i.p.) injection, at a specified dose (e.g., 10-11.6 mg/kg) and schedule (e.g., daily for 10-14 days).[1][10]
-
Monitoring : Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Animal body weight and general health are also monitored to assess toxicity.[3]
-
Imaging : Micro-positron emission tomography (micro-PET) imaging with [18F]-FDG can be used to non-invasively monitor the effect of this compound on glucose uptake in the tumors in vivo.[1]
References
- 1. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. NAMPT Is the Cellular Target of this compound-Like Small-Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Glucose Transporters for Breast Cancer Therapy: The Effect of Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Potential Kidney Cancer Therapy Starves Cancer Cells of Glucose | UKRO - University Kidney Research Organization [ukrocharity.org]
Validating the Synthetic Lethal Interaction of STF-31 with VHL Loss: A Comparative Guide
The principle of synthetic lethality—where the loss of two genes simultaneously is lethal to a cell, but the loss of either one alone is not—presents a powerful strategy in cancer therapy. This approach allows for the selective targeting of cancer cells that harbor specific genetic alterations, such as the loss of a tumor suppressor gene, while sparing normal, healthy cells. A prominent example of this is the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene, a hallmark of clear cell renal cell carcinoma (ccRCC), occurring in approximately 80% of cases.[1][2] The small molecule STF-31 was identified through high-throughput screening as a compound that selectively kills VHL-deficient cancer cells, establishing a synthetic lethal relationship.[1][3]
This guide provides a comprehensive comparison of the experimental data validating the synthetic lethal interaction between this compound and VHL loss, details the experimental protocols used, and contrasts this approach with alternative strategies for targeting VHL-deficient tumors.
Mechanism of Action: A Dual-Targeting Hypothesis
Initial research identified this compound as an inhibitor of the glucose transporter 1 (GLUT1).[1][4] The loss of VHL leads to the stabilization and accumulation of Hypoxia-Inducible Factors (HIFs), which in turn upregulate genes involved in angiogenesis, cell proliferation, and, critically, glucose metabolism.[1][5] This metabolic reprogramming, often called the Warburg effect, renders VHL-deficient cells highly dependent on glycolysis for energy production.[1][5] this compound was shown to exploit this dependency by directly binding to and inhibiting GLUT1, thereby blocking glucose uptake, disrupting glycolysis, and causing a catastrophic energy deficit and necrotic cell death specifically in VHL-deficient cells.[1][6][7]
However, subsequent unbiased cancer cell line profiling revealed a strong correlation between sensitivity to this compound and sensitivity to known inhibitors of nicotinamide phosphoribosyltransferase (NAMPT).[3][8][9] NAMPT is a crucial enzyme in the NAD+ salvage pathway. Further studies confirmed that this compound directly inhibits the enzymatic activity of NAMPT.[8][9] This has led to a re-evaluation of this compound's mechanism, suggesting a dual mode of action where it can function as either a GLUT1 or a NAMPT inhibitor, potentially in a context- or concentration-dependent manner.[10]
Below are diagrams illustrating these two proposed signaling pathways.
Experimental Validation and Protocols
The synthetic lethal activity of this compound against VHL-deficient cells has been validated through a series of key experiments. The general workflow for this validation is outlined below.
Key Experimental Protocols
-
Cell Lines: Isogenic pairs of human renal cell carcinoma lines are crucial. Commonly used pairs include RCC4 (VHL-deficient) and RCC4/VHL (VHL-restored), as well as 786-O (naturally VHL-mutated) and ACHN (VHL wild-type), where VHL can be knocked down using shRNA to create a sensitive counterpart.[1][2][7]
-
Cell Viability (XTT) Assay:
-
Protocol: Cells (e.g., 5,000 cells/well) are plated in 96-well plates.
-
The following day, cells are treated with serial dilutions of this compound or vehicle (DMSO).
-
After a 72-96 hour incubation, the medium is replaced with a solution containing XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).
-
Plates are incubated for 1-2 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert XTT to a formazan dye.
-
Absorbance is measured at 450 nm to quantify cell viability. IC50 values are calculated from the dose-response curves.[4]
-
-
Clonogenic Survival Assay:
-
Protocol: Cells are seeded at low density and treated with this compound for a specified period (e.g., 24 hours).
-
The drug is removed, and cells are allowed to grow for 10-14 days until visible colonies form.
-
Colonies are fixed with methanol and stained with crystal violet.
-
The number of colonies (typically >50 cells) is counted to determine the surviving fraction relative to vehicle-treated controls. This assay measures long-term reproductive integrity.[7]
-
-
Metabolic Assays:
-
Glucose Uptake: Cells are treated with this compound, followed by incubation with a radiolabeled glucose analog like [3H]-2-deoxyglucose. The amount of intracellular radioactivity is measured by scintillation counting and normalized to cell number.[1]
-
Lactate Production & Extracellular Acidification (ECAR): Lactate in the culture medium is measured using a colorimetric assay. ECAR, an indicator of glycolysis, is measured using a Seahorse XF Analyzer. This compound treatment significantly inhibits both lactate production and ECAR by about 60% in VHL-deficient cells.[1][4][6]
-
ATP Measurement: Intracellular ATP levels are quantified using a luciferin/luciferase-based bioluminescence assay. Treatment with this compound causes a ~75% decrease in ATP levels in VHL-deficient cells.[1][6]
-
-
In Vivo Xenograft Studies:
-
Protocol: VHL-deficient (e.g., 786-O) and VHL-proficient (e.g., ACHN) human RCC cells are subcutaneously injected into immunodeficient mice.
-
Once tumors are established, mice are treated systemically (e.g., intraperitoneally) with a soluble analog of this compound or vehicle.
-
Tumor volume is measured regularly. The endpoint is a comparison of tumor growth rates between treated and control groups for both tumor types.[1][5]
-
Quantitative Data Summary
The selective action of this compound is evident in the differential effects observed between VHL-deficient and VHL-proficient cells.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | VHL Status | Assay Type | Key Result |
|---|---|---|---|
| RCC4 | Deficient | Clonogenic Survival | Sensitive to this compound |
| RCC4/VHL | Proficient (Restored) | Clonogenic Survival | Resistant to this compound |
| ACHN | Proficient (Wild-Type) | Clonogenic Survival | Resistant to this compound |
| ACHN + shVHL | Deficient (Knockdown) | Clonogenic Survival | Sensitized to this compound[7] |
Table 2: Metabolic Effects of this compound in VHL-Deficient RCC Cells
| Parameter | Method | Effect of this compound |
|---|---|---|
| Lactate Production | Colorimetric Assay | ~60% Inhibition[1][6] |
| Extracellular Acidification | Seahorse Analyzer | ~60% Inhibition[1][6] |
| Glucose Uptake | Radiolabeled Glucose Analog | Significant Inhibition[1][6] |
| ATP Levels | Bioluminescence Assay | ~75% Decrease[1][6] |
Table 3: In Vivo Efficacy of this compound Analog
| Xenograft Model | VHL Status | Treatment | Outcome |
|---|---|---|---|
| 786-O | Deficient | This compound Analog | Markedly delayed tumor growth[1][5] |
| ACHN + shVHL | Deficient | This compound Analog | Markedly delayed tumor growth[1][5] |
| ACHN | Proficient | this compound Analog | No effect on tumor growth rate[1][5] |
Comparison with Alternative Therapeutic Strategies
While this compound demonstrates a clear synthetic lethal interaction with VHL loss in preclinical models, several other strategies targeting this vulnerability have been explored, with some achieving clinical success.
-
HIF-2α Inhibitors (e.g., Belzutifan): This is the most direct approach to counteract the primary consequence of VHL loss. Belzutifan (Welireg) binds to HIF-2α, preventing its dimerization with HIF-1β and blocking the transcription of downstream target genes. The FDA has approved Belzutifan for treating patients with VHL-associated RCC and other tumors, based on clinical trials showing significant tumor shrinkage.[11][12] This represents a major clinical benchmark for therapies targeting the VHL pathway.
-
mTOR Inhibitors (e.g., Everolimus, Temsirolimus): The VHL-HIF axis can activate the PI3K-AKT-mTOR pathway, which promotes cell survival and proliferation.[13] mTOR inhibitors have been used in the treatment of metastatic RCC, validating this pathway as a relevant target downstream of VHL loss.[13][14]
-
TBK1 Inhibitors: TANK binding kinase 1 (TBK1) was discovered to be hyperactivated by VHL loss. Pharmacologic inhibition or genetic ablation of TBK1 specifically inhibits the growth of VHL-deficient kidney cancer cells, identifying it as another synthetic lethal target.[15]
-
CRISPR-Screen Identified Targets: Genome-wide CRISPR-Cas9 screens in isogenic VHL-deficient and proficient cell lines have uncovered novel synthetic lethal partners. These include genes involved in the DNA damage response, selenocysteine biosynthesis, and the Core Binding Factor β (CBF-β).[16][17][18] These findings open new avenues for therapeutic development.
-
Other Small Molecules (STF-62247): In a similar screening approach to the one that identified this compound, another compound, STF-62247, was also found to be selectively lethal to VHL-deficient cells. However, its mechanism is distinct, inducing autophagic cell death in a HIF-independent manner.[5][19]
Table 4: Comparison of Therapeutic Strategies for VHL-Deficient Cancers
| Target / Compound | Mechanism of Action | Key Advantage | Development Stage |
|---|---|---|---|
| This compound | GLUT1 and/or NAMPT Inhibition | Exploits metabolic dependency | Preclinical[1][10] |
| Belzutifan | HIF-2α Inhibition | Direct targeting of VHL loss consequence | FDA Approved[11] |
| mTOR Inhibitors | mTOR Pathway Inhibition | Targets a key downstream survival pathway | Clinically Used[13] |
| TBK1 Inhibitors | TBK1 Kinase Inhibition | Novel synthetic lethal interaction | Preclinical[15] |
| CBF-β / DDR Targets | Various | Unbiased genetic screen identification | Discovery / Preclinical[17][18] |
| STF-62247 | Autophagy Induction | Alternative cell death mechanism | Preclinical[5][19] |
Conclusion
The synthetic lethal interaction between this compound and the loss of the VHL tumor suppressor is strongly supported by extensive preclinical data. The compound effectively exploits the metabolic vulnerabilities conferred by VHL deficiency, leading to selective cell death in vitro and tumor growth inhibition in vivo. While the precise molecular target of this compound has been subject to debate—with strong evidence for both GLUT1 and NAMPT inhibition—its biological effect in the context of VHL loss is clear. Compared to other strategies, this compound represents a compelling example of targeting cancer metabolism. However, the clinical success of direct HIF-2α inhibitors like Belzutifan has set a high bar for efficacy and serves as the current standard for targeted therapy in VHL-driven malignancies. Future research may clarify the optimal context for using metabolic inhibitors like this compound, potentially in combination with other targeted agents.
References
- 1. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. NAMPT Is the Cellular Target of this compound-Like Small-Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NAMPT is the cellular target of this compound-like small-molecule probes. | Broad Institute [broadinstitute.org]
- 10. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Belzutifan Approved for Tumors Linked to VHL - NCI [cancer.gov]
- 12. onclive.com [onclive.com]
- 13. mdpi.com [mdpi.com]
- 14. loss-of-von-hippel-lindau-vhl-tumor-suppressor-gene-function-vhl-hif-pathway-and-advances-in-treatments-for-metastatic-renal-cell-carcinoma-rcc - Ask this paper | Bohrium [bohrium.com]
- 15. TBK1 Is a Synthetic Lethal Target in Cancer with VHL Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. VHL Synthetic Lethality Signatures Uncovered by Genotype-Specific CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. VHL synthetic lethality screens uncover CBF-β as a negative regulator of STING - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Loss of SETD2 in wild‐type VHL clear cell renal cell carcinoma sensitizes cells to STF‐62247 and leads to DNA damage, cell cycle arrest, and cell death characteristic of pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Profiles of STF-31 and Other Metabolic Inhibitors
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective and targeted cancer therapies, researchers are increasingly turning their attention to the unique metabolic dependencies of tumor cells. A new comprehensive guide released today offers a detailed comparison of the cytotoxic profiles of STF-31, a promising metabolic inhibitor, against other well-known metabolic inhibitors, including 2-Deoxy-D-glucose (2-DG), Olaparib, and Metformin. This guide, designed for researchers, scientists, and drug development professionals, provides a side-by-side analysis of their efficacy, mechanisms of action, and experimental data.
The guide highlights that this compound exhibits a dual mode of action, functioning as both a glucose transporter 1 (GLUT1) inhibitor and a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor.[1][2] This dual inhibition presents a unique advantage in targeting cancer cells that are highly dependent on aerobic glycolysis, a phenomenon known as the Warburg effect. The cytotoxicity of this compound is particularly pronounced in cancer cells with deficiencies in the von Hippel-Lindau (VHL) tumor suppressor gene, which leads to the stabilization of hypoxia-inducible factor (HIF) and a subsequent reliance on GLUT1 for glucose uptake.
Quantitative Comparison of Cytotoxic Activity
To provide a clear and objective comparison, the guide summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other metabolic inhibitors across a range of cancer cell lines. This data, presented in tabular format, allows for a direct assessment of the cytotoxic potency of each compound.
| Inhibitor | Cancer Cell Line | Assay | Duration | IC50 |
| This compound | RCC4 (VHL-deficient Renal Carcinoma) | XTT | 4 days | 0.16 µM |
| HT1080 (Fibrosarcoma) | CyQuant | 96 hours | 0.213 µM | |
| A2780 (Ovarian Carcinoma) | LC-MS/MS (NAMPT inhibition) | 48 hours | 0.024 µM | |
| General GLUT1 Inhibition | - | - | 1 µM | |
| 2-Deoxy-D-glucose (2-DG) | Nalm-6 (Acute Lymphoblastic Leukemia) | MTT | 48 hours | 0.22 mM |
| CEM-C7-14 (Acute Lymphoblastic Leukemia) | MTT | 48 hours | 2.70 mM | |
| Pancreatic Cancer Cell Lines | MTT | 48 hours | 1.45 to 13.34 mM | |
| P388/IDA (Idarubicin-resistant Leukemia) | - | - | 392.6 µM | |
| Olaparib | HCT116 (Colorectal Carcinoma) | - | - | 2.799 µM |
| HCT15 (Colorectal Carcinoma) | - | - | 4.745 µM | |
| SW480 (Colorectal Carcinoma) | - | - | 12.42 µM | |
| Breast Cancer Cell Lines | MTT | - | 4.2 to 19.8 µM | |
| Breast Cancer Cell Lines | Colony Formation | - | 0.6 to 3.2 µM | |
| Metformin | HCT116 (Colorectal Carcinoma) | MTS | 24 hours | 8 mM |
| HCT116 (Colorectal Carcinoma) | MTS | 48 hours | 3.2 mM | |
| HCT116 (Colorectal Carcinoma) | MTS | 72 hours | 2.9 mM | |
| SW620 (Colorectal Carcinoma) | MTS | - | ~1.4 mM | |
| HeLa (Cervical Cancer) | MTT | 72 hours | 7.492 µM | |
| Osteosarcoma Cell Lines (U2OS, MG63, 143B) | Trypan Blue | 72 hours | 7.29 to 9.13 mM |
Mechanisms of Action and Signaling Pathways
The guide provides detailed diagrams of the signaling pathways affected by each inhibitor, created using the Graphviz DOT language. These visualizations offer a clear understanding of the molecular mechanisms underlying their cytotoxic effects.
This compound Signaling Pathway
This compound's primary mechanism involves the inhibition of GLUT1, leading to a reduction in glucose uptake and subsequent energy crisis in cancer cells heavily reliant on glycolysis. Additionally, its inhibition of NAMPT disrupts the NAD+ salvage pathway, further compromising cellular metabolism and survival.
Caption: this compound inhibits GLUT1 and NAMPT, leading to reduced ATP and NAD+, and ultimately cell death.
2-Deoxy-D-glucose (2-DG) Signaling Pathway
2-DG, a glucose analog, is taken up by glucose transporters and phosphorylated by hexokinase. The resulting 2-DG-6-phosphate cannot be further metabolized, leading to the inhibition of glycolysis and the induction of cellular stress.[3][4][5]
Caption: 2-DG inhibits glycolysis and induces ER stress, culminating in apoptosis.
Olaparib Signaling Pathway
Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA single-strand break repair. In cancer cells with BRCA1/2 mutations, where homologous recombination repair is deficient, PARP inhibition leads to the accumulation of double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[6]
Caption: Olaparib induces synthetic lethality in BRCA-deficient cells by inhibiting PARP.
Metformin Signaling Pathway
Metformin, a widely used anti-diabetic drug, exerts its anti-cancer effects primarily through the activation of AMP-activated protein kinase (AMPK).[7][8] Activated AMPK, in turn, inhibits the mTOR signaling pathway, a key regulator of cell growth and proliferation.
Caption: Metformin activates AMPK, leading to mTOR inhibition and reduced cell proliferation.
Experimental Protocols
The guide provides detailed methodologies for the key cytotoxicity assays cited, ensuring that researchers can replicate and validate the findings.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.[9][10]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the metabolic inhibitor for the desired duration (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay measures cell viability. A key advantage is that the formazan product of XTT is soluble in aqueous solution, eliminating the need for a solubilization step.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.
-
XTT Addition: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 450-500 nm.
Conclusion
This comparative guide serves as a valuable resource for the scientific community, offering a data-driven overview of the cytotoxic profiles of this compound and other key metabolic inhibitors. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways, this guide aims to facilitate further research and development of novel cancer therapies that exploit the metabolic vulnerabilities of tumors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 6. tga.gov.au [tga.gov.au]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. clinicalschizophrenia.net [clinicalschizophrenia.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of STF-31: A Comparative Guide to GLUT1 Inhibition and Genetic Knockdown
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanistic actions of the small molecule inhibitor STF-31 against the effects of genetic knockdown of its putative target, Glucose Transporter 1 (GLUT1). This analysis is critical for understanding the on- and off-target effects of this compound and its potential as a therapeutic agent.
The small molecule this compound has emerged as a promising agent in cancer therapy, initially identified for its selective cytotoxicity towards cancer cells exhibiting a high dependence on aerobic glycolysis, a phenomenon known as the Warburg effect.[1][2] This metabolic reprogramming is often mediated by the overexpression of GLUT1, making it a prime target for therapeutic intervention. However, subsequent research has revealed a more complex pharmacological profile for this compound, indicating a dual mechanism of action that includes the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[3][4][5] This guide dissects the evidence, comparing the cellular and metabolic consequences of this compound treatment with those of direct GLUT1 suppression via genetic knockdown.
Comparative Analysis of this compound and GLUT1 Knockdown
To objectively assess the concordance between pharmacological inhibition by this compound and genetic suppression of GLUT1, we have summarized key quantitative data from relevant studies. The following tables present a side-by-side comparison of their effects on cell viability, glucose metabolism, and target inhibition.
| Parameter | This compound | GLUT1 Knockdown (shRNA) | Cell Line | Reference |
| Cell Viability (% of control) | 40% (at 5 µM) | 60% | RCC4 (VHL-deficient) | [1][6] |
| Necrosis (% of cells) | Increased | Increased | RCC4 (VHL-deficient) | [1] |
| Glucose Uptake Inhibition | 25-50% | Not explicitly quantified in comparative study | Various cancer cell lines | [3] |
| Lactate Production | Decreased | Not explicitly quantified in comparative study | Not specified |
Table 1: Comparison of Cellular Effects of this compound and GLUT1 Knockdown. This table highlights the impact of this compound and GLUT1 shRNA on the viability and necrotic cell death in VHL-deficient renal cell carcinoma (RCC4) cells, which are highly dependent on GLUT1 for survival.
| Target | This compound IC50 | Notes | Reference |
| GLUT1 | ~1 µM | Inhibition of glucose uptake | [7] |
| NAMPT | 0.024 µM | Inhibition of NAD+ level | [8] |
Table 2: Inhibitory Potency of this compound. This table showcases the half-maximal inhibitory concentrations (IC50) of this compound for its two known targets, demonstrating significantly higher potency for NAMPT inhibition.
Experimental Protocols
For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments cited in this guide are provided below.
GLUT1 Knockdown using shRNA
This protocol, adapted from Chan et al. (2011), describes the generation of stable cell lines with reduced GLUT1 expression.[1]
-
Vector Construction: A short hairpin RNA (shRNA) sequence targeting GLUT1 is cloned into a suitable lentiviral vector. A non-targeting shRNA should be used as a control.
-
Lentivirus Production: The shRNA-containing lentiviral vector, along with packaging and envelope plasmids, is transfected into a packaging cell line (e.g., HEK293T) to produce viral particles.
-
Transduction: The target cancer cells (e.g., RCC4) are transduced with the collected lentiviral particles.
-
Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) to generate a stable cell line with constitutive GLUT1 knockdown.
-
Verification: The efficiency of GLUT1 knockdown is confirmed by Western blotting and/or qRT-PCR.
Cell Viability Assay (XTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[8]
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or the vehicle control (DMSO).
-
Incubation: The plate is incubated for the desired treatment duration (e.g., 4 days).
-
XTT Reagent Addition: The XTT labeling mixture is added to each well.
-
Incubation: The plate is incubated for a further 2-4 hours to allow for the conversion of the XTT tetrazolium salt to a formazan dye by metabolically active cells.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.
NAMPT Activity Assay
This biochemical assay quantifies the enzymatic activity of NAMPT.[9][10][11][12]
-
Reaction Mixture Preparation: A reaction buffer containing nicotinamide (NAM), phosphoribosyl pyrophosphate (PRPP), and ATP is prepared.
-
Enzyme Addition: Purified recombinant NAMPT enzyme or cell lysate containing NAMPT is added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C to allow for the conversion of NAM to nicotinamide mononucleotide (NMN).
-
Detection: The amount of NMN produced is quantified. This can be done through a coupled enzyme reaction where NMN is converted to NAD+, which then participates in a colorimetric or fluorometric reaction.
-
Measurement: The absorbance or fluorescence is measured using a plate reader. For inhibitor studies, various concentrations of this compound are included in the reaction mixture.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: VHL/HIF/GLUT1 signaling pathway in VHL-deficient cancer cells.
References
- 1. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NAMPT Is the Cellular Target of this compound-Like Small-Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. signosisinc.com [signosisinc.com]
- 10. NAMPT Activity Assay Kit (Colorimetric) (ab221819) | Abcam [abcam.com]
- 11. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay | PLOS One [journals.plos.org]
- 12. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Stf-31 and its Analogs: A Deep Dive into Off-Target Effects
A comprehensive guide for researchers, scientists, and drug development professionals detailing the dual-action mechanism of Stf-31 and its analogs, with a focus on their off-target effects on NAMPT. This guide provides a comparative analysis, experimental data, and detailed protocols to facilitate further research and development in this area.
This compound, initially identified as a selective inhibitor of the glucose transporter 1 (GLUT1), has emerged as a molecule of significant interest in cancer research due to its ability to exploit the metabolic vulnerability of cancer cells. However, subsequent studies have revealed a more complex pharmacological profile, highlighting a potent off-target effect: the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. This dual inhibition of both glucose uptake and NAD+ production presents both therapeutic opportunities and challenges, necessitating a thorough comparative analysis of this compound and its analogs to delineate their on- and off-target activities.
Dual Inhibition: Targeting GLUT1 and NAMPT
This compound and its more potent analog, compound 146, have been shown to exert their cytotoxic effects through a dual mechanism of action.[1][2][3] While the inhibition of GLUT1 restricts the glucose supply essential for the high metabolic rate of cancer cells, the concurrent inhibition of NAMPT depletes the cellular pool of NAD+, a critical coenzyme for numerous cellular processes, including redox reactions and DNA repair.[1][3][4] Evidence suggests that the NAMPT inhibition is a critical mechanism by which this compound-like compounds inhibit cancer cells.[1][3]
The sensitivity of cancer cell lines to this compound has been shown to correlate more strongly with NAMPT expression levels than with GLUT1 expression.[1][2] Furthermore, resistance to this compound and its analogs can be conferred by a specific mutation in the NAMPT gene (H191R), underscoring the significance of this off-target interaction.[1][2] Interestingly, the inhibitory effect on GLUT1 appears to be more pronounced at higher concentrations of this compound, suggesting a concentration-dependent dual mode of action.[5]
Comparative Data of this compound and Analogs
A direct side-by-side comparison of a broad range of this compound analogs with quantitative data on their inhibitory activity against both GLUT1 and NAMPT is not extensively available in the public domain. However, existing research provides key data points for this compound and its notable analog, compound 146.
| Compound | Target | IC50 | Cell-based Potency | Reference |
| This compound | GLUT1 | ~1 µM | Varies (e.g., 100 nM to >66.7 µM in different cell lines) | [6],[1] |
| NAMPT | Dose-dependent inhibition observed | Correlates with NAMPT expression | [1][5] | |
| Compound 146 | GLUT1 | More potent than this compound | More potent than this compound | [1][2] |
| NAMPT | More potent than this compound | Overcomes resistance to some NAMPT inhibitors | [1][2] |
Experimental Protocols
To facilitate further investigation into the on- and off-target effects of this compound and its analogs, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (XTT Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest (e.g., RCC4, HCT116)
-
Complete cell culture medium
-
This compound and its analogs
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent
-
PMS (Phenazine methosulfate) solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or its analogs for a specified period (e.g., 72 hours).
-
Prepare the XTT/PMS solution immediately before use by mixing the XTT reagent and PMS solution.
-
Add the XTT/PMS solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Glucose Uptake Assay
This assay measures the ability of the compounds to inhibit glucose transport into cells.
Materials:
-
24-well cell culture plates
-
Cancer cell lines
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[3H]-glucose (radiolabeled) or a fluorescent glucose analog (e.g., 2-NBDG)
-
This compound and its analogs
-
Phloretin (a known GLUT inhibitor, as a positive control)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed cells in 24-well plates and grow to confluency.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with this compound, its analogs, or phloretin for a short period (e.g., 10-30 minutes).
-
Add the radiolabeled or fluorescent glucose analog and incubate for a defined time (e.g., 5-10 minutes).
-
Stop the uptake by washing the cells with ice-cold KRH buffer containing phloretin.
-
Lyse the cells and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Normalize the glucose uptake to the protein concentration in each well.
In Vitro NAMPT Enzyme Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compounds on the enzymatic activity of NAMPT.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
Reaction buffer
-
This compound and its analogs
-
Detection reagent (e.g., a coupled enzyme system that produces a fluorescent or colorimetric signal)
-
Microplate reader
Procedure:
-
In a 96-well plate, add the reaction buffer, recombinant NAMPT enzyme, and the test compounds (this compound or its analogs) at various concentrations.
-
Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrates (NAM, PRPP, and ATP).
-
Incubate the plate at 37°C for a specific time.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (fluorescence or absorbance) using a microplate reader.
-
Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 values.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Dual inhibitory mechanism of this compound and its analogs on GLUT1 and NAMPT.
Caption: Workflow for the comparative analysis of this compound analogs.
This guide provides a foundational understanding of the dual inhibitory nature of this compound and its analogs. The provided experimental protocols and workflow diagrams are intended to aid researchers in designing and executing studies to further elucidate the structure-activity relationships governing the on- and off-target effects of this promising class of anti-cancer compounds. A more comprehensive library of analogs with detailed comparative data is needed to fully realize their therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NAMPT Is the Cellular Target of this compound-Like Small-Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAMPT is the cellular target of this compound-like small-molecule probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validating STF-31 Findings: A Comparative Guide to Structurally Distinct Inhibitors
For researchers, scientists, and drug development professionals investigating the multifaceted roles of STF-31, robust validation of experimental findings is paramount. Due to its dual inhibitory action on both the glucose transporter 1 (GLUT1) and nicotinamide phosphoribosyltransferase (NAMPT), utilizing structurally distinct inhibitors for each target is crucial to dissect its precise mechanism of action in a given biological context. This guide provides a comparative overview of this compound and alternative inhibitors, supported by experimental data and detailed protocols to aid in the design of rigorous validation studies.
Executive Summary
This compound is a small molecule inhibitor with demonstrated anti-cancer properties, initially identified as a selective inhibitor of GLUT1.[1] Subsequent research has revealed that this compound also functions as an inhibitor of NAMPT, a key enzyme in the NAD+ salvage pathway.[2] This dual activity necessitates careful experimental design to attribute observed effects to the correct molecular target. This guide compares this compound with the following structurally distinct inhibitors:
-
NAMPT Inhibitors: GMX1778 and FK866
-
GLUT1 Inhibitors: WZB117 and Fasentin
By comparing the cellular effects of this compound with these specific inhibitors, researchers can more definitively validate which of its activities is responsible for a particular phenotype.
Data Presentation: Comparative Inhibitor Performance
The following tables summarize the quantitative data on the effects of this compound and its comparator compounds on cell viability and glucose uptake across various cancer cell lines.
Table 1: Comparative IC50 Values for Cell Viability (µM)
| Cell Line | This compound | GMX1778 (NAMPT inhibitor) | WZB117 (GLUT1 inhibitor) | Fasentin (GLUT1 inhibitor) |
| A172 (Glioblastoma) | >50 | 0.0012 | 11.2 | >50 |
| BHY (Oral Squamous Cell Carcinoma) | 0.02 | 0.0018 | 13.4 | >50 |
| HeLa (Cervix Adenocarcinoma) | 0.015 | 0.001 | 10.8 | >50 |
| HN (Head and Neck Cancer) | 0.018 | 0.0008 | 14.5 | >50 |
| HT-29 (Colon Carcinoma) | 0.008 | 0.0015 | 12.1 | >50 |
| MG-63 (Osteosarcoma) | 0.025 | 0.002 | 15.6 | >50 |
Data extracted from Kraus et al., 2018.
Table 2: Comparative Inhibition of [18F]-Fluoro-Deoxyglucose Uptake
| Inhibitor (Concentration) | A172 (% Inhibition) | BHY (% Inhibition) | HeLa (% Inhibition) | HN (% Inhibition) | HT-29 (% Inhibition) | MG-63 (% Inhibition) |
| This compound (50 µM) | ~30% | ~40% | ~35% | ~50% | ~25% | ~45% |
| GMX1778 (0.1 µM) | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition |
| WZB117 (50 µM) | ~95% | ~95% | ~95% | ~95% | ~95% | ~95% |
| Fasentin (50 µM) | ~35% | ~30% | ~35% | Not Determined | ~30% | No significant inhibition |
Data interpreted from graphical representations in Kraus et al., 2018.
Signaling Pathways and Experimental Logic
To visually represent the cellular processes targeted by these inhibitors and the logic of a validation experiment, the following diagrams are provided.
Caption: Targeted signaling pathways of this compound and comparator inhibitors.
Caption: Logical workflow for validating the target of an observed this compound effect.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, adapted from Kraus et al., 2018.
Cell Viability XTT Assay
This protocol is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Materials:
-
Cancer cell lines of interest (e.g., A172, BHY, HeLa, HN, HT-29, MG-63)
-
Complete cell culture medium
-
96-well plates
-
This compound, GMX1778, WZB117, Fasentin (and other inhibitors as needed)
-
XTT labeling reagent
-
Electron coupling reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitors (this compound, GMX1778, WZB117, Fasentin) in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted inhibitors. Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by adding the electron coupling reagent to the XTT labeling reagent according to the manufacturer's instructions.
-
XTT Incubation: Add 50 µL of the XTT labeling mixture to each well. Incubate for 4 hours at 37°C and 5% CO2.
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (wells with medium only) from all other readings. Normalize the data to the vehicle-treated control wells (representing 100% viability). Calculate IC50 values using a suitable software package by fitting a dose-response curve.
[18F]-Fluoro-Deoxyglucose (FDG) Uptake Assay
This assay measures the rate of glucose uptake by cells, a direct indicator of GLUT1 activity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
24-well plates
-
This compound, GMX1778, WZB117, Fasentin
-
Krebs-Ringer-HEPES buffer (KRHB)
-
[18F]-FDG
-
Ice-cold phosphate-buffered saline (PBS)
-
Scintillation counter or gamma counter
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and grow to approximately 80% confluency.
-
Inhibitor Pre-incubation: Wash the cells twice with KRHB. Pre-incubate the cells with the inhibitors (e.g., 50 µM this compound, 0.1 µM GMX1778, 50 µM WZB117, 50 µM Fasentin) or vehicle (DMSO) in KRHB for 30 minutes at 37°C.
-
[18F]-FDG Incubation: Add [18F]-FDG to each well to a final concentration of 1 µCi/mL. Incubate for 15 minutes at 37°C.
-
Uptake Termination: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Radioactivity Measurement: Transfer the cell lysate to scintillation vials and measure the radioactivity using a scintillation counter or gamma counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample. Express the results as a percentage of the glucose uptake in vehicle-treated control cells.
By employing these methodologies and comparative data, researchers can effectively validate their findings with this compound and contribute to a more precise understanding of its therapeutic potential.
References
Safety Operating Guide
Proper Disposal of STF-31: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans for STF-31, a selective inhibitor of glucose transporter 1 (GLUT1).
This guide offers procedural, step-by-step guidance to directly address operational questions concerning the safe disposal of this compound, aiming to be the preferred source for laboratory safety and chemical handling information.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for easy reference.
| Property | Value |
| Molecular Formula | C₂₃H₂₅N₃O₃S |
| Molecular Weight | 423.53 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
This compound Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound in a laboratory setting. Adherence to this workflow is critical for minimizing risks and ensuring compliance with safety regulations.
Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound.
Detailed Experimental Protocol for this compound Disposal
This section provides a detailed, step-by-step methodology for the proper disposal of this compound, integrating information from the Safety Data Sheet (SDS) and general laboratory waste management best practices.
1. Personal Protective Equipment (PPE) and Preparation:
-
1.1. Don Appropriate PPE: Before handling this compound for disposal, all personnel must wear appropriate personal protective equipment. This includes, but is not limited to:
-
Tight-sealing safety goggles to protect the eyes from dust or splashes.
-
Chemically resistant gloves (e.g., nitrile) to prevent skin contact.
-
A laboratory coat to protect clothing and skin.
-
If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be worn.
-
-
1.2. Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
1.3. Spill Kit Accessibility: Ensure that a chemical spill kit is readily accessible in the event of an accidental release.
2. Waste Collection and Containerization:
-
2.1. Waste Identification and Classification: this compound waste should be classified as hazardous chemical waste.[1][2]
-
2.2. Select a Compatible Container:
-
Choose a container that is chemically compatible with this compound and any solvents used.[3][4] For solid this compound, a high-density polyethylene (HDPE) or glass container is suitable. For solutions of this compound in solvents like DMSO, ensure the container material is resistant to the solvent.
-
The container must be in good condition, with a secure, leak-proof lid.[2]
-
-
2.3. Label the Waste Container:
-
Clearly label the container with the words "Hazardous Waste".[2][5]
-
The label must include the full chemical name: "this compound (4-[[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]amino]methyl]-N-3-pyridinylbenzamide)". Avoid using abbreviations or chemical formulas.[2]
-
Indicate the approximate quantity of waste and the date of accumulation.[1]
-
-
2.4. Transferring the Waste:
-
For solid this compound, carefully scoop or pour the powder into the designated waste container to minimize dust generation. The Safety Data Sheet advises to "Take up mechanically, placing in appropriate containers for disposal".[6]
-
For solutions of this compound, carefully pour the liquid into the waste container. Use a funnel to prevent spills.
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
-
3. Decontamination of Empty Containers:
-
3.1. Triple Rinsing: Empty containers that held this compound must be decontaminated before being disposed of as non-hazardous waste.[2][7]
-
3.2. Defacing Labels: After triple rinsing, completely deface or remove the original product label from the empty container.[7][8]
-
3.3. Final Disposal of Empty Containers: Once decontaminated and with the label removed, the empty container can be disposed of in the regular laboratory glass or plastic recycling, as appropriate.
4. Temporary Storage:
-
4.1. Designated Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5] This area should be clearly marked with a "Hazardous Waste" sign.[4]
-
4.2. Secondary Containment: The waste container must be placed in a secondary containment bin or tray that is chemically resistant and can hold at least 110% of the volume of the primary container.[4][8] This will contain any potential leaks or spills.
-
4.3. Segregation of Incompatible Wastes: Store the this compound waste away from incompatible materials.[2][8] Consult your institution's chemical hygiene plan for specific segregation guidelines.
5. Final Disposal:
-
5.1. Arrange for Professional Disposal: Do not dispose of this compound waste down the drain or in the regular trash.[8][9] Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]
-
5.2. Documentation: Complete all required waste disposal forms and documentation as per your institution's and local regulations.
Signaling Pathway and Experimental Workflow Visualization
While not directly related to disposal, understanding the context in which this compound is used is valuable. This compound is a known inhibitor of the glucose transporter 1 (GLUT1). The following diagram illustrates a simplified representation of this inhibitory action.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. vumc.org [vumc.org]
- 8. policies.dartmouth.edu [policies.dartmouth.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling STF-31
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of STF-31, a selective inhibitor of glucose transporter 1 (GLUT1) and a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines procedures based on established best practices for handling chemical compounds of unknown toxicity in a laboratory setting. It is imperative to treat this compound as a potentially hazardous substance and to adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment is the most critical step in minimizing exposure to this compound.[1][2][3][4] The following table summarizes the required PPE for handling this compound in both powdered and solubilized forms.
| Body Part | PPE for Powdered this compound | PPE for this compound in Solution (e.g., DMSO) | Rationale |
| Hands | Double-gloving with nitrile or butyl gloves.[5][6] | Butyl gloves are recommended for handling DMSO solutions.[5] Nitrile gloves may be used for short durations. | Prevents dermal absorption. DMSO is known to readily penetrate the skin and can carry dissolved chemicals with it.[7][8] |
| Eyes/Face | ANSI-approved safety goggles and a face shield.[4][6][9] | ANSI-approved safety goggles. A face shield is recommended if there is a splash hazard.[6] | Protects against airborne particles and splashes. |
| Body | A disposable, low-permeability lab coat or gown.[10] | A chemically resistant lab coat or apron. | Prevents contamination of personal clothing. |
| Respiratory | A NIOSH-approved N95 or higher-level respirator.[10] | Not generally required if handled in a certified chemical fume hood. | Protects against inhalation of fine powder. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to ensure safety and experimental integrity.[2][11]
Preparation and Risk Assessment:
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to contain any potential spills or aerosols.[2]
-
Conduct a Risk Assessment: Before beginning any new procedure, perform a risk assessment that considers the quantity of this compound being used, the potential for aerosol generation, and the specific experimental manipulations.[12][13][14][15][16]
-
Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before handling the compound.[2]
Handling Powdered this compound:
-
Work in a Fume Hood: Always handle powdered this compound within a chemical fume hood to minimize inhalation exposure.[2][17]
-
Use Appropriate Tools: Use spatulas and weighing paper to handle the powder. Avoid actions that could generate dust.
-
Tare and Weigh Carefully: Tare the balance with the receiving vessel. Add the powder slowly to the vessel to prevent aerosolization.
-
Clean Up Immediately: After weighing, carefully clean the balance and surrounding surfaces with a damp paper towel to collect any residual powder. Dispose of the towel as chemical waste.
Preparing this compound Solutions:
This compound is soluble in DMSO.[5]
-
Solvent Handling: DMSO is a combustible liquid and should be kept away from heat and ignition sources.[5]
-
Dissolving the Compound: In a chemical fume hood, add the desired volume of DMSO to the vessel containing the powdered this compound. Cap the vessel and mix gently until the solid is fully dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.[1]
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is essential to protect personnel and the environment.
| Waste Type | Disposal Procedure | Rationale |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. | Prevents accidental exposure and environmental contamination. |
| This compound in DMSO Solution | Collect in a designated, labeled hazardous waste container for organic solvents.[5][18] | DMSO and dissolved compounds should not be disposed of down the drain.[18] |
| Contaminated Labware | Disposable items (gloves, pipette tips, etc.) should be placed in a sealed bag and disposed of as solid chemical waste. Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) with the rinsate collected as hazardous waste, followed by a thorough wash with soap and water. | Segregates hazardous waste and ensures the safety of personnel handling lab waste. |
Experimental Protocols Cited
While specific experimental protocols for this compound are diverse, a common application is in cell culture-based assays. The following is a generalized protocol for treating cells with an this compound DMSO stock solution.
-
Cell Seeding: Plate cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Preparation of Working Solution: Dilute the this compound DMSO stock solution in cell culture medium to the final desired concentration. It is important to ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.5%).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Proceed with the planned downstream analysis (e.g., viability assay, western blot, etc.).
Visualizing the Workflow
The following diagram illustrates the key decision points and safety procedures for handling this compound.
Caption: A flowchart outlining the safe handling and disposal workflow for this compound.
References
- 1. nationallaboratorysales.com [nationallaboratorysales.com]
- 2. wilcoprime.com [wilcoprime.com]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. pppmag.com [pppmag.com]
- 7. fishersci.com [fishersci.com]
- 8. westliberty.edu [westliberty.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. nspcoatings.co.uk [nspcoatings.co.uk]
- 11. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 12. sbnsoftware.com [sbnsoftware.com]
- 13. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 14. sia-toolbox.net [sia-toolbox.net]
- 15. ors.od.nih.gov [ors.od.nih.gov]
- 16. Risk Assessment - Health and Safety Authority [hsa.ie]
- 17. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. depts.washington.edu [depts.washington.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
